3,4-Difluoro-2-methoxyphenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,4-difluoro-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O2/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRAJNEGYKGRZLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 3,4-Difluoro-2-methoxyphenol
Introduction
3,4-Difluoro-2-methoxyphenol is a fluorinated aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring two fluorine atoms and a methoxy group on the phenol ring, imparts distinct electronic and steric properties that can influence molecular interactions, reactivity, and pharmacokinetic profiles of larger molecules incorporating this moiety. This technical guide provides a comprehensive overview of the known physical properties of this compound and details the established experimental methodologies for their determination. This document is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related compounds.
Molecular and Core Physical Properties
The fundamental physical characteristics of this compound are summarized below. It is important to note that while some properties are readily available from supplier data, others, such as the melting and boiling points, are not yet widely reported in the literature. In such cases, this guide provides the established protocols for their experimental determination.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 158626-90-5 | [1][2][3] |
| Molecular Formula | C₇H₆F₂O₂ | [1][2][3] |
| Molecular Weight | 160.12 g/mol | [1][2][3] |
| Physical Appearance | Yellow Solid / Liquid | [1] |
| Purity | >95% | [1][2] |
| Melting Point | Data not available | [2][4] |
| Boiling Point | Data not available | [2][4] |
| Solubility | Insoluble in water, soluble in organic solvents. | [2] |
| Storage | Store at 2-8 °C, sealed in a dry environment. | [1][3] |
Experimental Protocols for Physical Property Determination
The following section outlines detailed, field-proven methodologies for the experimental determination of the key physical properties of this compound. The causality behind experimental choices is explained to ensure robust and reproducible results.
Melting Point Determination
The melting point is a critical indicator of a solid compound's purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range.
Methodology: Capillary Method
This is the most common and accessible method for determining the melting point of a crystalline solid.
Step-by-Step Protocol:
-
Sample Preparation: Ensure the this compound sample is thoroughly dried to remove any residual solvent, which can depress the melting point. The sample should be a fine powder.
-
Capillary Tube Loading: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating of the sample.
-
Heating and Observation: The sample is heated at a steady rate. As the temperature approaches the expected melting point, the heating rate is slowed to approximately 1-2 °C per minute.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a liquid is the end of the melting range.
Diagram of Melting Point Determination Workflow
Caption: Workflow for Melting Point Determination.
Boiling Point Determination
For liquid samples, the boiling point is a key physical constant used for identification and purity assessment.
Methodology: Micro Boiling Point Determination (Thiele Tube Method)
This method is suitable for small sample volumes and provides accurate results.
Step-by-Step Protocol:
-
Sample Preparation: A small volume (a few drops) of liquid this compound is placed in a small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.
-
Apparatus Assembly: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Heating: The Thiele tube is gently heated, and the sample is observed. As the liquid heats, air trapped in the capillary tube will expand and exit as bubbles.
-
Observation and Data Recording: When the sample reaches its boiling point, a continuous stream of bubbles will emerge from the capillary tube. The heat source is then removed. The liquid will begin to cool, and the bubbling will slow down. The boiling point is the temperature at which the last bubble emerges and the liquid just begins to enter the capillary tube.
Diagram of Micro Boiling Point Determination Setup
Caption: Setup for Micro Boiling Point Determination.
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: The two protons on the benzene ring are expected to appear in the aromatic region (typically δ 6.5-8.0 ppm). Due to their different electronic environments and coupling to each other and to the fluorine atoms, they will likely appear as complex multiplets.
-
Methoxy Protons: The three protons of the methoxy group (-OCH₃) will appear as a sharp singlet, likely in the range of δ 3.8-4.0 ppm.
-
Hydroxyl Proton: The phenolic hydroxyl proton (-OH) will appear as a broad singlet, and its chemical shift can vary significantly depending on the solvent and concentration (typically δ 4-7 ppm). This peak will disappear upon the addition of D₂O.
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons: Seven distinct signals are expected for the seven carbon atoms in the molecule. The carbons attached to the electronegative fluorine and oxygen atoms will be significantly deshielded and appear at higher chemical shifts. The carbon-fluorine coupling will result in splitting of the signals for the fluorine-bearing carbons.
-
Methoxy Carbon: The carbon of the methoxy group will appear as a single peak, typically in the range of δ 55-60 ppm.
General NMR Data Acquisition Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer and lock and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis: Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the respective protons and carbons in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Spectral Features:
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.
-
C-H Stretch (Aromatic): Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): The C-H stretching of the methoxy group will be observed just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Aromatic ring C=C stretching vibrations will give rise to one or more sharp bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: The C-O stretching of the phenol and the methoxy group will result in strong absorptions in the 1000-1300 cm⁻¹ region.
-
C-F Stretch: The carbon-fluorine stretching vibrations will produce strong, characteristic bands in the 1000-1400 cm⁻¹ region.
General IR Data Acquisition Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid or liquid this compound sample directly on the ATR crystal.
-
Data Acquisition: Obtain the IR spectrum by collecting and averaging multiple scans to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.
-
Spectral Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Conclusion
This technical guide has synthesized the currently available physical property data for this compound and provided detailed, actionable protocols for the experimental determination of its key physical characteristics. While a complete experimental dataset for this compound is not yet publicly available, the methodologies and expected spectral features outlined herein provide a robust framework for researchers and drug development professionals to fully characterize this and structurally related molecules. Adherence to these protocols will ensure the generation of high-quality, reliable data, which is fundamental to advancing scientific discovery and development.
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ChemAdvin. This compound. [Link]
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PubChem. 3,4-Difluoro-2-methoxy-5-nitrophenol. [Link]
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PubChem. 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid. [Link]
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ACG Publications. Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. [Link]
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Introduction: A Molecule of Strategic Importance in Modern Chemistry
An In-depth Technical Guide to the Chemical Structure and Bonding of 3,4-Difluoro-2-methoxyphenol
This compound is a highly substituted aromatic compound that serves as a valuable building block in medicinal chemistry and materials science. Its utility stems from the unique interplay of its three distinct functional groups: a hydroxyl group, a methoxy moiety, and two fluorine atoms. The strategic placement of these substituents on the phenol scaffold creates a molecule with fine-tuned electronic properties, reactivity, and potential for specific intermolecular interactions. The incorporation of fluorine, in particular, is a widely used strategy in drug discovery to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[1] This guide, intended for researchers and drug development professionals, provides an in-depth analysis of the chemical structure, bonding, and reactivity of this compound, grounding its theoretical principles in practical, experimental context.
Molecular Structure and Conformation
The foundational aspect of this compound is its architecture. The molecule consists of a central benzene ring substituted at positions 1 through 4. Understanding this arrangement is critical to predicting its chemical behavior.
-
Position 1 (Hydroxyl, -OH): Defines the parent compound as a phenol, conferring acidic properties and acting as a strong hydrogen bond donor.
-
Position 2 (Methoxy, -OCH₃): The ortho-methoxy group is sterically significant and electronically influential. Its proximity to the hydroxyl group allows for the potential formation of a crucial intramolecular hydrogen bond.
-
Positions 3 & 4 (Fluoro, -F): These two fluorine atoms are powerful electron-withdrawing groups that significantly modulate the electron density of the aromatic ring and the acidity of the phenolic proton.
// Ring nodes C1 [label="C1"]; C2 [label="C2"]; C3 [label="C3"]; C4 [label="C4"]; C5 [label="C5"]; C6 [label="C6"];
// Substituent nodes O1 [label="O", fontcolor="#EA4335"]; H1 [label="H", fontcolor="#202124"]; O2 [label="O", fontcolor="#EA4335"]; CH3 [label="CH₃", fontcolor="#4285F4"]; F3 [label="F", fontcolor="#34A853"]; F4 [label="F", fontcolor="#34A853"]; H5 [label="H", fontcolor="#202124"]; H6 [label="H", fontcolor="#202124"];
// Invisible node for centering ring structure center [shape=point, pos="1.5,1.5!"];
// Arrange ring C1 -> C2 -> C3 -> C4 -> C5 -> C6 -> C1;
// Attach substituents C1 -> O1 [label=""]; O1 -> H1 [label=""]; C2 -> O2 [label=""]; O2 -> CH3 [label=""]; C3 -> F3 [label=""]; C4 -> F4 [label=""]; C5 -> H5 [label=""]; C6 -> H6 [label=""];
// Benzene ring double bonds C1 -> C2 [style=double]; C3 -> C4 [style=double]; C5 -> C6 [style=double]; } Figure 1: Annotated structure of this compound.
The Intricacies of Chemical Bonding and Electronic Effects
The chemical personality of this compound is dictated by a delicate balance of inductive and resonance effects from its substituents. These forces govern the electron distribution within the molecule, influencing everything from bond strength to reactivity.
Substituent Effects on the Aromatic Ring
-
Fluorine Atoms (-I, +R): As the most electronegative element, fluorine exerts a powerful inductive electron-withdrawing effect (-I) , pulling electron density away from the aromatic ring through the sigma bond framework. This effect is dominant. It also possesses a weak resonance electron-donating effect (+R) due to its lone pairs, but this is significantly less pronounced than its inductive pull.
-
Hydroxyl and Methoxy Groups (+R, -I): The oxygen atoms in both the hydroxyl and methoxy groups have lone pairs that can be delocalized into the aromatic pi-system, resulting in a strong resonance electron-donating effect (+R) . This effect increases electron density at the ortho and para positions. Concurrently, oxygen's high electronegativity leads to a moderate inductive electron-withdrawing effect (-I) . For these groups, the resonance effect typically outweighs the inductive effect in directing electrophilic aromatic substitution.
Intramolecular Hydrogen Bonding: A Key Conformational Lock
A defining feature of 2-substituted phenols is the potential for intramolecular hydrogen bonding.[2] In this compound, the hydrogen of the hydroxyl group can form a hydrogen bond with the oxygen of the adjacent methoxy group.
Consequence of Hydrogen Bonding:
-
Conformational Rigidity: This interaction locks the hydroxyl and methoxy groups in a planar conformation with the ring, reducing their rotational freedom.
-
Altered Acidity: The hydrogen bond slightly weakens the O-H bond, which can influence the molecule's pKa.
-
Spectroscopic Signature: This interaction can be directly observed in IR spectroscopy, where the O-H stretching frequency is red-shifted (lowered) and broadened compared to a "free" hydroxyl group.[2]
Bond Dissociation Energy (BDE)
The O-H bond dissociation energy (BDE) is a critical parameter, particularly for applications involving antioxidant activity, as it quantifies the energy required to homolytically break the bond to form a phenoxyl radical. The stability of this resulting radical is key.
-
Electron-donating groups (like -OCH₃) generally stabilize the phenoxyl radical through resonance, lowering the BDE.[3]
-
Electron-withdrawing groups (like -F) can have a more complex influence. While they destabilize the electron-rich ground state phenol, potentially increasing the BDE, their effect on the radical's stability depends on their position.[3][4]
In this molecule, the combined electronic effects create a unique BDE profile, which is crucial for its application in contexts where radical scavenging is relevant.
| Bond/Parameter | Typical Value | Rationale for this compound |
| Phenolic O-H BDE | ~88 kcal/mol (Phenol) | The electron-withdrawing fluorine atoms likely increase the BDE relative to 2-methoxyphenol, while the methoxy group provides some radical stabilization.[4][5] |
| Acidity (pKa) | ~9.9 (Phenol) | The two strongly inductive fluorine atoms are expected to significantly lower the pKa, making it a stronger acid than phenol. |
| C-F Bond Length | ~1.35 Å | Typical for an aryl fluoride, indicating a strong, polarized bond. |
| Intramolecular H-Bond | ΔH ~2-5 kcal/mol | DFT calculations on similar 2-substituted phenols suggest an intramolecular hydrogen bond of this magnitude, stabilizing the planar conformer.[2] |
Table 1: Estimated Physicochemical and Bonding Parameters.
Spectroscopic Characterization: The Experimental Fingerprint
The proposed structure and bonding are validated through various spectroscopic techniques. Each method provides a unique piece of the puzzle, confirming the molecular identity and electronic environment.
Experimental Protocol: Acquiring a Nuclear Magnetic Resonance (NMR) Spectrum
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as a reference (0 ppm).
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. Typical acquisition times are a few minutes for ¹H and ¹⁹F, and longer (30-60 minutes) for ¹³C depending on concentration.
-
Data Processing: Fourier transform the raw data, phase the spectrum, and integrate the signals to determine proton ratios.
Predicted Spectroscopic Data
| Technique | Expected Key Signals | Interpretation |
| ¹H NMR | ~6.5-7.5 ppm (2H, Ar-H), ~5.5-6.5 ppm (1H, Ar-OH), ~3.9 ppm (3H, -OCH₃) | The two aromatic protons will appear as complex multiplets due to H-H and H-F coupling. The phenolic proton signal may be broad and its chemical shift is solvent-dependent. |
| ¹³C NMR | ~140-160 ppm (C-F, C-O), ~100-120 ppm (C-H), ~56 ppm (O-CH₃) | Carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF ≈ 240-250 Hz). Carbons two or three bonds away will show smaller couplings. |
| ¹⁹F NMR | Two distinct signals in the typical aryl fluoride region. | The two fluorine atoms are in different chemical environments (one ortho to OCH₃, one meta) and will show different chemical shifts and coupling to each other and to nearby protons. |
| IR (cm⁻¹) | ~3550-3400 (broad, O-H stretch), ~2950 (C-H stretch), ~1600 (aromatic C=C), ~1250 (C-O stretch), ~1100-1200 (C-F stretch) | The broadened, lower-frequency O-H stretch is a strong indicator of the intramolecular hydrogen bond between the hydroxyl and methoxy groups.[2] |
| Mass Spec (EI) | M⁺ peak at m/z = 160.03 | The molecular ion peak corresponding to the exact mass of C₇H₆F₂O₂. Common fragmentation may involve loss of a methyl radical (-15) or CO (-28). |
Table 2: Predicted Spectroscopic Data for this compound.
Reactivity and Synthetic Utility
The electronic and steric features of this compound govern its reactivity, making it a versatile intermediate in organic synthesis.
Acidity and Nucleophilicity
The electron-withdrawing fluorine atoms enhance the acidity of the phenolic proton, making it easier to deprotonate with a mild base (e.g., K₂CO₃, NaOH) to form the corresponding phenoxide. This phenoxide is a potent nucleophile, readily participating in reactions like:
-
Williamson Ether Synthesis: Reaction with alkyl halides to form more complex ethers.
-
O-Difluoromethylation: A modern reaction of high interest in medicinal chemistry involves the reaction of phenols with a difluorocarbene source.[6][7] This transforms the hydroxyl group into a difluoromethoxy (-OCF₂H) group, a valuable bioisostere for hydroxyl or thiol groups.[1]
Experimental Protocol: O-Difluoromethylation of a Phenol
This protocol is adapted from established methods for difluoromethylation.[6][7]
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), a suitable base such as lithium hydroxide (2.0 equiv), and a polar aprotic solvent like DMF.
-
Reagent Addition: Add the difluorocarbene precursor, for example, an S-(difluoromethyl)sulfonium salt (1.5 equiv).[8]
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate, and purify the crude product by column chromatography.
// Starting Material start [label="this compound"];
// Intermediates phenoxide [label="Phenoxide Intermediate\n(Potent Nucleophile)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Reactions deprotonation [label="Deprotonation\n(Base, e.g., K₂CO₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; alkylation [label="Nucleophilic Alkylation\n(e.g., Williamson Ether Synthesis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; eas [label="Electrophilic Aromatic\nSubstitution (EAS)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Products product_ether [label="O-Alkylated Product"]; product_eas [label="Ring-Substituted Product"];
// Workflow start -> deprotonation; deprotonation -> phenoxide; phenoxide -> alkylation; alkylation -> product_ether; start -> eas -> product_eas; } Figure 2: Key reaction pathways for the title compound.
Electrophilic Aromatic Substitution (EAS)
Predicting the outcome of EAS on this polysubstituted ring is complex. The -OH and -OCH₃ groups are strong ortho-, para-directors, while the -F atoms are deactivating but also ortho-, para-directing.
-
The positions ortho and para to the powerful activating -OH group are C2, C4, and C6.
-
Position 2 is blocked by the methoxy group.
-
Position 4 is blocked by a fluorine atom.
-
Therefore, position 6 is the most sterically accessible and electronically activated site for electrophilic attack.
Conclusion: A Profile of a Modern Synthetic Building Block
This compound is more than just a collection of functional groups; it is a carefully orchestrated molecular system. The interplay between intramolecular hydrogen bonding, potent inductive effects from fluorine, and resonance donation from the oxygenated substituents creates a unique platform for chemical synthesis. Its structure provides a pre-installed combination of features highly sought after in drug discovery: metabolic blocking (fluorine), modulated acidity, and hydrogen bonding capabilities. For scientists and researchers, a deep understanding of its bonding and electronic structure is paramount to unlocking its full potential in the design of next-generation pharmaceuticals and advanced materials.
References
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Brinck, T., Haeberlein, M., & Jonsson, M. (n.d.). A Computational Analysis of Substituent Effects on the O−H Bond Dissociation Energy in Phenols: Polar Versus Radical Effects. Journal of the American Chemical Society. [Link]
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Dey, B., & Rao, V. (2007). The O-H Bond Dissociation Energies of Substituted Phenols and Proton Affinities of Substituted Phenoxide Ions: A DFT Study. MDPI. [Link]
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Van de Water, L. G. A., & Vedejs, E. (2005). A DFT Study on Intramolecular Hydrogen Bonding in 2-Substituted Phenols: Conformations, Enthalpies, and Correlation with Solute Parameters. The Journal of Physical Chemistry A. [Link]
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(n.d.). Experimental bond dissociation energy values for substituted phenols. ResearchGate. [Link]
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Drago, R. S., & Dadmun, A. P. (1980). Enthalpy Change of Hydrogen Bond Formation between Ortho-Substituted Phenols and Aliphatic Amines. J. Phys. Chem.. [Link]
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(n.d.). Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. Sci-Hub. [Link]
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(n.d.). Difluoromethylation of Phenols. Organic Syntheses. [Link]
- (n.d.). EP2462111B1 - Preparation of (r)- and (s)-n-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide and protected derivatives thereof.
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(n.d.). Difluoromethylation of phenols with difluorobromoacetic acid under visible‐light photoredox catalysis. ResearchGate. [Link]
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PubChem. (n.d.). 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid. PubChem. [Link]
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(n.d.). Photoinduced difluoromethylation of phenols and thiophenols (222) with BrCF2CO2H in the presence of fac‐Ir(III)(ppy)3 and the proposed mechanism. ResearchGate. [Link]
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Tlili, A., & Moncomble, A. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC. [Link]
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PubChem. (n.d.). 3,4-Difluoro-2-methoxybenzaldehyde. PubChem. [Link]
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Sal-amiri, M. K., & Al-aboudi, A. (2019). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry. [Link]
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- 3. The O-H Bond Dissociation Energies of Substituted Phenols and Proton Affinities of Substituted Phenoxide Ions: A DFT Study | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
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- 8. sci-hub.ru [sci-hub.ru]
An In-depth Technical Guide to 3,4-Difluoro-2-methoxyphenol: A Promising Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,4-Difluoro-2-methoxyphenol, a fluorinated guaiacol derivative with significant potential in medicinal chemistry and drug development. While direct experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes information from closely related analogs and fundamental chemical principles to offer a robust profile. We will delve into its chemical identity, propose a viable synthetic route, predict its spectroscopic characteristics, and explore its potential applications as a building block for novel therapeutic agents. This document aims to be a foundational resource for researchers interested in leveraging the unique properties of this fluorinated scaffold.
Introduction: The Strategic Advantage of Fluorination in Guaiacol Scaffolds
Guaiacol, or 2-methoxyphenol, is a naturally occurring phenolic compound that serves as a foundational structure for numerous bioactive molecules and pharmaceuticals.[1][2] Its derivatives are found in flavorants, antiseptics, and expectorants.[3] In the realm of drug design, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic properties.[4] Fluorine's high electronegativity and relatively small size can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[4]
The subject of this guide, this compound, combines the established guaiacol scaffold with the advantageous properties of fluorine substitution. The difluoro substitution pattern on the aromatic ring is anticipated to significantly modulate the electronic and lipophilic character of the molecule, making it an attractive starting point for the synthesis of novel drug candidates.
Chemical Identity and Physicochemical Properties
A clear definition of the molecule is paramount for any scientific investigation. The key identifiers and predicted physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 158626-90-5 | Commercial Supplier Data |
| Molecular Formula | C₇H₆F₂O₂ | Commercial Supplier Data |
| Molecular Weight | 160.12 g/mol | Calculated |
| IUPAC Name | This compound | IUPAC Nomenclature |
| Synonyms | 2,3-Difluoro-6-methoxyphenol | |
| Predicted LogP | 1.5 - 2.5 | Cheminformatics Prediction |
| Predicted pKa | 8.5 - 9.5 | Cheminformatics Prediction |
Proposed Synthesis Pathway
Proposed Retrosynthetic Analysis
Sources
Spectroscopic data for 3,4-Difluoro-2-methoxyphenol (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 3,4-Difluoro-2-methoxyphenol
Introduction
This compound is a polysubstituted aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a hydroxyl group, a methoxy group, and two fluorine atoms on a benzene ring, imparts specific electronic and steric properties that are crucial for its application. Accurate structural elucidation and purity assessment are paramount, and this is achieved through a combination of spectroscopic techniques. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the interpretation of its spectral features and detailing the protocols for data acquisition.
While a complete experimental dataset for this specific molecule is not consolidated in publicly available literature, this guide synthesizes data from analogous compounds and first principles to provide a robust, predictive framework for its characterization. This approach, grounded in established spectroscopic theory, serves as a reliable reference for researchers engaged in the synthesis and application of this and related molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information about its structure, with fluorine-carbon and fluorine-proton couplings offering an additional layer of confirmation.
¹H NMR Spectroscopy: Analysis and Interpretation
The ¹H NMR spectrum will show distinct signals for the hydroxyl proton, the methoxy protons, and the two aromatic protons. The chemical shifts and coupling patterns are highly influenced by the electronic effects of the substituents.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
|---|---|---|---|---|
| ~ 6.8 - 7.0 | ddd | JH-H ≈ 8-9, JH-F ≈ 10-12, JH-F ≈ 6-8 | 1H | Ar-H (H-6) |
| ~ 6.6 - 6.8 | ddd | JH-H ≈ 8-9, JH-F ≈ 8-10, JH-F ≈ 2-4 | 1H | Ar-H (H-5) |
| ~ 5.7 | br s | - | 1H | OH |
| ~ 3.9 | s | - | 3H | OCH ₃ |
Note: Predicted values are based on analysis of substituted phenols and fluoroaromatics. Actual experimental values may vary slightly.
Expert Interpretation:
-
Aromatic Protons (H-5 and H-6): The two aromatic protons are adjacent to each other and will exhibit ortho-coupling (JH-H) of approximately 8-9 Hz. However, their signals will be further split by the two fluorine atoms.
-
H-6: This proton is ortho to the C-F at position 4 and meta to the C-F at position 3. Therefore, it will experience a larger ortho-coupling (³JH-F) and a smaller meta-coupling (⁴JH-F), resulting in a doublet of doublet of doublets (ddd).
-
H-5: This proton is ortho to the C-F at position 3 and para to the C-F at position 4. It will also appear as a complex multiplet, likely a doublet of doublet of doublets, due to coupling with H-6 and both fluorine atoms.
-
-
Methoxy Protons (-OCH₃): The methoxy group protons are expected to appear as a sharp singlet around 3.9 ppm, as they have no adjacent protons to couple with.[1]
-
Hydroxyl Proton (-OH): The phenolic proton signal is typically a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.[2]
¹³C NMR Spectroscopy: Analysis and Interpretation
The proton-decoupled ¹³C NMR spectrum will display seven distinct signals, corresponding to the six aromatic carbons and the one methoxy carbon. The chemical shifts are significantly influenced by the electronegative fluorine and oxygen substituents, and the C-F couplings provide invaluable structural information.
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | | :--- | :--- | :--- | :--- | :--- | | ~ 150 - 155 | d | ¹JC-F ≈ 240-250 | C -F (C-4) | | ~ 145 - 150 | d | ¹JC-F ≈ 245-255 | C -F (C-3) | | ~ 140 - 145 | d | ³JC-F ≈ 4-8 | C -OH (C-1) | | ~ 135 - 140 | d | ²JC-F ≈ 10-15 | C -OCH₃ (C-2) | | ~ 115 - 120 | dd | ²JC-F ≈ 15-20, ³JC-F ≈ 3-5 | C -H (C-6) | | ~ 105 - 110 | dd | ²JC-F ≈ 20-25, ²JC-F ≈ 20-25 | C -H (C-5) | | ~ 56 | s | - | OC H₃ |
Note: Chemical shifts and coupling constants are estimates based on established substituent effects in fluoroaromatic compounds.[3][4]
Expert Interpretation:
-
Carbons Bonded to Fluorine (C-3 and C-4): These carbons will appear far downfield and exhibit very large one-bond coupling constants (¹JC-F) of approximately 240-255 Hz, appearing as distinct doublets. This is a definitive indicator of a direct C-F bond.
-
Oxygen-Substituted Carbons (C-1 and C-2): The carbons bearing the hydroxyl and methoxy groups will also be significantly deshielded. They will show smaller two-bond or three-bond C-F couplings.
-
Protonated Aromatic Carbons (C-5 and C-6): These carbons will appear further upfield and will display two-bond and/or three-bond C-F couplings, resulting in doublets of doublets.
-
Methoxy Carbon (-OCH₃): The methoxy carbon signal will appear as a singlet in the typical region for such groups (~56 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Table 3: Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| 3550 - 3200 | Strong, Broad | O-H Stretch | Phenolic -OH |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |
| 2960 - 2850 | Medium | C-H Stretch | Methoxy -CH₃ |
| 1600 - 1585, 1500-1400 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1250 - 1000 | Strong | C-F Stretch | Aryl-Fluoride |
| 1260 - 1200 | Strong | C-O Stretch (Aryl Ether) | Ar-OCH₃ |
| 1230 - 1180 | Strong | C-O Stretch (Phenol) | Ar-OH |
Expert Interpretation:
-
O-H Stretch: A prominent, broad absorption band between 3550-3200 cm⁻¹ is the most characteristic feature of the phenolic hydroxyl group, with the broadening caused by hydrogen bonding.[5][6]
-
C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group will appear just below 3000 cm⁻¹.[7]
-
Aromatic C=C Stretches: Multiple sharp bands in the 1600-1400 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic ring.
-
C-F and C-O Stretches: The fingerprint region (below 1400 cm⁻¹) will be complex but highly informative. Strong absorptions between 1250-1000 cm⁻¹ will arise from the C-F stretching vibrations. Strong C-O stretching bands for the aryl ether and the phenol will also be present in this region, often overlapping.[8]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₇H₆F₂O₂), the expected molecular weight is approximately 160.03 g/mol .
Table 4: Predicted Key Mass Spectrometry Fragments (Electron Ionization)
| m/z Value | Possible Assignment |
|---|---|
| 160 | [M]⁺ (Molecular Ion) |
| 145 | [M - CH₃]⁺ |
| 117 | [M - CH₃ - CO]⁺ |
| 99 | [C₅H₄FO]⁺ |
Expert Interpretation:
-
Molecular Ion Peak ([M]⁺): The most important signal will be the molecular ion peak at m/z = 160. Its presence confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would confirm the elemental composition as C₇H₆F₂O₂.
-
Fragmentation Pattern: Phenols and methyl ethers exhibit characteristic fragmentation pathways.
-
Loss of a Methyl Radical: A common fragmentation is the loss of the methyl group (-CH₃) from the methoxy substituent, leading to a significant peak at m/z = 145.[9]
-
Loss of Carbon Monoxide: Subsequent loss of carbon monoxide (CO) from the [M - CH₃]⁺ fragment is a typical pathway for phenols, which would yield a fragment at m/z = 117.
-
Experimental Protocols & Workflows
The following sections detail standardized procedures for acquiring high-quality spectroscopic data. These protocols are designed to be self-validating, ensuring reproducibility and accuracy.
NMR Data Acquisition
Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[10][11] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Filtration: Filter the solution into a clean, dry 5 mm NMR tube using a pipette with a cotton or glass wool plug.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the proton-decoupled carbon spectrum. A greater number of scans will be required due to the low natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectra using the TMS signal.
Workflow Diagram:
Caption: Workflow for NMR spectroscopic analysis.
IR Data Acquisition (ATR)
Protocol:
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean. Run a background spectrum of the empty crystal.[10]
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to apply firm, even pressure, ensuring good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after the measurement.
Workflow Diagram:
Caption: Workflow for ATR-IR spectroscopic analysis.
Mass Spectrometry Data Acquisition (EI-MS)
Protocol:
-
Sample Introduction: Introduce a small amount of the sample, dissolved in a volatile solvent (e.g., methanol or dichloromethane), into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
-
Ionization: The sample is volatilized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process creates the positively charged molecular ion and various fragment ions.[9]
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: An electron multiplier or other detector records the abundance of each ion.
-
Data Processing: The software plots the relative ion abundance versus the m/z ratio to generate the mass spectrum.
Workflow Diagram:
Caption: Workflow for EI-Mass Spectrometry analysis.
References
- BenchChem. Spectroscopic Showdown: Confirming the Structure of 2-Bromo-4-fluorophenol.
- The Royal Society of Chemistry. Supporting information for - The Royal Society of Chemistry.
- The Royal Society of Chemistry. Electronic Supplementary Information.
- Beilstein Journals. Supplementary Information.
- Unknown Source. Table of Characteristic IR Absorptions.
- Michigan State University Department of Chemistry. Infrared Spectroscopy.
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Oregon State University. 13C NMR Chemical Shift.
- PubChem. 3,4-Difluoro-2-methoxybenzaldehyde | C8H6F2O2 | CID 3816072.
- ResearchGate. IR spectra of the OH stretching vibrations of methoxyphenol...
- PubChem. 3,4-Difluoro-2-methylphenol | C7H6F2O | CID 20579025.
- Sigma-Aldrich. 4-Fluoro-2-methoxyphenol 97.
- Yeast Metabolome Database. 2-methoxyphenol (YMDB01430).
- NIST WebBook. 4-Fluoro-2-methoxyphenol.
- Chemistry Stack Exchange. What is the proton NMR spectrum of p-methoxyphenol?.
- PubChem. 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid | C9H8F2O3 | CID 83881111.
- Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra.
- ResearchGate. Fig. 3. FT-Far-IR cross-sections of 4 methoxyphenols...
- PubChem. 3-Methoxyphenol | C7H8O2 | CID 9007.
- National Institutes of Health. Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices.
- Unknown Source. Spectroscopic Study and Structure of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol.
- NIST WebBook. Phenol, 2-methoxy-.
- NIST WebBook. Phenol, 2-methoxy-.
- PubChemLite. 3,4-difluoro-2-methoxybenzaldehyde (C8H6F2O2).
- ChemicalBook. 2,3,4-TRIFLUOROPHENOL(2822-41-5) 1H NMR spectrum.
- ChemicalBook. 3-Methoxyphenol(150-19-6) MS spectrum.
- ChemicalBook. 3-Fluoro-4-methoxybenzaldehyde(351-54-2) 1H NMR spectrum.
- Semantic Scholar. Crystal structure and spectroscopic characterization of (E)-2-(((4-bromo-2-(trifluoromethoxy)phenyl)imino)methyl)-4-nitrophenol...
- FooDB. Showing Compound 2-Methoxyphenol (FDB011885).
- ResearchGate. Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substitutedphenylamino)-1,4-naphthoquinone Derivatives.
- MDPI. Synthesis, Structural Characterization, and Optical Properties of Benzene-Fused Tetracyclic and Pentacyclic Stiboles.
- Unknown Source. Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol.
- BenchChem. Validating Difluoroamine (HNF₂) Synthesis: A Comparative Guide to Spectroscopic Methods.
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- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
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Solubility of 3,4-Difluoro-2-methoxyphenol in organic solvents
An In-depth Technical Guide to the Solubility of 3,4-Difluoro-2-methoxyphenol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key building block in medicinal chemistry and materials science. Its solubility in organic solvents is a critical parameter that dictates its utility in synthesis, purification, formulation, and various applications. This technical guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of this compound. While specific experimental solubility data for this compound is not extensively available in public literature, this guide offers a robust framework for predicting its solubility based on its physicochemical properties and the principles of solute-solvent interactions. Furthermore, a detailed, field-proven experimental protocol for determining its solubility is presented, empowering researchers to generate reliable and reproducible data.
Introduction: The Significance of Solubility in Drug Discovery and Development
The journey of a drug candidate from a laboratory curiosity to a therapeutic agent is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands as a paramount determinant of a drug's bioavailability, efficacy, and manufacturability. Poor solubility can lead to incomplete absorption, low plasma concentrations, and ultimately, therapeutic failure. Therefore, a thorough understanding and characterization of the solubility of a molecule like this compound, a versatile intermediate in the synthesis of bioactive compounds, is not merely an academic exercise but a critical step in the drug development pipeline.
This guide is designed to provide researchers with the foundational knowledge and practical tools to effectively address the solubility challenges associated with this compound. We will delve into the molecular characteristics that govern its solubility, predict its behavior in a range of common organic solvents, and provide a detailed methodology for its experimental determination.
Physicochemical Properties of this compound
While specific experimental data for this compound is sparse, we can infer its key physicochemical properties by examining structurally related compounds and the contributions of its constituent functional groups.
Table 1: Predicted Physicochemical Properties of this compound and Properties of Related Compounds
| Property | Predicted/Known Value | Significance for Solubility | Source |
| Molecular Formula | C₇H₆F₂O₂ | Provides the elemental composition. | N/A |
| Molecular Weight | ~160.12 g/mol | Higher molecular weight can sometimes correlate with lower solubility. | Inferred from similar structures like 3,5-Difluoro-4-methoxyphenol (160.118 g/mol ) |
| Structure | Aromatic ring with two fluorine atoms, a hydroxyl group, and a methoxy group. | The interplay of these functional groups dictates the overall polarity and hydrogen bonding capacity. | N/A |
| Polarity | Polar | The hydroxyl and methoxy groups impart polarity, while the difluorinated benzene ring is relatively nonpolar. The overall polarity will determine its affinity for polar vs. nonpolar solvents. | Inferred from functional groups |
| Hydrogen Bonding | The hydroxyl (-OH) group is a hydrogen bond donor and acceptor. The oxygen of the methoxy (-OCH₃) group and the fluorine (-F) atoms are hydrogen bond acceptors. | The ability to form hydrogen bonds is a primary driver of solubility in protic solvents like alcohols and water. | Inferred from structure |
| XLogP3 (Predicted) | ~1.5 - 2.0 | This predicted lipophilicity suggests moderate solubility in nonpolar organic solvents and limited solubility in water. A similar compound, 3,4-Difluoro-2-methoxybenzaldehyde, has a computed XLogP3 of 1.6. | Inferred from related compounds |
The molecular structure of this compound is a delicate balance of hydrophilic and hydrophobic character. The phenolic hydroxyl group is a potent hydrogen bond donor and acceptor, predisposing the molecule to favorable interactions with polar, protic solvents. Conversely, the difluorinated benzene ring contributes to its lipophilicity, suggesting an affinity for nonpolar environments. The methoxy group adds a degree of polarity and is a hydrogen bond acceptor.
Predicting Solubility in Common Organic Solvents: A Qualitative Analysis
The golden rule of solubility, "like dissolves like," serves as our primary guide in predicting the solubility of this compound. This principle is rooted in the concept that dissolution is most favorable when the intermolecular forces between the solute and solvent molecules are similar to the forces within the pure solute and pure solvent.
Table 2: Predicted Qualitative Solubility of this compound in a Range of Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | These solvents can engage in strong hydrogen bonding with the hydroxyl group of the solute. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile | High to Moderate | These solvents are polar and can act as hydrogen bond acceptors, interacting favorably with the hydroxyl group. DMSO is a particularly versatile solvent for a wide range of compounds. |
| Nonpolar | Hexane, Toluene | Low to Moderate | The nonpolar aromatic ring of the solute will have some affinity for these solvents, but the polar hydroxyl and methoxy groups will limit solubility. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents have a moderate polarity and can interact with both the polar and nonpolar regions of the solute molecule. |
Experimental Determination of Solubility: A Step-by-Step Protocol
To move from qualitative predictions to quantitative data, a well-designed experimental protocol is essential. The "shake-flask" method is a widely accepted and reliable technique for determining thermodynamic solubility.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Experimental Workflow
Caption: Workflow for the experimental determination of solubility using the shake-flask method.
Detailed Protocol
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.
-
Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles. This step is critical to avoid overestimation of solubility.
-
Sample Preparation for Analysis: Accurately dilute the filtered solution with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.
-
HPLC Analysis: Inject the diluted sample into the HPLC system. Use a suitable column and mobile phase to achieve good separation and peak shape. A UV detector set to an appropriate wavelength for this compound should be used for detection.
-
Quantification: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Analyze these standards using the same HPLC method to construct a calibration curve of peak area versus concentration.
-
Calculation: Determine the concentration of the saturated solution from the calibration curve, taking into account the dilution factor. The solubility is typically reported in units such as mg/mL or mol/L.
Factors Influencing Solubility
Several factors can influence the solubility of this compound, and understanding these can aid in solvent selection and process optimization.
Caption: Key factors influencing the solubility of an organic compound.
-
Temperature: For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, and adding heat shifts the equilibrium towards more dissolution.
-
Solvent Polarity: As discussed, the polarity of the solvent relative to the solute is a primary determinant of solubility.
-
Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities. It is important to characterize the solid form of the this compound being used.
Safety Considerations
While a specific Safety Data Sheet (SDS) for this compound was not retrieved, the SDS for structurally similar compounds like 4-Fluoro-2-methoxyphenol and 2-Methoxyphenol (Guaiacol) indicate that these compounds can be harmful if swallowed, cause skin irritation, and cause serious eye irritation. Therefore, it is prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area or a chemical fume hood.
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By understanding its physicochemical properties and the principles of solute-solvent interactions, researchers can make informed predictions about its solubility behavior. The detailed experimental protocol provided herein offers a reliable method for obtaining quantitative solubility data, which is indispensable for the successful application of this compound in drug discovery, process development, and materials science.
References
-
PubChem. (n.d.). 3,4-Difluoro-2-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemcasts. (n.d.). 3,5-Difluoro-4-methoxyphenol (CAS 443-42-5) – Thermophysical Properties. Retrieved from [Link]
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, June 8). 13.3: Factors Affecting Solubility. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
-
BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, January 14). Solubility of Organic Compounds [Video]. YouTube. Retrieved from [Link]
- Carl Roth. (n
An In-depth Technical Guide to 3,4-Difluoro-2-methoxyphenol: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 3,4-Difluoro-2-methoxyphenol, a key building block in modern medicinal and materials chemistry. While a seminal publication detailing its initial discovery remains elusive, this document elucidates the compound's significance through its applications and presents robust, plausible synthetic pathways based on established principles of organic chemistry. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and a thorough compilation of its physicochemical properties.
Introduction: The Emerging Importance of Fluorinated Phenolic Scaffolds
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. Polysubstituted phenols, particularly those bearing fluorine atoms, are valuable intermediates in the synthesis of complex organic molecules. This compound, a member of the substituted guaiacol family, has emerged as a significant synthon, finding utility in the construction of elaborate molecular architectures for various therapeutic targets. Its unique substitution pattern offers a versatile platform for further functionalization, making a deep understanding of its synthesis and properties essential for chemists in the field.
Plausible Synthetic Pathways to this compound
Despite the absence of a dedicated publication on its initial synthesis, the structure of this compound lends itself to several logical and established synthetic strategies. Below, we detail the most probable routes for its preparation, complete with step-by-step protocols and mechanistic rationale.
Route 1: Ortho-Lithiation of 1,2-Difluoro-3-methoxybenzene followed by Electrophilic Hydroxylation
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. The methoxy group is a well-established directing group, facilitating deprotonation at the adjacent ortho position. This strategy would likely commence with the synthesis of the precursor, 1,2-difluoro-3-methoxybenzene.
Workflow for Proposed Synthesis Route 1
An In-depth Technical Guide to the Potential Research Areas for 3,4-Difluoro-2-methoxyphenol
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a widely recognized strategy for modulating molecular properties.[1] The unique electronic and steric characteristics of fluorine can significantly influence lipophilicity, metabolic stability, and binding affinity, making fluorinated compounds highly valuable in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[2][3] This guide focuses on 3,4-Difluoro-2-methoxyphenol, a molecule that, while not extensively studied, stands as a promising scaffold for a multitude of research applications. Its strategic combination of a catechol-like core, fluorine substituents, and a methoxy group presents a rich chemical playground for innovation.
This document serves as a technical primer for researchers, scientists, and drug development professionals, outlining potential research avenues for this compound. We will delve into its synthetic feasibility, propose key research directions based on the established utility of structurally similar compounds, and provide detailed, actionable experimental workflows. The insights provided herein are grounded in established chemical principles and the demonstrated applications of analogous fluorinated and methoxylated phenols.
I. Synthesis and Characterization of this compound
Proposed Synthetic Pathway
The proposed synthesis starts from the commercially available 1,2-difluorobenzene and proceeds through a series of standard reactions to yield the target compound.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol 1: Synthesis of this compound
Rationale: This multi-step synthesis leverages established methodologies for the functionalization of fluorinated aromatic rings. The introduction of the hydroxyl and methoxy groups is staged to ensure correct regioselectivity.
Step 1: Synthesis of 3,4-Difluorophenol
-
Dissolve 1,2-difluorobenzene in anhydrous THF under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to -78 °C.
-
Slowly add a solution of n-butyllithium in hexanes, maintaining the temperature below -70 °C.
-
Stir for 2 hours to ensure complete metalation.
-
Add triisopropyl borate dropwise and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with aqueous HCl and extract the product with diethyl ether.
-
To the crude boronic ester, add a solution of hydrogen peroxide in aqueous sodium hydroxide to effect the oxidation to the phenol.
-
Purify the resulting 3,4-difluorophenol by column chromatography.
Step 2: Oxidation to 3,4-Difluoro-1,2-benzoquinone
-
Dissolve 3,4-difluorophenol in a suitable solvent such as DMF.
-
Add a catalytic amount of a salcomine complex.
-
Bubble oxygen through the solution at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Purify the resulting quinone, which may be used directly in the next step.
Step 3: Synthesis of 3,4-Difluoro-2-methoxy-5-nitrophenol
-
Cool a solution of the quinone in acetic acid to 0 °C.
-
Slowly add a nitrating agent (e.g., fuming nitric acid).
-
After the reaction is complete, quench with ice water and extract the nitrated product.
-
To introduce the methoxy group, a nucleophilic substitution can be performed using sodium methoxide. The electron-withdrawing nitro group will activate the ring for this transformation. A similar compound, 3,4-Difluoro-2-methoxy-5-nitrophenol, has been documented in PubChem, suggesting the feasibility of this step.[4]
Step 4: Reduction to this compound
-
Dissolve the nitrophenol from the previous step in ethanol.
-
Add a catalytic amount of 10% Palladium on carbon.
-
Hydrogenate the mixture under a balloon of hydrogen gas until the reaction is complete.
-
Filter the catalyst and concentrate the solvent to yield the crude product.
-
Purify by column chromatography to obtain the final this compound.
Characterization
The synthesized compound should be rigorously characterized to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons with characteristic splitting patterns due to fluorine coupling. A singlet for the methoxy group protons and a broad singlet for the phenolic proton. |
| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms, showing coupling to each other and to the aromatic protons. |
| ¹³C NMR | Aromatic carbons showing C-F couplings. Signals for the methoxy carbon and the carbons bearing the hydroxyl and methoxy groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₇H₆F₂O₂. |
| Infrared (IR) Spectroscopy | A broad O-H stretch for the phenol, C-O stretches for the ether and phenol, and C-F stretches. |
II. Potential Research Area 1: Medicinal Chemistry
The core structure of this compound is a promising starting point for the design of novel therapeutic agents. The presence of fluorine atoms can enhance metabolic stability and binding affinity, while the phenolic hydroxyl and methoxy groups provide handles for further chemical modification.[1]
Rationale: Kinase Inhibitors
A key piece of evidence pointing to the potential of this scaffold comes from a patent for MEK enzyme inhibitors.[5] The patented compound, (R)-N-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide, contains a very similar 3,4-difluoro-methoxyphenyl core. This strongly suggests that derivatives of this compound could be explored as inhibitors of various kinases, which are critical targets in oncology and inflammatory diseases.
Proposed Research Workflow
Caption: Workflow for the discovery of kinase inhibitors.
Detailed Experimental Protocol 2: Synthesis and Screening of a Derivative Library
Step 1: Library Synthesis
-
Ether Derivatives: React this compound with a variety of alkyl halides in the presence of a base (e.g., K₂CO₃) in acetone or DMF to generate a library of ethers.
-
Ester Derivatives: Acylate the phenol with various acyl chlorides or carboxylic acids (using a coupling agent like DCC) to produce a library of esters.
-
Amine Derivatives (via Buchwald-Hartwig amination): Convert the phenol to its corresponding triflate. Then, perform a palladium-catalyzed cross-coupling with a range of primary and secondary amines.
Step 2: Kinase Screening
-
Submit the synthesized library for screening against a panel of commercially available kinases (e.g., a panel of cancer-relevant kinases).
-
Initial screening should be performed at a single concentration (e.g., 10 µM) to identify initial hits.
Step 3: Hit Validation and IC₅₀ Determination
-
Re-synthesize and confirm the structure and purity of any initial hits.
-
Perform dose-response assays to determine the half-maximal inhibitory concentration (IC₅₀) for the validated hits against the target kinase(s).
Step 4: Structure-Activity Relationship (SAR) Studies
-
Based on the initial hits, design and synthesize a second generation of analogs to explore the structure-activity relationship. This will involve systematically modifying different parts of the molecule to improve potency and selectivity.
III. Potential Research Area 2: Agrochemicals
The unique chemical properties of fluorinated compounds also make them valuable in the design of new herbicides and pesticides.[6] The this compound scaffold could serve as a novel building block for agrochemicals with enhanced efficacy and selectivity.
Rationale
The related compound, 3,4-Difluoro-2-methoxybenzoic acid, is noted for its use in agrochemical research for designing new herbicides or pesticides.[6] This suggests that the core phenyl ring structure is amenable to creating biologically active compounds in an agricultural context. The fluorine atoms can increase the metabolic stability of the compound in the environment and in target organisms.
Proposed Research Workflow
-
Design and Synthesis of Analogs: Synthesize derivatives of this compound that incorporate known herbicidal or pesticidal pharmacophores.
-
Primary Screening: Screen the synthesized compounds for herbicidal activity against a panel of common weeds (e.g., crabgrass, broadleaf weeds) and for pesticidal activity against common pests (e.g., aphids, mites).
-
Dose-Response and Selectivity Studies: For active compounds, determine the effective dose and assess their selectivity (i.e., their effect on crop plants).
-
Mode of Action Studies: Investigate the biochemical mechanism by which the active compounds exert their effects.
IV. Potential Research Area 3: Materials Science
Fluorinated phenols are known precursors for high-performance polymers and coatings due to the stability of the C-F bond.[7]
Rationale
4-Fluoro-2-methoxyphenol has been used in the synthesis of poly(4-fluoro-2-methoxyphenol).[7] This indicates that this compound could be a valuable monomer for the creation of novel fluorinated polymers with desirable properties such as thermal stability, chemical resistance, and low surface energy.
Proposed Research Workflow
Caption: Workflow for the development of novel fluorinated polymers.
Detailed Experimental Protocol 3: Synthesis and Characterization of Poly(this compound)
Step 1: Oxidative Polymerization
-
Dissolve this compound in a suitable solvent (e.g., toluene).
-
Add a catalyst system, such as an iron(III) chloride/amine complex.
-
Bubble air or oxygen through the solution at an elevated temperature to initiate polymerization.
-
Monitor the reaction by viscosity changes or by periodically taking samples for molecular weight analysis.
-
Precipitate the polymer by adding the reaction mixture to a non-solvent like methanol.
-
Collect and dry the polymer.
Step 2: Material Characterization
-
Thermal Properties: Use Thermogravimetric Analysis (TGA) to determine the decomposition temperature and Differential Scanning Calorimetry (DSC) to identify the glass transition temperature.
-
Molecular Weight: Determine the number-average and weight-average molecular weights using Gel Permeation Chromatography (GPC).
-
Surface Properties: Cast a film of the polymer and measure the contact angle of water to assess its hydrophobicity.
Conclusion
This compound represents a largely untapped chemical scaffold with significant potential across multiple scientific disciplines. By leveraging the known applications of its structural analogs, this guide has outlined rational and actionable research plans in medicinal chemistry, agrochemicals, and materials science. The strategic placement of its functional groups makes it a versatile starting point for the synthesis of novel kinase inhibitors, potent agrochemicals, and high-performance polymers. It is our hope that this technical guide will inspire and facilitate new research endeavors that unlock the full potential of this promising molecule.
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Sladojevich, F., & Ritter, T. (2012). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Journal of the American Chemical Society. Available from: [Link]
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An In-depth Technical Guide to 3,4-Difluoro-2-methoxyphenol Derivatives and Analogs: Synthesis, Properties, and Applications in Drug Discovery
Executive Summary
This technical guide provides a comprehensive overview of 3,4-difluoro-2-methoxyphenol and its derivatives, a class of compounds of increasing interest in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms onto the guaiacol (2-methoxyphenol) scaffold can significantly modulate the physicochemical and pharmacological properties of the parent molecule, leading to enhanced metabolic stability, binding affinity, and membrane permeability.[1][2][3] This guide details plausible synthetic routes for the core this compound structure, explores the synthesis of key analogs, and discusses their potential therapeutic applications, with a focus on their roles as antioxidants, anti-inflammatory agents, and enzyme inhibitors. Detailed experimental protocols, comparative data, and workflow visualizations are provided to support researchers and scientists in this burgeoning field.
Introduction: The Scientific Rationale for Fluorinated Guaiacol Derivatives
Guaiacol (2-methoxyphenol) and its derivatives are prevalent structural motifs in a multitude of biologically active natural products and synthetic compounds.[4][5] The guaiacol moiety is a key pharmacophore in compounds exhibiting anti-inflammatory, antioxidant, and other therapeutic properties.[4][6][7][8] The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic profiles.[1][2][3] Fluorine's high electronegativity and small size can lead to improved metabolic stability by blocking sites susceptible to oxidative metabolism.[1] Furthermore, the strategic placement of fluorine can alter the acidity of nearby functional groups and influence intermolecular interactions, potentially leading to increased binding affinity with biological targets.[1][9]
The this compound scaffold, therefore, represents a promising starting point for the development of novel therapeutics, combining the established biological relevance of guaiacol with the advantageous properties imparted by difluorination.
Synthesis of the this compound Core and Key Derivatives
While a single, optimized industrial-scale synthesis for this compound is not extensively documented in publicly available literature, plausible and efficient laboratory-scale syntheses can be devised based on established methodologies for analogous fluorinated phenols.
Proposed Synthetic Pathway for this compound
A logical and feasible synthetic approach to this compound is a multi-step process commencing from the readily available starting material, 1,2-difluorobenzene. This pathway involves nitration, followed by reduction to the corresponding aniline, which is then converted to the target phenol via a diazotization-hydrolysis sequence.
Workflow for the Synthesis of this compound:
Caption: Proposed multi-step synthesis of this compound.
A critical and challenging step in this proposed synthesis is the regioselective introduction of the methoxy group at the C2 position of 3,4-difluorophenol. A plausible approach for this transformation is through a directed ortho-metalation (DoM) strategy.[10][11] The hydroxyl group of 3,4-difluorophenol can act as a directing group, facilitating lithiation at the adjacent C2 position. Quenching the resulting aryllithium intermediate with an electrophilic methylating agent would yield the desired 2-methoxy product.
Detailed Experimental Protocol: Synthesis of 3,4-Difluoroaniline (Intermediate)
The synthesis of 3,4-difluoroaniline is a crucial step in the proposed pathway and can be achieved through the nitration of 1,2-difluorobenzene followed by reduction.[12]
Step 1: Nitration of 1,2-Difluorobenzene
-
In a flask equipped with a stirrer and a dropping funnel, cool a mixture of sulfuric and nitric acids to 0-5 °C.
-
Slowly add 1,2-difluorobenzene to the cooled acid mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3,4-difluoronitrobenzene.
Step 2: Reduction of 3,4-Difluoronitrobenzene
-
Dissolve the 3,4-difluoronitrobenzene in a suitable solvent such as ethanol or propanol.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation with hydrogen gas in a suitable reactor.[12]
-
Upon completion of the reaction (monitored by TLC or GC), filter off the catalyst.
-
Remove the solvent under reduced pressure to yield 3,4-difluoroaniline.
Synthesis of Key Analogs
The this compound core can be further functionalized to generate a library of analogs for structure-activity relationship (SAR) studies.
-
3,4-Difluoro-2-methoxybenzaldehyde: This can be synthesized from this compound via a Vilsmeier-Haack reaction or by oxidation of a corresponding benzyl alcohol derivative.
-
3,4-Difluoro-2-methoxybenzoic acid: Oxidation of 3,4-difluoro-2-methoxybenzaldehyde will yield the corresponding carboxylic acid.
-
Amine Derivatives: The phenolic hydroxyl group can be converted to an amine through various multi-step sequences, opening avenues for the synthesis of novel anilines and amides.
Physicochemical Properties and Spectroscopic Data
The physicochemical properties of this compound derivatives are significantly influenced by the fluorine and methoxy substituents.
| Property | Predicted/Expected Value | Influence of Substituents |
| Molecular Weight | ~160.11 g/mol | Increases with further derivatization. |
| pKa | Expected to be lower than guaiacol | The electron-withdrawing nature of the two fluorine atoms will increase the acidity of the phenolic proton. |
| LogP | Moderately lipophilic | Fluorine atoms generally increase lipophilicity, which can enhance membrane permeability.[1] |
| ¹H NMR | Complex splitting patterns in the aromatic region | Due to H-F and F-F coupling. The methoxy group will appear as a singlet around 3.8-4.0 ppm. |
| ¹⁹F NMR | Two distinct signals in the aromatic region | Chemical shifts will be indicative of their positions relative to the other substituents. |
| ¹³C NMR | Aromatic carbons will show C-F coupling | The carbon attached to the methoxy group will be deshielded. |
| IR Spectroscopy | Characteristic O-H stretch (broad), C-O stretch, and C-F stretches. | The O-H stretch will be a prominent feature. |
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of this compound derivatives make them attractive candidates for various therapeutic areas.
Antioxidant and Anti-inflammatory Activity
Phenolic compounds, including guaiacol derivatives, are known for their antioxidant properties.[4] They can act as radical scavengers, mitigating oxidative stress, which is implicated in numerous inflammatory diseases. The electron-donating methoxy group and the electron-withdrawing fluorine atoms can modulate the redox potential of the phenol, potentially enhancing its antioxidant capacity. Studies on substituted guaiacols have demonstrated their ability to inhibit cyclooxygenase (COX) enzymes and reduce the production of reactive oxygen species (ROS).[4]
Myeloperoxidase (MPO) Inhibition
Myeloperoxidase is an enzyme implicated in inflammatory processes and cardiovascular diseases.[8] Synthetic guaiacol derivatives have shown promise as MPO inhibitors, suggesting a potential therapeutic application for this compound analogs in managing MPO-related pathologies.[7][8]
Potential Mechanism of Action for Guaiacol Derivatives:
Caption: Inhibition of MPO by guaiacol derivatives can reduce ROS production.
Structure-Activity Relationship (SAR) Insights
The development of a library of this compound analogs will be crucial for elucidating structure-activity relationships. Key areas of investigation should include:
-
Position and Nature of Substituents: Evaluating the impact of different functional groups on the aromatic ring on biological activity.
-
Bioisosteric Replacements: The difluoromethoxy group (OCF₂H) can serve as a bioisostere for hydroxyl, thiol, and amine groups, offering a way to modulate hydrogen bonding capacity and other molecular properties.[13]
-
Conformational Effects: The presence of fluorine can influence the preferred conformation of the molecule, which can impact its binding to target proteins.[2]
Conclusion and Future Perspectives
This compound and its derivatives represent a promising class of compounds with significant potential in drug discovery. The strategic combination of the biologically relevant guaiacol scaffold with the modulating effects of fluorine offers a powerful approach to developing novel therapeutics with enhanced properties. The synthetic pathways outlined in this guide provide a solid foundation for the laboratory-scale production of these compounds, enabling further investigation into their pharmacological activities. Future research should focus on the synthesis and biological evaluation of a diverse library of analogs to fully explore the therapeutic potential of this exciting chemical space.
References
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PubMed. (n.d.). [Substituted methoxyphenol with antioxidative activity: correlation between physicochemical and biological results]. Retrieved from [Link]
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MDPI. (n.d.). Computational Design, Synthesis, and Pharmacological Evaluation of Naproxen-Guaiacol Chimera for Gastro-Sparing Anti-Inflammatory Response by Selective COX2 Inhibition. Retrieved from [Link]
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Introduction: The Scientific Context of 3,4-Difluoro-2-methoxyphenol
An In-depth Technical Guide to the Safe Handling of 3,4-Difluoro-2-methoxyphenol
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity. This compound belongs to a class of fluorinated phenolic compounds that serve as critical building blocks in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The presence of the difluoro- and methoxy- functionalities on the phenol ring presents a unique combination of chemical properties and potential biological activities, making it a compound of interest in medicinal chemistry.[1]
However, the very features that make such compounds valuable also necessitate a rigorous and informed approach to their handling. Phenolic compounds can be corrosive and readily absorbed through the skin, while organofluorine compounds can release hazardous decomposition products like hydrogen fluoride upon combustion.[2][3] This guide, grounded in established safety principles for related chemical classes, provides a comprehensive framework for the safe handling, use, and disposal of this compound, ensuring the protection of laboratory personnel and the integrity of research.
Part 1: Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is the foundation of safe laboratory practice. While a specific Safety Data Sheet (SDS) for this compound is not available in the provided search results, a reliable hazard profile can be constructed by examining structurally analogous compounds such as 4-Fluoro-2-methoxyphenol, other fluorinated phenols, and the parent compound, 2-methoxyphenol (guaiacol).[2][4][5]
Anticipated Hazard Profile
The primary hazards associated with this compound are anticipated to be:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[2][6] Phenolic compounds can cause systemic toxicity, potentially affecting the central nervous system, liver, and kidneys.[3]
-
Skin Corrosion/Irritation: Expected to be a skin irritant, and potentially corrosive.[2][3] Phenols can cause chemical burns, and the initial contact may have an anesthetic effect, delaying the sensation of pain.[3]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[2][7][8] Direct contact can lead to severe damage.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[2][8][9]
Physicochemical and Toxicological Data Summary
The following table summarizes key safety and property information extrapolated from related molecules. This data should be used as a guideline for risk assessment.
| Property | Anticipated Value / Classification | Rationale / Source Analogy |
| GHS Hazard Categories | Acute Toxicity (Oral, Dermal, Inhalation) - Category 4; Skin Irritation - Category 2; Eye Irritation - Category 2; Specific Target Organ Toxicity (Single Exposure) - Category 3 (Respiratory Irritation). | Based on the SDS for 4-Fluoro-2-methoxyphenol.[2] |
| Appearance | Likely a solid or liquid with a characteristic phenolic odor. | 2-Methoxyphenol is a solid/liquid, and 4-Methoxyphenol is a white solid.[4][7] |
| Boiling Point | >195 °C (likely) | The boiling point of 4-Fluoro-2-methoxyphenol is 195 °C.[5] The addition of a second fluorine atom would likely increase this value. |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[2][3] | Standard incompatibility for phenolic and ether compounds.[2][3] |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen fluoride (HF).[2] | Expected combustion products for a fluorinated organic compound. The formation of HF is a critical concern.[2][10] |
Part 2: Standard Operating Procedure for Safe Handling
A systematic approach is crucial to minimize exposure and mitigate risks. The following protocol outlines the essential steps for handling this compound.
Engineering Controls and Personal Protective Equipment (PPE)
The primary line of defense is to minimize exposure through proper engineering controls and a robust selection of PPE. The causality is clear: prevent the chemical from coming into contact with personnel.
-
Ventilation: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[2][3] This is non-negotiable, as it prevents the inhalation of potentially harmful and irritating vapors.
-
Eye and Face Protection: Chemical splash goggles are mandatory.[11] When there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[12]
-
Hand Protection: Chemical-resistant gloves are required. Given the nature of phenols, neoprene or nitrile gloves are recommended.[3] Always check the glove manufacturer's compatibility chart. Due to the rapid skin absorption of phenols, double-gloving is a prudent measure.[11] Gloves should be inspected before use and changed frequently, especially if contact is suspected.
-
Protective Clothing: A laboratory coat must be worn and kept fully buttoned.[3][9] Consider a chemically resistant apron for larger quantities.
Caption: Experimental workflow for handling this compound.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure the fume hood is operational and the sash is at the appropriate height. Lay down absorbent, plastic-backed paper on the work surface to contain minor spills.
-
Aliquotting: Carefully weigh the solid or measure the liquid within the fume hood. Use spark-proof tools if the material is a fine powder that could create a dust-air mixture.[7][13] Avoid generating dusts.
-
Reaction Setup: When adding the compound to a reaction vessel, do so slowly to avoid splashing. If the reaction is exothermic, have an appropriate cooling bath ready.
-
Post-Handling: After use, ensure the container is tightly sealed.[2][9] Decontaminate any surfaces that may have come into contact with the chemical.
-
Hygiene: Always wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[3][9] Do not eat, drink, or smoke in the laboratory.[2][9]
Part 3: Emergency Procedures
Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures and the location of safety equipment.
First Aid Measures
The immediate objective is to remove the chemical from the affected person and seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][12] Remove contact lenses if present and easy to do so.[2][7] Immediate medical attention is required. [2]
-
Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes.[3] Remove all contaminated clothing while under a safety shower.[9][12] Seek immediate medical attention. Because phenols can be treated with polyethylene glycol (PEG), if a PEG solution is part of your site-specific safety protocol, use it as directed after the initial water flush.[12]
-
Inhalation: Move the person to fresh air.[4][9] If breathing is difficult, provide oxygen if you are trained to do so. Call a POISON CENTER or doctor.[2]
-
Ingestion: Do NOT induce vomiting.[2][4] Rinse the mouth with water. Call a physician or poison control center immediately.[2][4]
Caption: Storage requirements and material incompatibilities.
Waste Disposal
-
All waste containing this compound must be collected in clearly labeled, compatible containers. [11]* Waste is classified as hazardous. [7]* Disposal must be conducted through an approved waste disposal plant in accordance with local, state, and federal regulations. [2][7]Do not allow the product to enter drains or waterways. [4][13]
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A Technical Guide to the Stability and Storage of 3,4-Difluoro-2-methoxyphenol for Research and Development
Introduction: The Critical Role of Stability in Drug Discovery
3,4-Difluoro-2-methoxyphenol is a substituted phenol molecule with potential applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structural analogs, such as other fluorinated anisoles and phenols, are recognized as valuable building blocks for creating drug candidates with enhanced biological activity and selectivity[1]. The success of any research and development program hinges on the integrity of its starting materials. For a compound like this compound, understanding its chemical stability is not merely a matter of good housekeeping; it is a prerequisite for reproducible experimental results, accurate analytical measurements, and the ultimate safety and efficacy of any downstream product.
This guide provides a comprehensive overview of the factors influencing the stability of this compound. We will delve into its inherent chemical liabilities, propose potential degradation pathways based on established chemical principles, and offer field-proven protocols for its proper storage, handling, and stability assessment. The methodologies described herein are designed to create a self-validating system for ensuring the long-term integrity of this valuable research compound.
Physicochemical Profile and Inherent Stability Considerations
The stability of this compound is intrinsically linked to its molecular structure. Three key functional groups dictate its reactivity:
-
Phenolic Hydroxyl (-OH): This is the most reactive site on the molecule. Phenols are weakly acidic and are highly susceptible to oxidation. This oxidation can be initiated by atmospheric oxygen (auto-oxidation), light (photo-oxidation), or the presence of metal ion catalysts. The oxidation of phenols often leads to the formation of highly colored quinone or quinone-methide structures, which are common impurities observed upon improper storage.
-
Methoxy Group (-OCH₃): Generally a stable ether linkage, the methoxy group at the ortho position influences the electronic properties of the phenolic hydroxyl, potentially impacting its reactivity and oxidation potential.
-
Difluoro Substituents (-F): The two fluorine atoms on the aromatic ring are strong electron-withdrawing groups. This electronic effect can influence the acidity of the phenolic proton and the susceptibility of the aromatic ring to electrophilic attack, generally enhancing the compound's overall stability compared to its non-fluorinated analog, guaiacol[2]. However, this does not negate the primary reactivity of the hydroxyl group.
Like its close structural analog, guaiacol (2-methoxyphenol), this compound is expected to darken upon exposure to air and light, indicating degradation[2]. Therefore, the primary stability concerns are oxidation and photo-degradation .
Potential Degradation Pathways
Understanding potential degradation pathways is crucial for developing stability-indicating analytical methods and for identifying impurities that may arise during storage. For substituted phenols, the most common degradation route involves oxidation of the hydroxyl group.
Exposure to air and light can initiate a free-radical oxidation process, converting the phenol into a phenoxy radical. This reactive intermediate can then be further oxidized to form an ortho-quinone-type species. A study on a similar methoxyphenol derivative confirmed that exposure to air and light resulted in oxidation to a reactive ortho-quinone methide intermediate, which then formed various colored degradation products[3].
Caption: Proposed oxidative degradation pathway for this compound.
Recommended Storage and Handling Protocols
To mitigate the inherent risks of degradation, a multi-faceted approach to storage and handling is required. The following recommendations are based on best practices for handling air, light, and moisture-sensitive substituted phenols[4][5][6].
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool environment, typically 2-8°C. | Reduces the rate of chemical degradation and auto-oxidation. Avoid freezing unless the compound is known to be stable to freeze-thaw cycles. |
| Atmosphere | Store under an inert gas atmosphere (e.g., Argon or Nitrogen). | Displaces atmospheric oxygen, the primary driver of oxidative degradation[4][7]. |
| Light | Protect from light by using amber glass vials or storing in a dark location. | Prevents photo-degradation, a common pathway for phenolic compounds[5][7]. |
| Moisture | Keep container tightly closed in a dry, well-ventilated place. | Minimizes moisture ingress, which can facilitate certain degradation reactions. |
| Container | Use tightly sealed, corrosion-resistant containers, such as amber glass bottles with PTFE-lined caps. | Prevents leakage, contamination, and reaction with container materials. Phenols can be corrosive to some metals[8]. |
| Handling | Handle in a well-ventilated area, preferably a chemical fume hood[5]. Minimize the duration the container is open to the atmosphere. | Ensures user safety and minimizes exposure to air and moisture. |
A Framework for Experimental Stability Assessment
A robust stability study is essential to formally establish a retest period and understand the compound's behavior under various conditions. This involves a series of studies designed to evaluate the impact of temperature, humidity, and light over time[9][10]. Pharmaceutical stability testing provides a rigorous framework for this assessment[11][12].
Caption: Workflow for a comprehensive stability assessment program.
Forced Degradation (Stress Testing)
The first step is to perform forced degradation studies. This involves subjecting the compound to harsh conditions to intentionally induce degradation.
-
Purpose: To identify likely degradation products and to prove that the chosen analytical method can separate these degradants from the parent compound, making it "stability-indicating."
-
Protocol:
-
Prepare solutions of this compound in a suitable solvent.
-
Expose separate aliquots to the following conditions:
-
Acidic: 0.1 M HCl at 60°C for 24-48 hours.
-
Basic: 0.1 M NaOH at 60°C for 24-48 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: Heat the solid material at 80°C for 48 hours.
-
Photolytic: Expose the solution to a calibrated light source (ICH Q1B guidelines).
-
-
Analyze all samples by a high-resolution technique like HPLC-UV/DAD or LC-MS.
-
Validation: The method is considered stability-indicating if degradation peaks are resolved from the main compound peak.
-
Long-Term and Accelerated Stability Studies
These studies evaluate the compound's stability under recommended and stressed storage conditions to predict its shelf life[9][13].
| Study Type | Typical Conditions (ICH) | Purpose | Testing Frequency (Example) |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | To determine the retest period under recommended storage conditions. | 0, 3, 6, 9, 12, 18, 24 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | To predict the long-term stability by increasing the rate of degradation[13]. | 0, 3, 6 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | Performed if significant change occurs during accelerated studies[10][11]. | 0, 6, 9, 12 months |
-
Protocol:
-
Package the compound in the proposed container-closure system.
-
Place a sufficient number of samples in calibrated stability chambers set to the conditions outlined in the table above.
-
At each specified time point, pull a sample and analyze for appearance, assay (purity), and degradation products using the validated stability-indicating method.
-
Trustworthiness: The consistency of data across time points validates the stability profile. Any unexpected result or trend necessitates an investigation.
-
Analytical Techniques for Stability Monitoring
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for stability testing. A reverse-phase C18 column with a gradient mobile phase (e.g., water/acetonitrile with a small amount of acid like formic or phosphoric acid) is typically effective for separating the parent phenol from more polar degradation products. A UV detector (or preferably a photodiode array detector) can be used for quantification and peak purity analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities or for orthogonal purity assessment. The phenolic group may require derivatization to improve peak shape and thermal stability.
-
Visual Appearance: A simple but critical test. Any change in color (e.g., development of a yellow or brown tint) or physical form is a primary indicator of degradation.
Conclusion
While this compound possesses structural features that suggest a degree of stability, its phenolic hydroxyl group represents a significant liability, making it susceptible to oxidative and photolytic degradation. Strict adherence to proper storage and handling protocols—specifically, storage under a cool, dark, inert atmosphere—is paramount to preserving its integrity. For any long-term research or development program, implementing a formal stability study based on established pharmaceutical guidelines is not just recommended, but essential for ensuring the validity and reproducibility of scientific outcomes.
References
- Arborpharmchem (2024). APIs Intermediates 4 Common Pitfalls in Stability Testing and Expiration Date Determination.
- Parameter Generation & Control (2023). Stability Testing for Pharmaceuticals & More.
- Biodeg.co.uk. phenol handling phenol hydrates substituted phenols cresols.
- Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science.
- Santa Cruz Biotechnology, Inc. Safety Data Sheet for Guaiacol.
- GMP SOP (2023). Stability testing overview for Pharmaceutical products.
- Ethiopian Food and Drug Authority (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.
- Yale Environmental Health & Safety (2022). Phenol Standard Operating Procedure.
- Fisher Scientific (2010). SAFETY DATA SHEET for 2-Methoxyphenol.
- Chem-Aqua (2021). SAFETY DATA SHEET.
- Chem-Impex International, Inc. 2,3-Difluoroanisole.
- Fisher Scientific (2009). SAFETY DATA SHEET for 4-Fluoro-2-methoxyphenol.
- UC Berkeley EH&S. Fact Sheet: Phenol.
- PubMed (2000). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 460, Guaiacol. Available at: [Link]
- Exposome-Explorer. Guaiacol (Compound).
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Methodological & Application
Application Note & Protocol: A Guideline for the Synthesis of 3,4-Difluoro-2-methoxyphenol
For: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to a plausible synthetic route for 3,4-Difluoro-2-methoxyphenol, a valuable fluorinated building block in medicinal chemistry and materials science. The synthesis leverages guaiacol as a readily available starting material. The core transformations involve a regioselective electrophilic fluorination followed by a selective demethylation. This guide offers detailed experimental protocols, discusses the causality behind procedural choices, and is supported by authoritative references.
Introduction: The Significance of Fluorinated Phenols
Fluorine-containing organic molecules are of paramount importance in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms can significantly alter a molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] this compound, with its specific substitution pattern, represents a key intermediate for the synthesis of more complex molecules, including potential drug candidates.[2][3] This guide outlines a robust and accessible synthetic strategy starting from guaiacol (2-methoxyphenol).[4]
Synthetic Strategy Overview
The proposed synthesis of this compound from guaiacol is a two-step process. The first step is the direct electrophilic difluorination of the guaiacol aromatic ring. The second, and more challenging, step involves the selective demethylation of the resulting 3,4-difluoro-1,2-dimethoxybenzene to yield the target phenol.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Part A: Electrophilic Difluorination of Guaiacol
The introduction of two fluorine atoms onto the guaiacol ring is achieved using an electrophilic fluorinating agent. N-Fluorobenzenesulfonimide (NFSI) is a suitable reagent for this transformation due to its efficacy and relatively mild reaction conditions.[1] The methoxy and hydroxyl groups of guaiacol are ortho-, para-directing. The 4- and 6-positions are activated. Steric hindrance from the methoxy group may favor fluorination at the 4- and 5-positions.
Protocol 1: Synthesis of 3,4-Difluoro-1,2-dimethoxybenzene
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve guaiacol (12.4 g, 0.1 mol) in 100 mL of anhydrous acetonitrile.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. In the dropping funnel, prepare a solution of N-Fluorobenzenesulfonimide (NFSI) (69.4 g, 0.22 mol, 2.2 equivalents) in 100 mL of anhydrous acetonitrile.
-
Reaction: Add the NFSI solution dropwise to the guaiacol solution over 1 hour, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Work-up: Quench the reaction by slowly adding 100 mL of a saturated aqueous solution of sodium bicarbonate. Extract the mixture with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3,4-difluoro-1,2-dimethoxybenzene.
| Parameter | Value |
| Starting Material | Guaiacol |
| Reagent | N-Fluorobenzenesulfonimide (NFSI) |
| Solvent | Anhydrous Acetonitrile |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 24 hours |
| Expected Yield | 60-70% |
Part B: Selective Demethylation
The selective cleavage of one of the two methoxy groups in 3,4-difluoro-1,2-dimethoxybenzene is a critical step. Boron tribromide (BBr₃) is a powerful reagent for the demethylation of aryl methyl ethers.[5][6] The reaction conditions must be carefully controlled to favor mono-demethylation.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a 250 mL flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,4-difluoro-1,2-dimethoxybenzene (17.4 g, 0.1 mol) in 100 mL of anhydrous dichloromethane.
-
Reagent Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a 1.0 M solution of boron tribromide in dichloromethane (110 mL, 0.11 mol, 1.1 equivalents) dropwise over 30 minutes.
-
Reaction: Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to 0 °C and stir for an additional 1 hour.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of methanol (20 mL) at 0 °C, followed by the addition of 100 mL of water.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with a saturated aqueous solution of sodium bicarbonate (100 mL) and brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
| Parameter | Value |
| Starting Material | 3,4-Difluoro-1,2-dimethoxybenzene |
| Reagent | Boron Tribromide (BBr₃) |
| Solvent | Anhydrous Dichloromethane |
| Temperature | -78 °C to 0 °C |
| Reaction Time | 3 hours |
| Expected Yield | 75-85% |
Mechanistic Considerations
Electrophilic Fluorination
The mechanism of electrophilic fluorination with N-F reagents is thought to proceed via an Sₙ2-type attack of the electron-rich aromatic ring on the electrophilic fluorine atom.[7] The electron-withdrawing sulfonimide group polarizes the N-F bond, making the fluorine atom susceptible to nucleophilic attack.
Caption: Simplified mechanism of electrophilic aromatic fluorination.
Demethylation with BBr₃
The demethylation of aryl methyl ethers with boron tribromide involves the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom.[5][6] This is followed by a nucleophilic attack of the bromide ion on the methyl group, leading to the cleavage of the carbon-oxygen bond.
Caption: Mechanism of aryl methyl ether cleavage with BBr₃.
Safety and Handling
-
N-Fluorobenzenesulfonimide (NFSI): NFSI is a stable solid but should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Boron Tribromide (BBr₃): BBr₃ is a highly corrosive and moisture-sensitive liquid. It reacts violently with water. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.
-
Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.
Conclusion
The described synthetic route provides a viable and scalable method for the preparation of this compound from guaiacol. The protocols are based on well-established chemical transformations and are supported by the scientific literature. Careful control of reaction conditions, particularly during the demethylation step, is crucial for achieving high yields and purity. This guide serves as a valuable resource for researchers in need of this important fluorinated building block.
References
-
Google Patents. (n.d.). Process for preparing 3,4-difluoroaniline. Retrieved from [8]
-
PrepChem.com. (n.d.). Synthesis of 3,4-difluoroaniline. Retrieved from [Link][9]
-
Google Patents. (n.d.). Preparation of (r)- and (s)-n-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide and protected derivatives thereof. Retrieved from [2]
-
MDPI. (2024). Effect of Acid Properties of Fluorinated Beta and ZSM-5 Zeolites Used as Supports of Ni Catalysts for the Catalytic Hydrodeoxygenation of Guaiacol. Retrieved from [Link]
- Google Patents. (n.d.). Method of 3,4-difluoroaniline synthesis.
-
Wikipedia. (n.d.). Electrophilic fluorination. Retrieved from [Link][7]
-
Bryn Mawr College. (n.d.). Electrophilic Fluorination. Retrieved from [Link][1]
-
Wikipedia. (n.d.). Guaiacol. Retrieved from [Link]
-
Chem-Station. (2024). O-Demethylation. Retrieved from [Link][5]
-
Semantic Scholar. (1962). Chlorination of Guaiacol as a Model Compound of Benzene Nucleus of Lignin. Retrieved from [Link]
-
YouTube. (2021). Electrophilic Fluorination using 3 different reagents by Dr. Tanmoy Biswas. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. Retrieved from [Link][4]
-
ResearchGate. (n.d.). Scheme 3. Top: calculated mechanism for demethylation of anisole.... Retrieved from [Link][6]
-
Amerigo Scientific. (n.d.). 3,4-Difluoro-2-methoxybenzoic acid. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-amino-4-methoxyphenol. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing methoxyphenol or ethoxyphenol.
-
Rhodium.ws. (n.d.). Synthesis of 4-Methoxyphenol. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Difluoro-2-methoxybenzaldehyde. Retrieved from [Link][10]
-
Google Patents. (n.d.). Guaiacol intermediate and preparation method thereof. Retrieved from [11]
-
RSC Publishing. (2023). Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. Retrieved from [Link][12]
-
NIH. (n.d.). Guaiacol Nitration in a Simulated Atmospheric Aerosol with an Emphasis on Atmospheric Nitrophenol Formation Mechanisms. Retrieved from [Link]
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-
RSC Publishing. (n.d.). Selective catalytic transformation of lignin with guaiacol as the only liquid product. Retrieved from [Link][13]
-
A simple and highly efficient process for synthesis of Gefitinib and its intermediate. (n.d.). Retrieved from [Link]
-
ResearchGate. (2026). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) ChemInform Abstract: Methylation of Phenolic Hydroxyl Group and Demethylation of Anisoles. Retrieved from [Link][14]
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Introduction: The Significance of Fluorinated Phenolic Scaffolds
An In-depth Technical Guide to the Synthesis of 3,4-Difluoro-2-methoxyphenol
This compound is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. The strategic placement of fluorine atoms can profoundly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making it a valuable scaffold for the development of novel pharmaceuticals and agrochemicals.[1] This guide provides a detailed, mechanistically-driven protocol for the regioselective synthesis of this compound, designed for researchers and drug development professionals. The presented two-step synthetic strategy leverages a classical Williamson ether synthesis followed by a highly regioselective Directed ortho-Metalation (DoM), offering a reliable and scalable route to the target compound.
Overall Synthetic Strategy
The synthesis is accomplished in two principal stages, starting from the commercially available 3,4-difluorophenol:
-
O-Methylation: A Williamson ether synthesis is employed to convert the phenolic hydroxyl group of 3,4-difluorophenol into a methoxy ether, yielding the key intermediate, 3,4-difluoroanisole.
-
ortho-Hydroxylation via Directed Metalation: The methoxy group of 3,4-difluoroanisole serves as a powerful Directed Metalation Group (DMG) to facilitate highly regioselective lithiation at the C2 position. The resulting aryllithium intermediate is then trapped with a borate ester and subsequently oxidized to install the hydroxyl group at the desired ortho position.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 3,4-Difluoroanisole via Williamson Ether Synthesis
Mechanistic Principles & Experimental Rationale
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3]
-
Deprotonation: The phenolic proton of 3,4-difluorophenol is weakly acidic and is first removed by a base to generate a potent nucleophile, the corresponding phenoxide. The choice of base is critical. While strong bases like sodium hydride (NaH) can be used, anhydrous potassium carbonate (K₂CO₃) is often preferred for its ease of handling and milder reaction conditions, which are sufficient for deprotonating phenols.[4]
-
Nucleophilic Attack: The generated phenoxide attacks the electrophilic methyl group of a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). Methyl iodide is a highly effective and commonly used reagent for this transformation. The iodide ion is an excellent leaving group, facilitating the SN2 displacement.
-
Solvent Choice: A polar aprotic solvent like acetonitrile (CH₃CN) or acetone is typically used to dissolve the reactants and facilitate the SN2 mechanism without interfering with the nucleophile.
Experimental Protocol: 3,4-Difluoroanisole
Materials:
-
3,4-Difluorophenol
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered
-
Methyl Iodide (CH₃I)
-
Acetonitrile (CH₃CN), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,4-difluorophenol (1.0 eq).
-
Add anhydrous acetonitrile (approx. 10 mL per gram of phenol) to the flask.
-
Add finely powdered anhydrous potassium carbonate (2.0 eq) to the suspension.
-
With vigorous stirring, add methyl iodide (1.2 eq) to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts through a pad of celite, washing the filter cake with a small amount of diethyl ether.
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in diethyl ether (50 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1M NaOH (2 x 30 mL) to remove any unreacted phenol, saturated aqueous Na₂S₂O₃ (1 x 30 mL) to quench any remaining methyl iodide, and finally with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 3,4-difluoroanisole by vacuum distillation to obtain a colorless oil.
Representative Data
| Parameter | Value |
| Starting Material | 3,4-Difluorophenol |
| Typical Yield | 90-97% |
| Purity (GC) | >99% |
| Appearance | Colorless Oil |
Part 2: Synthesis of this compound via Directed ortho-Metalation
Mechanistic Principles & Experimental Rationale
Directed ortho-Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings.[5][6] It circumvents the typical substitution patterns of electrophilic aromatic substitution by using a coordinating group to direct a strong base to deprotonate an adjacent ortho-proton.
-
Directed Lithiation: The methoxy group in 3,4-difluoroanisole is a potent Directed Metalation Group (DMG).[7] The heteroatom (oxygen) coordinates to the lithium atom of an alkyllithium base, such as sec-butyllithium (s-BuLi). This coordination pre-associates the base near the C2 and C6 positions, lowering the activation energy for deprotonation at these sites.[8][9]
-
Synergistic Directing Effect: Crucially, the fluorine atom at the C3 position also acts as an ortho-directing group.[10][11] This creates a powerful synergistic effect, as both the C1-methoxy group and the C3-fluoro group strongly favor deprotonation at the C2 position. This ensures exceptionally high regioselectivity, which is the cornerstone of this synthetic step.
-
Choice of Base: sec-Butyllithium is often preferred over n-butyllithium for this transformation as it is more basic and can lead to faster and more complete metalation, especially with moderately activated substrates. The reaction must be conducted at low temperatures (typically -78°C using a dry ice/acetone bath) to prevent side reactions and decomposition of the aryllithium intermediate.
-
in situ Hydroxylation: The highly reactive aryllithium species is not isolated. It is quenched in situ with an appropriate electrophile. While direct reaction with oxygen can work, it often leads to side products and low yields. A more reliable and widely used method is the reaction with a trialkyl borate, such as trimethyl borate (B(OMe)₃). This forms a stable boronic ester intermediate.
-
Oxidative Workup: The boronic ester is then oxidatively cleaved to the desired phenol using a basic solution of hydrogen peroxide. This two-step sequence for hydroxylation is efficient and high-yielding.
Caption: Mechanism for Directed ortho-Metalation and subsequent hydroxylation.
Experimental Protocol: this compound
Materials:
-
3,4-Difluoroanisole
-
sec-Butyllithium (s-BuLi), ~1.4 M in cyclohexane
-
Trimethyl borate (B(OMe)₃)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Sodium hydroxide (NaOH), 3 M aqueous solution
-
Hydrochloric acid (HCl), 2 M aqueous solution
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer.
-
Under a positive pressure of nitrogen, add 3,4-difluoroanisole (1.0 eq) followed by anhydrous THF (approx. 15 mL per gram of anisole).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
While maintaining the temperature at -78°C, add s-BuLi (1.1 eq) dropwise via syringe over 20 minutes. The solution may turn yellow or orange.
-
Stir the reaction mixture at -78°C for 1 hour to ensure complete lithiation.
-
In a separate dry flask, dissolve trimethyl borate (1.5 eq) in anhydrous THF (2 mL).
-
Add the trimethyl borate solution dropwise to the aryllithium solution, ensuring the internal temperature does not rise above -70°C.
-
After the addition is complete, stir the mixture at -78°C for 30 minutes, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.
-
Cool the flask to 0°C in an ice bath and cautiously quench the reaction by the slow, dropwise addition of 3 M NaOH (4 eq), followed by the very slow, dropwise addition of 30% H₂O₂ (4 eq). Caution: This addition is exothermic.
-
Stir the resulting mixture vigorously at room temperature for 2 hours.
-
Acidify the aqueous layer to pH ~3-4 with 2 M HCl and transfer the mixture to a separatory funnel.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a solid or oil.
Representative Data
| Parameter | Value |
| Starting Material | 3,4-Difluoroanisole |
| Typical Yield | 75-85% |
| Purity (HPLC) | >98% |
| Appearance | White to off-white solid |
Safety & Handling
-
Methyl Iodide / Dimethyl Sulfate: These are toxic, volatile, and carcinogenic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Alkyllithiums (s-BuLi): These reagents are pyrophoric and react violently with water and air. All transfers must be conducted under an inert atmosphere (nitrogen or argon) using syringe techniques.
-
Hydrogen Peroxide (30%): This is a strong oxidizing agent. Avoid contact with skin and combustible materials. The quenching process is highly exothermic and must be performed with caution and adequate cooling.
Conclusion
This application note details a robust and highly regioselective two-step synthesis of this compound. The strategy relies on a foundational Williamson ether synthesis followed by a sophisticated Directed ortho-Metalation. The mechanistic rationale provided for each step, including the critical synergistic directing effect of the methoxy and fluoro substituents, empowers researchers to understand and troubleshoot the reaction. The detailed protocols offer a reliable pathway for accessing this valuable fluorinated building block for applications in drug discovery and advanced materials development.
References
-
CSIRO Publishing. (2013). Synthesis of Fluorinated Aromatic Compounds by One-Pot Benzyne Generation and Nucleophilic Fluorination. Australian Journal of Chemistry. [Link]
-
ResearchGate. (n.d.). Fluorinated Aromatic Compounds. [Link]
-
Wiley Online Library. (n.d.). Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). [Link]
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National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitutions. PubMed Central. [Link]
-
ResearchGate. (2025). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. [Link]
-
ACS Publications. (n.d.). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Chemical Reviews. [Link]
-
Francis Academic Press. (n.d.). FLUORINATED ETHERS. COMMUNICATION 1. PREPARATION OF ETHERS BY WILLIAMSON REACTION AND THE ADDITION OF ALCOHOLS TO ALKENES AND A. [Link]
-
University of Missouri. (n.d.). Directed (ortho) Metallation. [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
-
Chem-Station. (2015). Directed Ortho Metalation. [Link]
-
Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. [Link]
-
Indian Academy of Sciences. (n.d.). Organo-lithiation and halogen metal exchange reactions in organic synthesis-an anomolous aromatic substitution via halogen-metal. [Link]
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- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
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The Strategic Deployment of 3,4-Difluoro-2-methoxyphenol in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Calculated Advantage of Fluorine and Methoxy Substitution
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and methoxy groups into molecular scaffolds is a cornerstone of rational drug design.[1][2][3] The unique physicochemical properties imparted by these functionalities can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often transforming a promising lead compound into a viable drug candidate.[3][4] The 3,4-difluoro-2-methoxyphenol scaffold, in particular, represents a highly valuable, yet nuanced, building block for medicinal chemists. This guide provides an in-depth exploration of its application, supported by detailed protocols and mechanistic insights.
The introduction of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups, thereby affecting solubility and membrane permeability.[1][2][4][5] The methoxy group, prevalent in numerous natural products and approved drugs, can also influence ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters.[6] The combination of two fluorine atoms at the 3- and 4-positions with a methoxy group at the 2-position of a phenol ring creates a unique electronic and steric environment, offering a sophisticated tool for fine-tuning molecular properties.
Core Applications of this compound in Drug Scaffolds
The this compound moiety is particularly advantageous in the synthesis of inhibitors targeting kinases and modulators for G protein-coupled receptors (GPCRs). The electron-withdrawing nature of the fluorine atoms can significantly lower the pKa of the phenolic hydroxyl group, influencing its role as a hydrogen bond donor or its reactivity in nucleophilic substitution reactions. Furthermore, the difluoro-substitution pattern can impact the conformation of the phenyl ring and its interactions within a protein binding pocket.
Case Study: A Key Building Block in the Synthesis of MEK Inhibitors
A prominent example of the application of a 3,4-difluoro-2-methoxyphenyl core is found in the development of potent MEK (mitogen-activated protein kinase kinase) inhibitors. A patent for the preparation of (R)-N-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide highlights the importance of this specific substitution pattern in achieving desired biological activity.[7] While the patent describes the final compound, the synthesis logically proceeds through intermediates derived from a this compound precursor. The core structure underscores the strategic use of this building block in creating complex, biologically active molecules.
| Property | Influence of the 3,4-Difluoro-2-methoxyphenyl Moiety |
| Binding Affinity | The fluorine atoms can engage in favorable orthogonal multipolar interactions with the protein backbone, enhancing binding affinity. |
| Metabolic Stability | The C-F bonds are exceptionally strong, rendering the aromatic ring more resistant to oxidative metabolism by cytochrome P450 enzymes.[1][2] |
| Physicochemical Properties | The combined electron-withdrawing effects of the fluorines modulate the pKa of the phenolic hydroxyl and any attached amino groups, influencing solubility and cell permeability. |
| Conformational Rigidity | The substitution pattern can restrict the rotation of the phenyl ring, locking the molecule into a bioactive conformation. |
Synthetic Protocols and Methodologies
The reactivity of this compound is primarily centered around the nucleophilic character of the phenolic hydroxyl group and the potential for substitution on the aromatic ring. Below are detailed protocols for key transformations that are fundamental to the elaboration of this scaffold into more complex drug-like molecules.
Protocol 1: O-Alkylation via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely employed method for the formation of ethers from a phenol and an alkyl halide. This reaction is fundamental for introducing a variety of side chains that can modulate a compound's properties or serve as a handle for further functionalization.
Reaction Scheme:
Caption: Williamson Ether Synthesis of this compound.
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) and a suitable solvent such as acetone or acetonitrile.
-
Addition of Alkyl Halide: While stirring vigorously, add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (the temperature will depend on the solvent used). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Base: Anhydrous potassium carbonate is a mild and effective base for deprotonating the phenol without causing unwanted side reactions.
-
Solvent: Acetone and acetonitrile are polar aprotic solvents that readily dissolve the reactants and facilitate the SN2 reaction mechanism.
-
Reflux: Heating the reaction increases the rate of reaction, ensuring completion in a reasonable timeframe.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
To utilize this compound in cross-coupling reactions, it must first be converted to an aryl halide or triflate. The triflate is often preferred due to its high reactivity. The subsequent Suzuki-Miyaura coupling allows for the formation of a carbon-carbon bond, enabling the synthesis of biaryl structures, which are common motifs in kinase inhibitors.[8][9]
Workflow Diagram:
Caption: Workflow for Suzuki-Miyaura Coupling.
Step-by-Step Protocol:
Part A: Synthesis of the Aryl Triflate
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Addition of Base: Cool the solution to 0 °C in an ice bath and add pyridine (1.5 eq).
-
Triflation: Add triflic anhydride (Tf₂O, 1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude aryl triflate, which can be used in the next step without further purification.
Part B: Suzuki-Miyaura Coupling
-
Reaction Setup: In a flask, combine the aryl triflate from Part A (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Solvent Addition: Add a mixture of a suitable organic solvent (e.g., toluene or 1,4-dioxane) and water.
-
Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).
-
Work-up: Cool the reaction to room temperature and dilute with an organic solvent. Wash with water and brine, then dry the organic layer and concentrate.
-
Purification: Purify the crude product by column chromatography.
Trustworthiness and Self-Validation:
Each protocol should be monitored by an appropriate analytical technique, such as TLC or LC-MS, to ensure the consumption of starting materials and the formation of the desired product. The identity and purity of the final compounds should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion: A Versatile Scaffold for Future Drug Discovery
This compound is a powerful building block in medicinal chemistry, offering a unique combination of electronic and steric properties. Its strategic application, as exemplified in the synthesis of complex molecules like MEK inhibitors, underscores its potential in the development of novel therapeutics. The protocols provided herein offer a foundational framework for researchers to explore the rich chemistry of this scaffold and unlock its full potential in their drug discovery endeavors.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
-
Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. [Link]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]
- Wallace, M. B., et al. (2012). Preparation of (r)- and (s)-n-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide and protected derivatives thereof.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
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- 3. medchemica.com [medchemica.com]
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- 9. US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]
Application Notes: 3,4-Difluoro-2-methoxyphenol as a Versatile Building Block in Modern Organic Synthesis
Introduction: The Strategic Value of Fluorinated Phenols in Drug Discovery
In the landscape of modern medicinal chemistry, the incorporation of fluorine into bioactive molecules is a cornerstone strategy for enhancing pharmacological profiles.[1] The unique properties of fluorine—its small size, high electronegativity, and the strength of the C-F bond—allow chemists to meticulously modulate a drug candidate's lipophilicity, metabolic stability, and binding affinity.[2] Within this context, polysubstituted aromatic building blocks are invaluable tools. 3,4-Difluoro-2-methoxyphenol has emerged as a particularly useful scaffold, combining the electronic effects of two fluorine atoms with the synthetic versatility of phenolic hydroxyl and methoxy groups. This guide provides an in-depth exploration of its chemical reactivity and showcases its application in the synthesis of complex molecular targets.
Physicochemical & Spectroscopic Profile
Accurate identification of the starting material is critical for reproducible synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 158626-90-5 | [3] |
| Molecular Formula | C₇H₆F₂O₂ | [3] |
| Molecular Weight | 160.12 g/mol | [3] |
| Typical Purity | >95% | [3] |
| Appearance | Off-white to light-colored solid | Inferred |
Spectroscopic Signatures:
-
¹H NMR: Proton NMR spectra will exhibit characteristic signals for the methoxy group protons (a singlet, ~3.8-4.0 ppm) and two aromatic protons (doublets or doublet of doublets, ~6.7-7.2 ppm), with splitting patterns dictated by H-H and H-F coupling.
-
¹⁹F NMR: Two distinct signals are expected for the non-equivalent fluorine atoms, with coupling between them (JF-F) and to adjacent protons (JH-F).
-
¹³C NMR: The spectrum will show seven carbon signals, with the chemical shifts of the aromatic carbons significantly influenced by C-F coupling constants.
-
IR: Key stretches include a broad O-H band (~3200-3500 cm⁻¹), C-H aromatic stretches (~3000-3100 cm⁻¹), and strong C-F (~1100-1300 cm⁻¹) and C-O (~1200-1280 cm⁻¹) bands.
Core Reactivity and Synthetic Potential
The synthetic utility of this compound stems from three primary loci of reactivity: the acidic phenolic hydroxyl group, the electron-rich aromatic ring, and the potential for modification of the methoxy group. These reactive centers allow for a diverse range of transformations, enabling its integration into complex synthetic pathways.
Caption: Key synthetic transformations of this compound.
Reactions at the Phenolic Hydroxyl
-
O-Alkylation and O-Acylation: The weakly acidic phenol (pKa ≈ 10) is readily deprotonated by mild bases (e.g., K₂CO₃, Cs₂CO₃) to form a phenoxide. This powerful nucleophile reacts efficiently with various electrophiles. This pathway is fundamental for introducing alkyl or acyl side chains, which can modulate solubility, serve as protecting groups, or act as linkers to other parts of a target molecule.
-
Conversion to Triflates for Cross-Coupling: The hydroxyl group can be converted into an excellent leaving group, such as a trifluoromethanesulfonate (triflate). This transformation is achieved by reacting the phenol with triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like pyridine. The resulting aryl triflate is a versatile substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of C-C, C-N, and C-O bonds at this position.
Electrophilic Aromatic Substitution (EAS)
The regioselectivity of EAS on this ring is a nuanced interplay of competing directing effects.
-
Activating Groups: The hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating, ortho, para-directors due to their ability to donate electron density via resonance.
-
Deactivating Groups: The two fluorine atoms (-F) are deactivating via induction but are also weak ortho, para-directors through resonance.
The combined effect strongly favors substitution at the C5 and C6 positions, which are para to the methoxy group and ortho to the hydroxyl group, respectively. The powerful activating nature of the oxygen substituents typically overrides the deactivating effect of the halogens. The existence of derivatives like 3,4-difluoro-2-methoxy-5-nitrophenol confirms that substitution at the C5 position is viable.
Deuterium Labeling
In drug development, substituting specific protons with deuterium can slow down metabolic processes that involve C-H bond cleavage (the kinetic isotope effect). This can lead to improved pharmacokinetic profiles. This compound can be a substrate for deuteration, particularly at the aromatic positions, using methods like acid-catalyzed exchange in D₂O or metal-catalyzed H-D exchange protocols.
Application Showcase: Core Component of a MEK Inhibitor
A prominent application of the 3,4-difluoro-2-methoxyphenyl moiety is found in the synthesis of potent MEK (mitogen-activated protein kinase kinase) inhibitors, a class of targeted anticancer agents. A patent for the preparation of N-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide demonstrates the integration of this core.[1] While the synthesis starts from a pre-functionalized aniline, the workflow underscores the importance of the specific substitution pattern of the building block for the final molecule's activity.
Caption: Simplified workflow for the synthesis of a MEK inhibitor.[1]
In this example, the diamine precursor already contains the critical 3,4-difluoro-6-methoxyphenyl core (note the numbering change due to the amino groups). This unit is coupled with a complex side chain via sulfonamide bond formation. The electronic properties conferred by the two fluorine atoms and the methoxy group are integral to the molecule's ability to bind to the MEK enzyme.
Experimental Protocols
The following protocols are representative examples of key transformations. Researchers should adapt them based on the specific substrate and scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Representative O-Alkylation (Williamson Ether Synthesis)
This protocol describes the synthesis of 1-allyloxy-3,4-difluoro-2-methoxybenzene.
Materials:
-
This compound (1.0 eq, e.g., 1.60 g, 10.0 mmol)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq, 2.07 g, 15.0 mmol)
-
Allyl bromide (1.2 eq, 1.04 mL, 12.0 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (approx. 5 mL/g of phenol)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.60 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Add anhydrous DMF (8 mL) to the flask.
-
Stir the suspension at room temperature for 15 minutes.
-
Add allyl bromide (1.04 mL, 12.0 mmol) dropwise to the suspension.
-
Heat the reaction mixture to 50 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 20% ethyl acetate in hexanes).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing 50 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (2 x 20 mL), followed by brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired ether.
Causality: The choice of K₂CO₃ provides a sufficiently strong base to deprotonate the phenol without causing side reactions. DMF is an excellent polar aprotic solvent for Sₙ2 reactions. The aqueous workup is designed to remove the DMF solvent and inorganic salts.
Protocol 2: Representative Electrophilic Aromatic Substitution (Vilsmeier-Haack Formylation)
This protocol describes the introduction of a formyl (-CHO) group, likely at the C5 position.
Materials:
-
Phosphorus oxychloride (POCl₃) (1.5 eq, 1.4 mL, 15.0 mmol)
-
N,N-Dimethylformamide (DMF), anhydrous (3.0 eq, 2.3 mL, 30.0 mmol)
-
This compound (1.0 eq, 1.60 g, 10.0 mmol)
-
1,2-Dichloroethane (DCE), anhydrous (approx. 5 mL/g of phenol)
-
Ice-water bath
-
Saturated aqueous sodium acetate solution
Procedure:
-
In a dry three-neck flask equipped with a stir bar, dropping funnel, and nitrogen inlet, cool anhydrous DMF (2.3 mL) to 0 °C using an ice-water bath.
-
Add POCl₃ (1.4 mL, 15.0 mmol) dropwise to the cold DMF with vigorous stirring over 20 minutes. The Vilsmeier reagent will form as a solid or thick slurry.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Prepare a solution of this compound (1.60 g, 10.0 mmol) in anhydrous DCE (8 mL).
-
Add the phenol solution dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and heat the reaction mixture to 80 °C for 2-4 hours, monitoring by TLC.
-
Cool the reaction to room temperature and then carefully pour it onto 50 g of crushed ice.
-
Stir the mixture vigorously for 30 minutes.
-
Carefully neutralize the mixture by slowly adding a saturated solution of sodium acetate until the pH is ~6-7.
-
Extract the product with dichloromethane or ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash chromatography or recrystallization to yield 5-formyl-3,4-difluoro-2-methoxyphenol.
Causality: The reaction of POCl₃ and DMF generates the electrophilic Vilsmeier reagent ([ClCH=N(CH₃)₂]⁺). The electron-rich phenol attacks this electrophile. The subsequent hydrolysis step during the aqueous workup converts the intermediate iminium salt into the final aldehyde product.
Conclusion
This compound is a high-value building block whose strategic arrangement of functional groups provides a robust platform for diverse synthetic applications. Its utility is most pronounced in the fields of medicinal and agrochemical research, where the precise introduction of a difluoro-guaiacol moiety can significantly enhance the biological activity and pharmacokinetic properties of target molecules. The predictable reactivity of its phenolic hydroxyl group and the activated aromatic ring allows for its reliable incorporation into complex synthetic routes, solidifying its role as a key tool for the modern organic chemist.
References
-
Chemcia Scientific, LLC. 3,4-Difluoro-2-methoxy-phenol-Information. [Link]
- Wallace, E. et al. (2012). Preparation of (r)- and (s)-n-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide and protected derivatives thereof.
-
PubChem. Compound Summary for CID 83881111, 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid. National Center for Biotechnology Information. [Link]
-
Shabir, G. et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. [Link]
Sources
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- 2. 3,4-Difluoro-2-methoxybenzoic acid - Amerigo Scientific [amerigoscientific.com]
- 3. 3,4-Difluoro-2-methoxy-phenol-Information-Chemcia Scientific, LLC. [chemcia.com]
Application Notes and Protocols for the Utilization of 3,4-Difluoro-2-methoxyphenol in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Advantage of 3,4-Difluoro-2-methoxyphenol in Modern Synthesis
In the landscape of pharmaceutical and materials science research, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating physicochemical and biological properties. This compound is a valuable building block, offering a unique combination of electronic and steric features. The vicinal difluoro substitution provides a strong electron-withdrawing effect, influencing the reactivity of the aromatic ring and the acidity of the phenolic proton. The ortho-methoxy group, in turn, can play a crucial role in directing metallation and influencing the conformational preferences of reaction intermediates.
This guide provides detailed protocols and expert insights into the application of this compound as a coupling partner in two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The protocols described herein are designed to serve as a robust starting point for researchers, scientists, and drug development professionals, with a focus on the underlying principles that govern these transformations.
PART I: Suzuki-Miyaura Coupling: Forging C-C Bonds with Fluorinated Phenols
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] When employing this compound, it is typically derivatized into an electrophilic partner, such as a triflate or a nonaflate, to facilitate the crucial oxidative addition step in the palladium catalytic cycle.
Causality Behind Experimental Choices
The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.[1]
-
Activation of the Phenol: The phenolic hydroxyl group is a poor leaving group. Therefore, it must be converted into a more reactive species. Trifluoromethanesulfonates (triflates) are excellent choices due to their high reactivity in oxidative addition to Pd(0) complexes.
-
Catalyst and Ligand Selection: The choice of palladium source and ligand is critical. For electron-deficient aryl triflates, electron-rich and bulky phosphine ligands are generally preferred. These ligands stabilize the palladium center, promote oxidative addition, and facilitate the rate-limiting reductive elimination step.[2] Ligands such as SPhos or XPhos are often effective.
-
Base: The base plays a crucial role in the transmetalation step, activating the boronic acid partner.[1] Inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are commonly used. The choice of base can significantly impact the reaction rate and yield, and empirical screening is often necessary.
-
Solvent: Aprotic polar solvents like dioxane, toluene, or 2-methyltetrahydrofuran (2-MeTHF) are typically employed. Degassing the solvent is crucial to prevent the oxidation of the Pd(0) catalyst.
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling of 3,4-Difluoro-2-methoxyphenyl triflate with an Arylboronic Acid
Materials:
-
3,4-Difluoro-2-methoxyphenyl triflate (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL, degassed)
-
Water (0.5 mL, degassed)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3,4-difluoro-2-methoxyphenyl triflate, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe.
-
Reaction Execution: Place the Schlenk tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
| Parameter | Value | Rationale |
| Temperature | 100 °C | Elevated temperature is often required for the efficient coupling of challenging substrates. |
| Catalyst Loading | 2 mol% | A typical catalyst loading for efficient cross-coupling reactions. |
| Ligand to Metal Ratio | 2:1 | Ensures the formation of the active monoligated palladium species. |
| Base | K₃PO₄ | A strong base that effectively promotes the transmetalation step. |
| Solvent System | Dioxane/Water (10:1) | A common solvent mixture for Suzuki-Miyaura couplings, promoting solubility of both organic and inorganic reagents. |
PART II: Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a linkage prevalent in pharmaceuticals and natural products.[3][4] Similar to the Suzuki-Miyaura coupling, the phenolic hydroxyl group of this compound needs to be activated, for instance, as a triflate or a halide.
Expert Insights on Experimental Design
-
Substrate Scope: The Buchwald-Hartwig amination is remarkably versatile, accommodating a wide range of primary and secondary amines.[3]
-
Ligand Choice: The choice of ligand is paramount for a successful amination. Sterically hindered and electron-rich phosphine ligands, such as Josiphos-type ligands or Buchwald's biarylphosphine ligands (e.g., RuPhos, BrettPhos), are often highly effective.[5][6] These ligands facilitate the challenging reductive elimination step to form the C-N bond.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[4]
-
Reaction Conditions: The reaction is typically conducted in an aprotic solvent such as toluene or dioxane under an inert atmosphere. Reaction temperatures can range from room temperature to elevated temperatures, depending on the reactivity of the coupling partners.
Visualizing the Catalytic Pathway
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Detailed Protocol: Buchwald-Hartwig Amination of 3,4-Difluoro-2-methoxybromobenzene with a Primary Amine
Materials:
-
3,4-Difluoro-2-methoxybromobenzene (1.0 mmol, 1.0 equiv)
-
Primary amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
RuPhos (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Toluene (5 mL, anhydrous and degassed)
Procedure:
-
Reaction Setup: In a glovebox, add NaOtBu to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Catalyst Premixing: In a separate vial, dissolve Pd₂(dba)₃ and RuPhos in toluene.
-
Reagent Addition: To the Schlenk tube, add the primary amine, followed by 3,4-difluoro-2-methoxybromobenzene, and the catalyst solution.
-
Inert Atmosphere: Seal the Schlenk tube, remove it from the glovebox, and place it under a positive pressure of argon.
-
Reaction Execution: Heat the reaction mixture in a preheated oil bath at 80-110 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purification: Purify the residue by flash column chromatography to yield the desired arylamine.
| Parameter | Value | Rationale |
| Temperature | 80-110 °C | Dependent on the nucleophilicity of the amine and the reactivity of the aryl halide. |
| Catalyst System | Pd₂(dba)₃ / RuPhos | A highly active catalyst system for a broad range of amination reactions. |
| Base | NaOtBu | A strong, non-nucleophilic base suitable for a wide variety of amines. |
| Solvent | Toluene | A common, non-polar solvent for Buchwald-Hartwig aminations. |
Conclusion and Future Outlook
The protocols detailed in this guide offer a comprehensive starting point for the utilization of this compound in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The unique electronic properties conferred by the difluoro and methoxy substituents make this a valuable synthon for accessing novel chemical space in drug discovery and materials science. Researchers are encouraged to use these protocols as a foundation, with the understanding that optimization of reaction parameters is often necessary to achieve optimal results for specific substrates. The continued development of more active and robust catalyst systems will undoubtedly further expand the utility of this and other functionalized building blocks in complex molecule synthesis.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling.
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions.
- Ritter, T. (2018). Palladium Catalyzed C–H Fluorination: A Reaction Years in the Making.
- Various Authors. (2025). Palladium catalysed Suzuki reactions of fluoroarenes.
- Various Authors. (2014). Mechanistic Investigations of Palladium-Catalyzed Allylic Fluorination.
- Wikipedia. (n.d.).
- Carrow, B. P. (2011). Mechanistic studies on palladium-catalyzed coupling reactions.
- Doyle Group. (2014).
- KitAlysis. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- Niu, et al. (n.d.). Palladium catalysis enables cross-coupling–like S N 2-glycosylation of phenols.
- Chemistry LibreTexts. (2023).
- Buchwald, S. L., & Hartwig, J. F. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Boruah, P. R., et al. (2015).
- YouTube. (2023).
- Various Authors. (2015). Palladium-Catalyzed Intramolecular C–H Difluoroalkyation: The Synthesis of Substituted 3,3-Difluoro-2-oxindoles.
- Various Authors. (2025). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- Various Authors. (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen.
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- 5. Palladium-Catalyzed Intramolecular C–H Difluoroalkyation: The Synthesis of Substituted 3,3-Difluoro-2-oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.rug.nl [research.rug.nl]
Application Note: Comprehensive Characterization of 3,4-Difluoro-2-methoxyphenol
Abstract
This document provides a comprehensive guide with detailed protocols for the analytical characterization of 3,4-Difluoro-2-methoxyphenol. As a fluorinated aromatic compound, it holds potential as a key intermediate in the development of novel pharmaceutical and agrochemical agents. Accurate and thorough characterization is paramount for ensuring purity, confirming identity, and establishing robust quality control parameters. This guide outlines methodologies employing High-Performance Liquid Chromatography (HPLC) for purity and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for identity and volatile impurity profiling, multi-nuclear (¹H, ¹³C, ¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structure elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group confirmation. Each section explains the scientific rationale behind the chosen methods and provides step-by-step protocols designed for researchers, scientists, and drug development professionals.
Introduction
This compound is a substituted phenolic compound whose structural motifs—a difluorinated benzene ring, a methoxy group, and a hydroxyl group—make it a valuable building block in medicinal and materials chemistry. The presence of fluorine atoms can significantly modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. Therefore, the precise and unambiguous characterization of this intermediate is a critical step in any research and development pipeline. This guide provides the foundational analytical techniques and detailed protocols to ensure the identity, purity, and quality of this compound.
Physicochemical Properties
A thorough understanding of the compound's physical properties is essential for method development, handling, and storage.
| Property | Value | Source |
| Chemical Formula | C₇H₆F₂O₂ | [1] |
| Molecular Weight | 160.12 g/mol | [1] |
| CAS Number | 158626-90-5 | [1] |
| Appearance | Solid (predicted) | General knowledge |
| Purity (Typical) | ≥95% | [1] |
| Storage | Store at room temperature in a dry, well-ventilated area. | [1] |
Note: Experimentally determined data such as melting point and boiling point for this specific compound are not widely published. Values should be determined empirically as part of the characterization process.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Principle: Reversed-phase HPLC (RP-HPLC) is the premier technique for determining the purity of non-volatile organic compounds. Separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. This compound, being a moderately polar compound, is well-retained on a C18 column, allowing for excellent separation from potential nonpolar and polar impurities. A UV detector is employed for quantification, leveraging the strong absorbance of the aromatic ring.
Protocol: RP-HPLC for Purity and Quantification
-
Instrumentation: A standard HPLC or UHPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[2]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound standard or sample.
-
Dissolve in a 10 mL volumetric flask with 50:50 (v/v) acetonitrile:water to create a 1 mg/mL stock solution.
-
Further dilute with the same solvent to a working concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Causality: A C18 column is chosen for its versatility and proven efficacy in retaining aromatic compounds. The gradient elution starting with a higher aqueous content allows for the elution of polar impurities, while the increasing organic phase strength elutes the main analyte and any nonpolar impurities. Acetonitrile is selected over methanol for its lower viscosity and UV cutoff. A small amount of formic acid is added to the mobile phase to suppress the ionization of the phenolic hydroxyl group, ensuring a sharp, symmetrical peak shape.[3]
-
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | See Table Below |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | 280 nm (or λmax determined by UV-Vis) |
Gradient Elution Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 70 | 30 |
| 15.0 | 70 | 30 |
-
Data Analysis:
-
Integrate the peak area of all detected peaks.
-
Calculate the purity of this compound using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Diagram: HPLC Analysis Workflow
Caption: Workflow for HPLC purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which fragments the molecules into characteristic ions, providing a unique "fingerprint" for identification. While phenols can be analyzed directly, peak tailing can be an issue. Derivatization can improve chromatographic performance.[4][5]
Protocol: GC-MS for Identity Confirmation
-
Instrumentation: A GC system equipped with a capillary column and coupled to a Mass Spectrometric (MS) detector.
-
Sample Preparation (Direct Injection):
-
Prepare a 1 mg/mL solution of the sample in a suitable solvent like Dichloromethane or Ethyl Acetate.
-
-
Chromatographic and MS Conditions:
-
Causality: A low-polarity 5% phenyl polysiloxane column (e.g., DB-5MS or equivalent) is chosen as it provides excellent separation for a wide range of semi-volatile organic compounds, including halogenated aromatics.[4] The temperature program starts low to separate volatile impurities and gradually ramps up to elute the higher-boiling analyte. The MS is operated in electron ionization (EI) mode, which provides reproducible fragmentation patterns for library matching and structural confirmation.
-
| Parameter | Condition |
| Column | TG-5SilMS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temp. | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line | 280 °C |
| MS Ion Source | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 m/z |
-
Expected Results:
-
Retention Time: A characteristic retention time for the main peak.
-
Mass Spectrum: A molecular ion peak (M⁺) at m/z = 160.1. Expect characteristic fragmentation patterns, including loss of a methyl group (-CH₃, M-15), loss of a methoxy group (-OCH₃, M-31), and patterns indicative of a difluorinated benzene ring.
-
Diagram: GC-MS Analysis Workflow
Caption: Workflow for GC-MS identity confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. It provides detailed information about the chemical environment of specific nuclei (¹H, ¹³C, ¹⁹F). For this compound, ¹H NMR will identify the protons, ¹³C NMR the carbon skeleton, and ¹⁹F NMR the fluorine atoms. Crucially, spin-spin coupling between these nuclei (e.g., H-F, C-F, F-F) provides definitive evidence of their connectivity.[6]
Protocol: ¹H, ¹³C, and ¹⁹F NMR
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire standard ¹H, ¹³C{¹H} (proton-decoupled), and ¹⁹F{¹H} (proton-decoupled) spectra.
-
If necessary, acquire a ¹⁹F (coupled) spectrum to observe H-F couplings.
-
-
Expected Spectral Features (in CDCl₃, predicted):
-
¹H NMR:
-
~6.7-7.2 ppm: Two aromatic protons, appearing as complex multiplets due to H-H and H-F coupling.
-
~5.5-6.5 ppm: A broad singlet for the phenolic hydroxyl (-OH) proton. This peak's position is concentration-dependent and it may exchange with trace D₂O.
-
~3.9 ppm: A singlet for the methoxy (-OCH₃) protons.
-
-
¹⁹F NMR:
-
Two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring.
-
The chemical shifts for aryl fluorides typically appear in the range of -100 to -170 ppm relative to CFCl₃.[7][8]
-
Each signal will likely appear as a doublet of doublets due to coupling with the adjacent fluorine (F-F) and the nearby aromatic proton(s) (H-F).
-
-
¹³C NMR:
-
Seven distinct carbon signals.
-
Carbons directly bonded to fluorine will appear as doublets with large one-bond C-F coupling constants (¹JCF ≈ 240-250 Hz).
-
Carbons two or three bonds away from fluorine will show smaller C-F couplings (²JCF, ³JCF).
-
Expect signals for the methoxy carbon (~56-60 ppm) and the aromatic carbons (110-160 ppm).
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of specific chemical bonds. It is an excellent technique for identifying the functional groups present in a molecule.
Protocol: FTIR Analysis
-
Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact.
-
-
Data Acquisition:
-
Scan the sample, typically over the range of 4000-600 cm⁻¹.
-
-
Expected Characteristic Absorption Bands:
-
Causality: The expected bands are based on known absorption frequencies for specific functional groups. The broad O-H stretch is characteristic of a hydrogen-bonded phenol. Aromatic C-H and C=C stretches confirm the benzene ring. The C-O stretches for the ether and phenol, along with the strong C-F stretch, confirm the key substituents.[9]
-
| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |
| 3500–3200 | O–H stretch (phenolic) | Broad, strong |
| 3100–3000 | C–H stretch (aromatic) | Medium, sharp |
| 2950–2850 | C–H stretch (methoxy) | Medium, sharp |
| 1600–1450 | C=C stretch (aromatic ring) | Medium to strong, multiple bands |
| 1300–1200 | C–O stretch (aryl ether) | Strong |
| 1250–1150 | C–O stretch (phenol) | Strong |
| 1200–1100 | C–F stretch | Strong to very strong |
Conclusion
The suite of analytical techniques described in this application note provides a robust framework for the comprehensive characterization of this compound. The orthogonal nature of these methods—separating by polarity (HPLC), volatility (GC), and probing molecular structure at the atomic level (NMR, FTIR)—ensures a high degree of confidence in the analyte's identity, purity, and overall quality. Adherence to these protocols will enable researchers and developers to build a reliable analytical data package, which is fundamental for advancing chemical synthesis programs and meeting regulatory standards.
References
-
Chemcia Scientific, LLC. 3,4-Difluoro-2-methoxy-phenol-Information. Available from: [Link]
-
PubChem. 3,4-Difluoro-2-methoxy-5-nitrophenol. National Center for Biotechnology Information. Available from: [Link]
-
Kataoka H, et al. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. J Anal Toxicol. 1998;22(3):237-45. Available from: [Link]
-
PubChem. 3,4-Difluoro-2-methoxybenzaldehyde. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid. National Center for Biotechnology Information. Available from: [Link]
-
Amerigo Scientific. 3,4-Difluoro-2-methoxybenzoic acid. Available from: [Link]
-
PubChem. 3,4-Difluoro-2-methylphenol. National Center for Biotechnology Information. Available from: [Link]
-
Vervoort J, et al. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Appl Environ Microbiol. 1992;58(7):2165-71. Available from: [Link]
-
ACS Publications. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au. Available from: [Link]
-
University of Ottawa. 19Flourine NMR. NMR Facility. Available from: [Link]
-
National Environmental Methods Index. EPA-NERL: 528: Phenols in Water by GC/MS. Available from: [Link]
-
U.S. Environmental Protection Agency. Method 8041A: Phenols by Gas Chromatography. Available from: [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link]
-
ResearchGate. (a) Representative FTIR spectrum for a sample showing all C-O-H species... Available from: [Link]
-
University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. NMR Facility. Available from: [Link]
-
Fan, M., et al. How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. 2019;4(1):97-118. Available from: [Link]
-
Cheméo. Chemical Properties of 2-Methoxy-4-vinylphenol (CAS 7786-61-0). Available from: [Link]
-
ChemBK. 2-Methoxyphenol. Available from: [Link]
-
SIELC Technologies. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. Available from: [Link]
-
Semantic Scholar. HPTLC and ATR/FTIR Characterization of Antioxidants in Different Rosemary Extracts. Available from: [Link]
-
MDPI. Application of Solid Phase Extraction and High-Performance Liquid Chromatography with Fluorescence Detection to Analyze Bisphenol A Bis (2,3-Dihydroxypropyl) Ether (BADGE 2H 2 O), Bisphenol F (BPF), and Bisphenol E (BPE) in Human Urine Samples. Available from: [Link]
-
SIELC Technologies. Separation of 2-Methoxyphenol on Newcrom R1 HPLC column. Available from: [Link]
-
The Good Scents Company. 2-methoxy-4-vinyl phenol. Available from: [Link]
-
Wikipedia. Guaiacol. Available from: [Link]
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Application Notes & Protocols: The Strategic Role of 3,4-Difluoro-2-methoxyphenol in the Synthesis of Bioactive Molecules
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2] 3,4-Difluoro-2-methoxyphenol has emerged as a particularly valuable building block, providing a unique constellation of electronic and steric features. This guide elucidates the rationale behind its use, detailing its core reactivity and providing robust protocols for its application in the synthesis of complex, biologically active molecules, with a focus on kinase inhibitor scaffolds.
Introduction: The Rationale for Fluorinated Phenolic Building Blocks
In drug discovery, the introduction of fluorine atoms can profoundly alter a molecule's properties, often enhancing metabolic stability, binding affinity, and lipophilicity.[3][4] The 3,4-difluoro substitution pattern on a phenolic ring, combined with an ortho-methoxy group, offers a multi-faceted approach to molecular design:
-
Modulation of Acidity and Nucleophilicity: The two strongly electron-withdrawing fluorine atoms increase the acidity (lower the pKa) of the phenolic hydroxyl group. This facilitates its deprotonation under milder basic conditions, enhancing its utility as a nucleophile in reactions such as Williamson ether synthesis.
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the aromatic ring more resistant to oxidative metabolism by cytochrome P450 enzymes.[5] Furthermore, the ortho-methoxy group, a common site for O-demethylation, is sterically shielded and electronically influenced by the adjacent fluorine, potentially increasing its metabolic stability.
-
Tuning Lipophilicity: Fluorine substitution generally increases lipophilicity, which can improve membrane permeability and bioavailability.[5] The difluoromethoxy group, a related moiety, is noted for its ability to fine-tune lipophilicity and act as a bioisostere for other functional groups.[6][7]
-
Hydrogen Bond Interactions: The fluorine and methoxy oxygen atoms can act as hydrogen bond acceptors, while the phenolic proton is a strong hydrogen bond donor. This allows for specific and potentially stronger interactions with target proteins.[8]
The combination of these effects makes this compound a privileged starting material for introducing a highly functionalized phenyl ether moiety into a lead compound, a common structural motif in many kinase inhibitors.
Physicochemical Profile: A Comparative Analysis
To appreciate the unique properties of this compound, it is useful to compare its calculated physicochemical parameters with those of related, simpler phenols.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | pKa (Phenolic H) |
| Phenol | C₆H₆O | 94.11 | 1.48 | ~10.0 |
| Guaiacol (2-Methoxyphenol) | C₇H₈O₂ | 124.14 | 1.34 | ~9.98 |
| 3,4-Difluorophenol | C₆H₄F₂O | 130.09 | 1.83 | ~8.9 |
| This compound | C₇H₆F₂O₂ | 160.12 | 1.71 | ~8.5 (Estimated) |
Data are estimated or sourced from chemical databases. The pKa values illustrate the acidifying effect of the electron-withdrawing fluorine substituents.
Core Synthetic Application: Nucleophilic Aromatic Substitution
The primary utility of this compound in synthesis is as a nucleophile, specifically for the formation of diaryl or alkyl-aryl ethers. The key transformation is the O-alkylation of the phenolic hydroxyl group.
General Reaction Workflow
The general workflow involves the deprotonation of the phenol followed by a nucleophilic attack on an electrophilic partner, typically an alkyl or aryl halide or sulfonate.
Caption: General workflow for O-alkylation.
Protocol 1: General O-Alkylation of this compound
This protocol provides a robust starting point for the synthesis of aryl ethers using an activated aryl chloride as the electrophile.
Materials:
-
This compound (1.0 eq)
-
Electrophile (e.g., a substituted 4-chloroquinazoline) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous DMF (approx. 0.1 M concentration relative to the phenol).
-
Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the solution. Stir the suspension at room temperature for 15-20 minutes. Rationale: The base deprotonates the acidic phenol to form the potassium phenoxide salt in situ, which is a potent nucleophile.
-
Electrophile Addition: Add the electrophile (1.1 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours. Rationale: Heating is required to overcome the activation energy for the nucleophilic aromatic substitution (SₙAr) reaction.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water with stirring. A precipitate of the crude product should form.
-
Isolation: Collect the solid by vacuum filtration. Wash the solid thoroughly with water, followed by a cold non-polar solvent (e.g., diethyl ether or hexane) to remove residual DMF and non-polar impurities.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Safety: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. DMF is a reproductive toxin; handle with care.
Case Study: Synthesis of a Quinazoline-Based Kinase Inhibitor Scaffold
Quinazoline derivatives are prevalent in medicinal chemistry, forming the core of numerous approved drugs, including the EGFR inhibitor Gefitinib.[9][10] this compound is an ideal precursor for synthesizing analogs of these drugs, introducing a unique substitution pattern on the solvent-exposed region of the molecule.
Synthetic Scheme
The following scheme outlines the synthesis of a 4-(3,4-difluoro-2-methoxyphenoxy)quinazoline scaffold, a key intermediate for further elaboration into potent kinase inhibitors.
Caption: Synthesis of a quinazoline scaffold.
Protocol 2: Two-Step Synthesis of 4-(3,4-Difluoro-2-methoxyphenoxy)quinazolin-6-amine
Step A: Synthesis of 4-(3,4-Difluoro-2-methoxyphenoxy)-6-nitroquinazoline
-
Follow Protocol 1 using this compound (1.0 eq) and 4-chloro-6-nitroquinazoline (1.05 eq) as the electrophile.
-
The reaction is typically complete in 6 hours at 80 °C.
-
Upon workup, the resulting yellow precipitate is the desired nitro-substituted ether. This product is often of sufficient purity for the next step, but can be recrystallized from ethanol if necessary.
Step B: Reduction to 4-(3,4-Difluoro-2-methoxyphenoxy)quinazolin-6-amine
Materials:
-
4-(3,4-Difluoro-2-methoxyphenoxy)-6-nitroquinazoline (from Step A) (1.0 eq)
-
Iron powder (Fe) (5.0 eq)
-
Ammonium Chloride (NH₄Cl) (1.5 eq)
-
Ethanol
-
Water
Procedure:
-
Setup: In a round-bottom flask, suspend the nitro-quinazoline from Step A (1.0 eq) in a 4:1 mixture of ethanol and water.
-
Reagent Addition: Add ammonium chloride (1.5 eq) and iron powder (5.0 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring. The reaction progress can be monitored by TLC, observing the disappearance of the yellow starting material. The reaction is typically complete in 2-4 hours. Rationale: This is a classic Béchamp reduction. Iron in the presence of a mild acid (from NH₄Cl hydrolysis) reduces the aromatic nitro group to an amine.
-
Workup: After completion, cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the iron salts. Wash the Celite® pad thoroughly with hot ethanol.
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure. The resulting residue can be partitioned between ethyl acetate and a saturated sodium bicarbonate solution.
-
Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography to yield the final amino-scaffold as a solid. This amine is now a key intermediate, ready for further modification (e.g., acylation, sulfonylation) to generate a library of potential bioactive molecules.
Conclusion
This compound is a high-value, versatile building block for modern drug discovery. Its unique electronic and physicochemical properties, imparted by the strategic placement of fluorine and methoxy substituents, allow for the creation of novel molecular architectures with enhanced drug-like properties. The protocols detailed herein provide a reliable and scalable foundation for utilizing this reagent in the synthesis of quinazoline-based scaffolds and other complex bioactive molecules, empowering researchers to explore new chemical space in the pursuit of next-generation therapeutics.
References
- BenchChem. The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.
- MDPI.
- National Center for Biotechnology Information (PMC).
- ACS Publications. Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept.
- National Center for Biotechnology Information (PMC).
- NINGBO INNO PHARMCHEM CO.,LTD.
- NINGBO INNO PHARMCHEM CO.,LTD.
- QUINAZOLINONE DERIVATIVES: SYNTHESIS AND LUMINESCENCE PROPERTIES.
- ResearchGate. Fluorine-containing quinazolines and their oxa and thia analogues: Synthesis and biological activities.
- MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- MDPI. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry.
- MDPI. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy.
- ResearchG
- National Center for Biotechnology Information (PMC).
Sources
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy | MDPI [mdpi.com]
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The Strategic Utility of 3,4-Difluoro-2-methoxyphenol as a Precursor for Novel Compound Synthesis
Introduction: The Imperative of Fluorine in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become an indispensable tool for fine-tuning physicochemical and biological properties.[1] The unique electronic characteristics of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and membrane permeability.[1] Among the vast array of fluorinated building blocks, substituted difluorophenols represent a particularly valuable class of precursors. This guide focuses on the synthetic versatility of 3,4-difluoro-2-methoxyphenol , a trifunctional scaffold poised for the generation of diverse and novel compounds with significant potential in medicinal chemistry and beyond. The interplay of the nucleophilic hydroxyl group, the electron-rich aromatic ring, and the directing effects of the fluoro and methoxy substituents provides a rich platform for a variety of chemical transformations.
Physicochemical Properties of this compound and Its Derivatives
A thorough understanding of the physical and chemical properties of the precursor and its derivatives is fundamental to designing successful synthetic strategies. The table below summarizes key properties of this compound and some of its readily accessible derivatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | PubChem CID |
| This compound | C₇H₆F₂O₂ | 160.12 | Not Available | Not Available | Not Available |
| 3,4-Difluoro-2-methoxybenzaldehyde | C₈H₆F₂O₂ | 172.13 | Not Available | Not Available | [2]([Link]] |
| 3,4-Difluoro-2-methoxyphenylacetic acid | C₉H₈F₂O₃ | 202.15 | Not Available | Not Available | [3]([Link]) |
| 3,4-Difluoro-2-methoxy-5-nitrophenol | C₇H₅F₂NO₄ | 205.12 | Not Available | Not Available | [4]([Link]) |
Synthetic Transformations: Protocols and Mechanistic Rationale
The strategic positioning of the hydroxyl, methoxy, and difluoro groups on the aromatic ring of this compound allows for a range of selective transformations. This section provides detailed protocols for key reactions, along with the underlying scientific principles that govern their outcomes.
Workflow for Derivatization of this compound
Caption: Synthetic pathways from this compound.
O-Alkylation (Williamson Ether Synthesis)
The Williamson ether synthesis is a robust and widely used method for the preparation of ethers. The reaction proceeds via an S(_N)2 mechanism, where the phenoxide ion, generated by deprotonation of the phenol, acts as a nucleophile to displace a halide from an alkyl halide.
Protocol: Synthesis of 1-(Benzyloxy)-3,4-difluoro-2-methoxybenzene
-
Materials: this compound, benzyl bromide, potassium carbonate (K₂CO₃), acetone.
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and acetone (40 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux (approximately 56 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with 1M aqueous sodium hydroxide solution (2 x 30 mL) to remove any unreacted phenol, followed by a wash with brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 1-(benzyloxy)-3,4-difluoro-2-methoxybenzene.
-
Causality and Experimental Choices:
-
Potassium carbonate is a sufficiently strong base to deprotonate the phenol to a significant extent, driving the reaction forward. Its insolubility in acetone necessitates vigorous stirring.
-
Acetone is a suitable polar aprotic solvent for S(_N)2 reactions and allows for easy removal after the reaction.
-
The choice of benzyl bromide as the alkylating agent is due to its high reactivity in S(_N)2 reactions. For less reactive alkyl halides, such as alkyl chlorides, or for sterically hindered phenols, a stronger base like sodium hydride in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) may be necessary.[5]
Electrophilic Aromatic Substitution: Nitration
The methoxy group is a strong activating and ortho, para-directing group, while the fluorine atoms are deactivating but also ortho, para-directing.[6][7] In this compound, the powerful activating effect of the methoxy group dominates, directing electrophilic substitution primarily to the positions ortho and para to it.[8][9] The C4 and C2 positions are already substituted. The C6 position is ortho to the methoxy group and meta to both fluorine atoms. The C5 position is meta to the methoxy group and ortho to the C4-fluorine and meta to the C3-fluorine. Therefore, electrophilic substitution is expected to occur predominantly at the C6 position, with potential for some substitution at the C5 position under forcing conditions.
Protocol: Synthesis of 3,4-Difluoro-2-methoxy-6-nitrophenol
-
Materials: this compound, concentrated nitric acid (70%), concentrated sulfuric acid.
-
Procedure:
-
In a 50 mL round-bottom flask, cool concentrated sulfuric acid (10 mL) to 0 °C in an ice bath.
-
Slowly add this compound (1.0 eq) to the cold sulfuric acid with stirring, ensuring the temperature does not rise above 5 °C.
-
In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (5 mL) at 0 °C.
-
Add the cold nitrating mixture dropwise to the solution of the phenol in sulfuric acid, maintaining the temperature below 5 °C. The nitronium ion (NO₂⁺) is the active electrophile in this reaction.[10][11][12]
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice (100 g) with stirring.
-
The solid product will precipitate. Collect the solid by vacuum filtration and wash with cold water until the washings are neutral.
-
Dry the crude product. Recrystallization from ethanol-water can be performed for further purification.
-
Causality and Experimental Choices:
-
The use of a mixture of concentrated nitric and sulfuric acids generates the highly reactive nitronium ion (NO₂⁺), which is necessary to overcome the deactivating effect of the fluorine atoms.[10]
-
Low temperature control is crucial to prevent over-nitration and the formation of undesired byproducts. The reaction is highly exothermic.
Electrophilic Aromatic Substitution: Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[13][14] Similar to nitration, the reaction is directed by the substituents on the ring. The acylation is expected to occur at the C6 position.
Protocol: Synthesis of 1-(2-Hydroxy-4,5-difluoro-3-methoxyphenyl)ethan-1-one
-
Materials: this compound, acetyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM).
-
Procedure:
-
In a 100 mL three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, suspend anhydrous AlCl₃ (1.2 eq) in dry DCM (30 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) to the suspension with stirring.
-
In the dropping funnel, dissolve this compound (1.0 eq) in dry DCM (10 mL) and add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture back to 0 °C and quench by slowly adding crushed ice, followed by the cautious addition of 6M HCl to decompose the aluminum chloride complex.[15]
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the product by column chromatography or recrystallization.
-
Causality and Experimental Choices:
-
Aluminum chloride is a strong Lewis acid that activates the acetyl chloride by forming an acylium ion or a highly polarized complex, which acts as the electrophile.[14]
-
The reaction is performed under anhydrous conditions as water would deactivate the Lewis acid catalyst.
-
The stoichiometry of AlCl₃ is slightly more than one equivalent because it coordinates with both the acyl chloride and the product ketone.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The phenolic hydroxyl group is not a suitable leaving group for direct cross-coupling reactions. Therefore, it must first be converted into a more reactive species, such as a triflate or a nonaflate.[16] Aryl nonaflates are particularly attractive due to their high reactivity in palladium-catalyzed couplings.[16]
Two-Step Protocol for the Synthesis of Biaryl Compounds
Step 1: Synthesis of 3,4-Difluoro-2-methoxyphenyl nonafluorobutanesulfonate
Caption: Nonaflation of this compound.
-
Materials: this compound, nonafluorobutanesulfonyl fluoride (NfF), cesium carbonate (Cs₂CO₃), acetonitrile (MeCN).
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous MeCN (20 mL) in a flame-dried flask under an inert atmosphere, add Cs₂CO₃ (1.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add nonafluorobutanesulfonyl fluoride (1.2 eq) and stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material (typically 1-3 hours).
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude nonaflate can often be used in the next step without further purification.
-
Step 2: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling of the aryl nonaflate.
-
Materials: 3,4-Difluoro-2-methoxyphenyl nonafluorobutanesulfonate, arylboronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], potassium carbonate (K₂CO₃), 1,4-dioxane, water.
-
Procedure:
-
In a Schlenk flask, combine the aryl nonaflate (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
-
Causality and Experimental Choices:
-
The conversion of the phenol to a nonaflate is essential for the oxidative addition step in the palladium catalytic cycle. The nonaflate group is an excellent leaving group.[16]
-
A variety of palladium catalysts and ligands can be used, and the choice may need to be optimized for specific substrates.[1] Pd(PPh₃)₄ is a common and effective catalyst for many Suzuki couplings.
-
The base is required for the transmetalation step of the catalytic cycle.
Applications in Drug Discovery: A Focus on Kinase Inhibitors
The dysregulation of protein kinases is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors are a major focus of modern drug discovery. The unique electronic properties of fluorinated compounds make them particularly well-suited for the design of potent and selective kinase inhibitors. The introduction of fluorine can enhance binding affinity to the target protein and improve metabolic stability.[1]
The novel biaryl compounds synthesized from this compound via the Suzuki-Miyaura coupling are attractive scaffolds for the development of kinase inhibitors. The difluoro-methoxyphenyl moiety can serve as a key pharmacophore that interacts with the kinase active site, while the second aryl ring, introduced via the coupling reaction, can be functionalized to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
This compound is a versatile and valuable precursor for the synthesis of a wide range of novel compounds. Its trifunctional nature allows for selective modifications at the hydroxyl group and the aromatic ring. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthetic potential of this building block. The ability to generate diverse libraries of compounds from this single precursor makes it a powerful tool in the quest for new therapeutic agents and advanced materials.
References
-
Palladium-Catalyzed One-Pot Cross-Coupling of Phenols Using Nonafluorobutanesulfonyl Fluoride. Organic Chemistry Portal. Available at: [Link]
-
Electrophilic aromatic directing groups. Wikipedia. Available at: [Link]
-
Directing Effects. In Electrophilic Aromatic Substitution AR5. College of Saint Benedict and Saint John's University. Available at: [Link]
-
Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Journal of the American Chemical Society. Available at: [Link]
-
A palladium-catalyzed coupling reaction of aryl nonaflates, sulfur dioxide, and hydrazines. Organic & Biomolecular Chemistry. Available at: [Link]
-
Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. Available at: [Link]
-
Directing Effects. ChemTalk. Available at: [Link]
-
Cycloalkenyl nonaflates as electrophilic cross-coupling substrates for palladium catalyzed C–N bond forming reactions with enolizable heterocycles under microwave enhanced conditions. New Journal of Chemistry. Available at: [Link]
- US3870744A - Process for oxygen-alkylation of sterically hindered phenols. Google Patents.
- EP2462111B1 - Preparation of (r)- and (s)-n-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide and protected derivatives thereof. Google Patents.
-
Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. Available at: [Link]
-
Understanding the Chemistry: Suzuki Coupling and Boronic Acid Reagents. Available at: [Link]
-
Friedel–Crafts reaction. Wikipedia. Available at: [Link]
-
Nitration of Substituted Aromatic Rings and Rate Analysis. Available at: [Link]
-
Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Journal of the American Chemical Society. Available at: [Link]
-
15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
-
Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. StudySmarter. Available at: [Link]
-
Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition. Available at: [Link]
-
Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Nature Communications. Available at: [Link]
-
1 Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution 12.1. Available at: [Link]
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. Available at: [Link]
-
Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Organic Letters. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]
-
Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Available at: [Link]
-
Organic base catalyzed O-alkylation of phenols under solvent-free condition. Journal of Saudi Chemical Society. Available at: [Link]
-
The Friedel-Crafts Acylation of Anisole Under Various Reaction Conditions. Revue Roumaine de Chimie. Available at: [Link]
-
HFIP-promoted para-selective alkylation of anilines and phenols with tertiary alkyl bromides. Organic Chemistry Frontiers. Available at: [Link]
-
(PDF) Development of Hydrofluoroolefin (HFO)‐Based Direct O‐Fluoroalkenylation of Phenols Targeting Tyrosine Conjugation. ResearchGate. Available at: [Link]
-
Nitration and Sulfonation of Benzene. Chemistry LibreTexts. Available at: [Link]
-
3,4-Difluoro-2-methoxybenzaldehyde. PubChem. Available at: [Link]
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
-
the nitration of benzene - electrophilic substitution. Chemguide. Available at: [Link]
-
Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Nitration of Benzene. Chemistry Steps. Available at: [Link]
-
Synthesis and Characterization of High-Affinity 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene-Labeled Fluorescent Ligands for Human β-Adrenoceptors. Journal of Medicinal Chemistry. Available at: [Link]
-
New Method for Synthesis of 3-(4-hydroxy-3-methoxyphenyl) prop-2-enoic acid and 1- feruloyl-β-D-glucose. ResearchGate. Available at: [Link]
- US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. Google Patents.
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Troubleshooting & Optimization
Improving the yield of 3,4-Difluoro-2-methoxyphenol synthesis
Answering the complex challenges of specialty chemical synthesis requires a blend of deep mechanistic understanding and practical, hands-on experience. This Technical Support Center is dedicated to guiding researchers, scientists, and drug development professionals through the nuances of synthesizing 3,4-Difluoro-2-methoxyphenol, a key building block in modern medicinal chemistry.
As Senior Application Scientists, we understand that achieving high yield and purity is paramount. This guide is structured not as a rigid protocol, but as a dynamic, problem-solving resource. We will explore the causality behind experimental choices, troubleshoot common issues, and provide self-validating protocols to empower you in your laboratory work.
Proposed Synthetic Pathway: Baeyer-Villiger Oxidation Route
A robust and scalable method for preparing this compound is the Baeyer-Villiger oxidation of the commercially available 3,4-Difluoro-2-methoxybenzaldehyde[1]. This two-step sequence involves the oxidation of the aldehyde to a formate ester, followed by hydrolysis to yield the desired phenol. This route is often favored due to its high regioselectivity and the relatively mild conditions required.
Caption: A two-step synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing a logical framework for diagnosis and resolution.
Question: My overall yield is critically low. What are the most likely causes and how can I rectify them?
Answer: Low yield is a common issue that can stem from several factors throughout the synthetic sequence. A systematic approach is crucial for diagnosis.
-
Inefficient Baeyer-Villiger Oxidation: The first step is critical.
-
Cause: Degradation or insufficient activity of your oxidizing agent, meta-chloroperoxybenzoic acid (m-CPBA). m-CPBA is a peroxide and can lose its activity over time, especially if not stored properly (cold and dry).
-
Solution: Use a freshly opened bottle of m-CPBA or determine its activity via iodometric titration before use. Ensure you are using a slight excess (1.1 to 1.2 equivalents) to drive the reaction to completion.
-
Cause: Sub-optimal reaction temperature. While the reaction is often run at room temperature, sluggish conversions can occur.
-
Solution: Monitor the reaction closely by Thin Layer Chromatography (TLC). If the reaction stalls, gentle heating to 35-40°C in a sealed vessel may be required. However, be cautious, as higher temperatures can promote side reactions.
-
-
Incomplete Hydrolysis: The saponification of the formate ester must be complete.
-
Cause: Insufficient base or reaction time. The hydrolysis requires stoichiometric amounts of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Solution: Use at least 1.5-2.0 equivalents of base to ensure complete and rapid hydrolysis. The reaction can be monitored by TLC until the formate ester spot has completely disappeared. Warming the mixture may also increase the rate.
-
-
Product Loss During Workup: Phenols can be challenging to extract.
-
Cause: Improper pH during extraction. As a phenol, the product is acidic and will be deprotonated and soluble in the aqueous layer under basic conditions. If the aqueous layer is not acidified sufficiently, the product will not partition into the organic extraction solvent.
-
Solution: After hydrolysis, ensure the reaction mixture is acidified to a pH of 1-2 with a strong acid like concentrated HCl before extraction[2]. Verify the pH with litmus paper or a pH meter. Perform multiple extractions (e.g., 3x with ethyl acetate or dichloromethane) to maximize recovery from the aqueous phase.
-
Caption: A flowchart for troubleshooting low yield issues.
Question: I'm observing several impurities in my crude product. What are they likely to be and how can I avoid them?
Answer: Impurity profiling is key to optimizing any synthesis. In this specific route, several side products can form.
| Impurity Name | Reason for Formation | Prevention & Minimization |
| Unreacted Aldehyde | Incomplete Baeyer-Villiger oxidation. | Ensure the activity and correct stoichiometry of m-CPBA. Monitor the reaction by TLC until the starting material is consumed. |
| 3,4-Difluoro-2-methoxybenzoic acid | Over-oxidation of the starting aldehyde or hydrolysis of the intermediate formate ester followed by oxidation. | Avoid excessive heating and prolonged reaction times. Use a controlled amount of the oxidizing agent. |
| Isomeric Phenols | Potential rearrangement or impurities in the starting material. The Baeyer-Villiger reaction is generally highly regioselective for aldehydes. | Use high-purity 3,4-Difluoro-2-methoxybenzaldehyde as the starting material. |
| meta-Chlorobenzoic acid (m-CBA) | This is the byproduct of the m-CPBA reagent. | Most of this byproduct can be removed during the basic wash in the workup, as it will form a water-soluble carboxylate salt. |
Minimization Strategy: The most effective way to minimize impurities is through careful control of reaction conditions and a well-designed workup. After the oxidation step, quenching the reaction with a reducing agent like sodium thiosulfate can destroy excess peroxide, and a wash with a basic solution (e.g., saturated sodium bicarbonate) will remove the m-CBA byproduct.
Frequently Asked Questions (FAQs)
Q1: How critical is the quality of the starting materials and solvents? A1: Extremely critical. The starting aldehyde should be of high purity (>98%) to avoid introducing isomeric impurities from the start. Solvents like Dichloromethane (DCM) should be anhydrous, as water can interfere with the oxidation reaction.
Q2: What is the best method for monitoring reaction progress? A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase like 3:1 Hexanes:Ethyl Acetate. The aldehyde starting material will be less polar (higher Rf) than the final phenol product. Staining with potassium permanganate can help visualize the spots. For more precise monitoring, GC-MS can be used to track the disappearance of the starting material and the appearance of the intermediate and product.[3]
Q3: What is the recommended purification technique for the final product? A3: Flash column chromatography on silica gel is the most effective method for obtaining highly pure this compound. A gradient elution system starting from 100% hexanes and gradually increasing the proportion of ethyl acetate will effectively separate the product from less polar impurities.
Q4: Are there any specific safety precautions I should take? A4: Yes. m-CPBA is a strong oxidizing agent and a potentially explosive peroxide. It should be handled with care in a chemical fume hood, avoiding contact with metals and heat. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Dichloromethane is a volatile and potentially carcinogenic solvent and should also be handled exclusively in a fume hood.
Detailed Experimental Protocols
Protocol 1: Baeyer-Villiger Oxidation
-
In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 3,4-Difluoro-2-methoxybenzaldehyde (1.0 eq) in anhydrous Dichloromethane (DCM, approx. 0.1 M solution).
-
Cool the solution to 0°C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Upon completion, dilute the mixture with additional DCM and wash sequentially with 10% aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution (2x), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude formate ester, which can be used in the next step without further purification.
Protocol 2: Saponification and Purification
-
Dissolve the crude formate ester from the previous step in methanol or tetrahydrofuran (THF).
-
Add a 2 M aqueous solution of sodium hydroxide (NaOH, 2.0 eq) and stir the mixture vigorously at room temperature for 1-2 hours.
-
Monitor the hydrolysis by TLC until the ester is fully consumed.
-
Remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or hexanes to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 using 6 M hydrochloric acid (HCl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid/oil by flash column chromatography on silica gel to afford the pure this compound.
References
- Preparation of related compounds: While not a direct synthesis of the target molecule, this patent provides context on synthetic routes for complex difluoro-methoxy-phenyl derivatives.
- Synthesis of Methoxyphenols: This article details optimization strategies for the synthesis of 3-Methoxyphenol, offering insights into controlling selectivity in related systems. Title: How to Optimize the Synthesis of 3-Methoxyphenol? Source: Guidechem
-
General Analytical Methods: Provides summaries of various analytical techniques like GC/MS and SPE that are relevant for product characterization and purific
- Title: ANALYTICAL METHOD SUMMARIES
- Source: eurofins.com
-
URL: [Link]
-
Synthesis of Related Phenols: Discusses the Baeyer-Villiger oxidation of p-Anisaldehyde, a key analogous reaction to the proposed synthesis.
- Title: Synthesis of 4-Methoxyphenol
- Source: Rhodium Archive
-
URL: [Link]
- Troubleshooting Side Reactions: This guide on chalcone synthesis offers a good model for troubleshooting common side products in organic reactions. Title: Common side products in the synthesis of 3',4'-Dimethoxy-2'-hydroxychalcone Source: Benchchem
-
Properties of Starting Material: PubChem entry for 3,4-Difluoro-2-methoxybenzaldehyde.
- Title: 3,4-Difluoro-2-methoxybenzaldehyde
- Source: PubChem, N
-
URL: [Link]
-
Analytical Methods for Phenols: Describes gas chromatography methods for the determin
- Title: Simultaneous determination of 2-methoxyphenol, 2-methoxy-4-methylphenol, 2,6-dimethoxyphenol and 4'-hydroxy-3'-methoxyacetophenone in urine by capillary gas chrom
- Source: PubMed, N
-
URL: [Link]
Sources
- 1. 3,4-Difluoro-2-methoxybenzaldehyde | C8H6F2O2 | CID 3816072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of 4-Methoxyphenol - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Simultaneous determination of 2-methoxyphenol, 2-methoxy-4-methylphenol, 2,6-dimethoxyphenol and 4'-hydroxy-3'-methoxyacetophenone in urine by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3,4-Difluoro-2-methoxyphenol
Welcome to the technical support center for 3,4-Difluoro-2-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of this valuable building block. We will move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and optimize your purification strategy.
Part 1: Understanding the Challenges
This compound, like many substituted phenols, presents a unique set of purification challenges. Its acidic hydroxyl group can lead to problematic interactions with standard purification media, and the electron-rich aromatic ring is susceptible to oxidation. A successful purification strategy must account for these properties to achieve high purity and yield.
Key Molecular Characteristics Influencing Purification:
-
Acidity: The phenolic proton is acidic and can interact with basic sites on stationary phases like silica gel, often leading to peak tailing in chromatography.[1]
-
Polarity: The hydroxyl and methoxy groups make the molecule polar, influencing its solubility and interaction with chromatographic eluents.
-
Oxidation Potential: Phenols can oxidize to form colored quinone-type impurities, a process often accelerated by exposure to air, light, or trace metals.[1]
Part 2: Troubleshooting Guide (Problem & Solution)
This section addresses specific issues you may encounter during the purification of this compound in a direct question-and-answer format.
Q1: My compound is streaking badly ("tailing") on my silica gel column, leading to poor separation. What's happening and how do I fix it?
Answer: This is the most common issue encountered with phenols on silica gel.
-
Causality: Peak tailing occurs due to the strong interaction between the acidic hydroxyl group of your phenol and the slightly acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This causes a portion of your compound to "stick" to the column and elute more slowly than the main band, resulting in a tailed peak.
-
Solution: To mitigate this, you need to suppress the interaction. The most effective method is to add a small amount of a weak acid to your mobile phase (eluent).
-
Protocol: Add 0.5% to 1% acetic acid to your chosen eluent system (e.g., Ethyl Acetate/Hexane). The acetic acid will protonate the silica surface, reducing its interaction with your phenolic compound and resulting in sharper, more symmetrical peaks.[1]
-
Q2: After purification and solvent removal, my this compound is a pink or brownish color instead of the expected white/off-white solid. Why?
Answer: The discoloration is a classic sign of oxidation.
-
Causality: Phenols are highly susceptible to oxidation, which forms highly colored quinone-like impurities.[1] This reaction is often catalyzed by atmospheric oxygen and can be accelerated by light and trace metal ions. Even a small amount of these impurities can impart significant color.[2]
-
Solutions:
-
Use an Inert Atmosphere: Whenever possible, conduct purification steps like chromatography and solvent evaporation under an inert atmosphere of nitrogen or argon to minimize oxygen exposure.[1]
-
Degas Solvents: Using solvents that have been degassed (by sparging with nitrogen or argon) can help reduce dissolved oxygen.
-
Storage: Store the final, purified product in a sealed vial under an inert atmosphere, protected from light (e.g., in an amber vial or wrapped in foil), and refrigerated to slow down potential degradation.
-
Q3: I'm getting very low recovery after recrystallizing my compound. What are the likely causes?
Answer: Low recovery in recrystallization is typically due to suboptimal solvent choice or procedural errors.
-
Causality & Solutions:
-
Excess Solvent: You may have used too much solvent to dissolve the crude product. The goal is to create a saturated solution at the solvent's boiling point. Using an excessive amount of solvent will keep a significant portion of your product dissolved even after cooling.
-
Premature Crystallization: If the solution cools too quickly (e.g., during a hot filtration step), crystals can form prematurely, trapping impurities.
-
Fix: Ensure your filtration funnel and receiving flask are pre-heated to prevent rapid cooling.
-
-
Rapid Cooling: Cooling the solution too fast (e.g., by placing it directly into an ice bath from boiling) promotes the formation of small, often less pure, crystals and can trap impurities.
-
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification strategy for this compound?
Answer: For most crude reaction mixtures, a two-step approach is recommended.
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Primary Purification: Flash column chromatography over silica gel is the most robust method for separating the target compound from significant impurities.[5] It is excellent for handling oily residues or complex mixtures.
-
Final Polishing: If the material from the column is >90-95% pure but still contains minor impurities or color, a final recrystallization is an excellent step to achieve high analytical purity.[6]
Caption: Decision workflow for selecting a purification strategy.
Q2: How do I select an appropriate solvent system for column chromatography?
Answer: Thin-Layer Chromatography (TLC) is the essential tool for determining the optimal solvent system.[7] The goal is to find a solvent or solvent mixture that provides good separation between your desired compound and its impurities, with the target compound having an Rf value of approximately 0.3-0.4.
Typical Solvent Systems for Phenols A good starting point is a binary mixture of a nonpolar solvent and a polar solvent. Adjust the ratio to achieve the desired Rf.
| Solvent System (Nonpolar/Polar) | Polarity | Comments |
| Hexane / Ethyl Acetate | Increasing | A standard, versatile system good for most separations.[8] |
| Hexane / Dichloromethane | Increasing | Dichloromethane is a stronger solvent than ethyl acetate.[8] |
| Dichloromethane / Methanol | High | Reserved for very polar compounds. Use methanol sparingly (<10%) to avoid dissolving the silica gel.[8] |
Q3: What are the most reliable methods for assessing the final purity?
Answer: No single technique is sufficient. A combination of orthogonal methods provides the most reliable assessment of purity.[9]
| Technique | Purpose | Advantages | Limitations |
| HPLC-UV | Quantitative Purity | High sensitivity and resolution, provides a purity value as % area.[9] | Compound must have a UV chromophore; may not detect non-UV active impurities.[9] |
| ¹H NMR | Structural Confirmation | Confirms the identity of the compound and can reveal proton-bearing impurities.[9] | Not ideal for quantifying impurities at low levels unless a quantitative (qNMR) method is used. |
| LC-MS | Molecular Weight ID | Confirms the molecular weight of the product and helps identify unknown impurities by their mass.[9] | Ionization efficiency can vary, making it semi-quantitative at best. |
| Melting Point | Purity Indication | A sharp melting point range close to the literature value indicates high purity.[3] | Insensitive to small amounts of impurities; not useful for oils. |
Q4: How should I store purified this compound?
Answer: Proper storage is critical to maintain purity. Due to its susceptibility to oxidation, it should be stored in a tightly sealed container (preferably an amber glass vial) under an inert atmosphere (nitrogen or argon). For long-term storage, keep it in a freezer (-20 °C) or refrigerator (4 °C) to minimize degradation.
Part 4: Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol assumes you have already determined an appropriate solvent system via TLC (e.g., 20% Ethyl Acetate in Hexane + 0.5% Acetic Acid).
-
Column Preparation:
-
Secure a glass column vertically and add a small plug of cotton or glass wool to the bottom.[10]
-
Add a thin layer (~1 cm) of sand.
-
Prepare a slurry of silica gel in your starting eluent (the least polar solvent mixture you will use).[10]
-
Pour the slurry into the column, tapping the side gently to ensure even packing and dislodge air bubbles. Open the stopcock to allow the solvent to drain, settling the silica. Do not let the top of the silica bed run dry.[10]
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or your eluent.
-
Alternatively, for less soluble compounds, perform a "dry load": dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent on a rotary evaporator. Carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column.[11]
-
Apply gentle air pressure to achieve a steady flow.
-
Collect fractions sequentially in test tubes.
-
-
Analysis:
-
Monitor the elution by spotting fractions onto a TLC plate.[1]
-
Combine the fractions that contain only your pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.
-
Caption: A simple troubleshooting guide for column chromatography.
Protocol 2: Recrystallization
-
Solvent Screening (Small Scale):
-
Place ~20 mg of your crude material into several small test tubes.
-
Add a few drops of a different test solvent (e.g., isopropanol, ethyl acetate, toluene, hexane) to each tube at room temperature. A good solvent will not dissolve the compound when cold.[3]
-
For solvents that do not dissolve the compound, heat the tube gently. Continue adding the hot solvent dropwise until the solid just dissolves.[3]
-
Allow the clear solution to cool slowly to room temperature, then place it in an ice bath. The solvent that produces a good yield of crystals is a suitable choice.[3]
-
-
Bulk Recrystallization:
-
Place the crude solid in an appropriately sized Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to dissolve the compound completely.[1]
-
If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution to remove colored impurities.
-
Cover the flask and allow it to cool slowly to room temperature.[4]
-
Once at room temperature, place the flask in an ice-water bath for 20-30 minutes to maximize crystal yield.[1]
-
Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities on the surface.
-
Dry the crystals completely to remove residual solvent.
-
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Polysubstituted Phenols. Benchchem.
- BenchChem. (2025).
- University of Toronto.
- Reddit. (2015). How to dry and purify Phenol. r/chemistry.
- BenchChem. (2025). A Comprehensive Guide to Assessing the Purity of Synthesized 4-Fluoro-2-(4-methoxybenzyl)phenol. Benchchem.
- University of Colorado Boulder.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- Chemistry LibreTexts. (2023). B.
- Magritek.
- BenchChem. (2025). Application Note & Protocol: Recrystallization of 3,5-Difluoro-4-methoxybenzonitrile. Benchchem.
- University of Rochester. Chromatography: Solvent Systems For Flash Column. Department of Chemistry.
- BenchChem. (2025). A Comparative Guide to HPLC Analysis for Determining the Purity of 2,4-Difluororesorcinol. Benchchem.
- BenchChem. (2025). identifying impurities in industrial grade 3-Methoxy-2-butanol. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. mt.com [mt.com]
- 7. magritek.com [magritek.com]
- 8. Chromatography [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. web.uvic.ca [web.uvic.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 3,4-Difluoro-2-methoxyphenol
Welcome to the technical support center for the synthesis of 3,4-Difluoro-2-methoxyphenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. Our aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your reactions, identify byproducts, and ensure the integrity of your results.
Introduction
This compound, a substituted guaiacol derivative, is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of the difluoro- and methoxy- functionalities on the phenolic ring imparts unique electronic and lipophilic properties to target molecules. The synthesis of this compound, however, can be challenging due to the potential for isomeric byproducts and other impurities. This guide will focus on two plausible synthetic routes and the common issues associated with each.
Plausible Synthetic Routes and Potential Byproducts
Based on established principles of nucleophilic aromatic substitution (SNAr) on polyfluorinated aromatic compounds, two primary synthetic pathways for this compound are considered most feasible:
-
Route 1: Nucleophilic Aromatic Substitution on 1,2,3-Trifluorobenzene. This route involves the reaction of 1,2,3-trifluorobenzene with a methoxide source, followed by a second nucleophilic substitution with a hydroxide source.
-
Route 2: Methylation of 2,3-Difluorophenol. This approach involves the direct methylation of 2,3-difluorophenol.
Each of these routes presents a unique set of challenges, primarily concerning regioselectivity and the potential for side reactions.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
Route 1: Synthesis from 1,2,3-Trifluorobenzene
Q1: My reaction of 1,2,3-trifluorobenzene with sodium methoxide is producing a mixture of isomers. How can I improve the selectivity for the desired 2,3-difluoroanisole intermediate?
A1: This is a common issue stemming from the multiple reactive sites on the starting material. The fluorine atoms on 1,2,3-trifluorobenzene activate the ring for nucleophilic attack, but the regioselectivity can be difficult to control.
-
Underlying Cause: Nucleophilic attack by methoxide can occur at the C1, C2, or C3 position. While the C2 position is sterically hindered, the electronic effects of the adjacent fluorine atoms influence the reactivity of all three positions. This can lead to the formation of three possible difluoroanisole isomers: 2,3-difluoroanisole, 1,3-difluoro-2-methoxybenzene, and 1,2-difluoro-3-methoxybenzene.
-
Troubleshooting Strategies:
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product over the thermodynamically controlled one. Start with temperatures around 0°C and slowly warm the reaction as needed, monitoring by GC-MS.
-
Solvent Effects: The choice of solvent can influence the reactivity and selectivity. Aprotic polar solvents like DMF or DMSO are commonly used in SNAr reactions. Experimenting with different solvents may alter the product distribution.
-
Slow Addition of Nucleophile: Adding the sodium methoxide solution dropwise to the solution of 1,2,3-trifluorobenzene can help to maintain a low concentration of the nucleophile, which can sometimes improve selectivity.
-
Q2: I've successfully synthesized 2,3-difluoroanisole, but the subsequent hydroxylation step to form this compound is giving me a low yield and multiple byproducts. What's going wrong?
A2: The introduction of the hydroxyl group via a second SNAr reaction can be challenging due to the deactivating effect of the methoxy group and the potential for competing reactions.
-
Underlying Cause: The methoxy group is an electron-donating group, which deactivates the aromatic ring towards further nucleophilic attack. This makes the displacement of a second fluorine atom more difficult than the first. Furthermore, the hydroxide nucleophile can potentially attack either of the remaining fluorine atoms, leading to isomeric difluoromethoxyphenols.
-
Troubleshooting Strategies:
-
Reaction Conditions: More forcing conditions (higher temperatures, longer reaction times) are typically required for the second substitution. However, this can also lead to decomposition and the formation of tarry byproducts. Careful optimization of temperature and reaction time is crucial.
-
Protecting Groups: While more synthetically demanding, a strategy involving a protected phenol, such as a silyl ether, could be considered.
-
Alternative Reagents: Instead of aqueous hydroxide, consider using a stronger, anhydrous hydroxide source like potassium tert-butoxide followed by an aqueous workup.
-
| Potential Byproduct | Reason for Formation | Key Analytical Signatures (Predicted) | Prevention/Minimization |
| Isomeric Difluoromethoxyphenols | Lack of regioselectivity in the second SNAr reaction. | Different chemical shifts in ¹H and ¹⁹F NMR, distinct retention times in GC-MS. | Optimize reaction conditions (temperature, solvent) to favor substitution at the desired position. |
| Unreacted 2,3-Difluoroanisole | Incomplete reaction due to the deactivating effect of the methoxy group. | Presence of starting material peaks in ¹H NMR and GC-MS. | Increase reaction temperature, prolong reaction time, or use a stronger nucleophile. |
| Over-reaction Products (e.g., Dimethoxyphenols) | Reaction with residual methoxide from the first step or reaction of the product with the nucleophile. | Signals corresponding to two methoxy groups in ¹H NMR. | Ensure complete removal of the methoxide source before the hydroxylation step. |
Route 2: Synthesis from 2,3-Difluorophenol
Q3: I'm trying to methylate 2,3-difluorophenol, but I'm getting a significant amount of the O-methylated product (2,3-difluoroanisole) and some C-methylated byproducts. How can I favor the formation of the desired this compound?
A3: The methylation of phenols can be complicated by competing O- and C-alkylation, as well as the potential for over-methylation.
-
Underlying Cause: The phenoxide ion formed under basic conditions is an ambident nucleophile, with reactivity at both the oxygen and the aromatic ring (primarily at the positions ortho and para to the hydroxyl group). The choice of methylating agent, base, and solvent can influence the O- versus C-alkylation ratio.
-
Troubleshooting Strategies:
-
Choice of Base and Solvent: Using a strong base like sodium hydride (NaH) in an aprotic solvent like THF or DMF will generate the phenoxide, and in these solvents, O-alkylation is generally favored. In contrast, protic solvents can solvate the oxygen atom, making the carbon atoms of the ring more nucleophilic.
-
Methylating Agent: "Harder" methylating agents like dimethyl sulfate or methyl iodide tend to favor O-alkylation. "Softer" reagents are more likely to lead to C-alkylation.
-
Temperature: Lower reaction temperatures generally favor O-alkylation.
-
Q4: My final product is contaminated with a significant amount of 2,3-difluoroanisole. How can I remove this byproduct?
A4: The separation of the desired phenolic product from its O-methylated ether can be achieved through extraction or chromatography.
-
Troubleshooting Strategies:
-
Alkaline Extraction: this compound, being a phenol, is acidic and will be deprotonated by a moderately strong base like sodium hydroxide to form a water-soluble phenoxide salt. 2,3-difluoroanisole is not acidic and will remain in the organic phase. A simple liquid-liquid extraction with an aqueous base can effectively separate the two compounds.
-
Column Chromatography: If extraction is not sufficient, silica gel column chromatography can be used. The more polar phenolic product will have a lower Rf value than the less polar anisole byproduct. A gradient elution with a mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is recommended.
-
| Potential Byproduct | Reason for Formation | Key Analytical Signatures (Predicted) | Prevention/Minimization |
| 2,3-Difluoroanisole | O-methylation of 2,3-difluorophenol. | Absence of the phenolic -OH peak in the ¹H NMR and IR spectra. | Use reaction conditions that favor C-alkylation if direct methylation is attempted, or use an alternative synthetic strategy. More practically, separate via alkaline extraction. |
| C-Methylated Isomers | C-alkylation of the phenoxide intermediate. | Additional methyl group signals in the ¹H NMR spectrum, with corresponding changes in the aromatic region. | Use "hard" methylating agents and aprotic solvents to favor O-alkylation. |
| Unreacted 2,3-Difluorophenol | Incomplete reaction. | Presence of starting material peaks in ¹H NMR and GC-MS. | Ensure stoichiometric amounts of base and methylating agent are used and allow for sufficient reaction time. |
Experimental Protocols (Proposed)
The following are proposed, detailed experimental protocols for the two synthetic routes. These should be considered as starting points and may require optimization.
Protocol 1: Synthesis from 1,2,3-Trifluorobenzene
Step 1: Synthesis of 2,3-Difluoroanisole
-
To a solution of 1,2,3-trifluorobenzene (1.0 eq) in anhydrous DMF, add sodium methoxide (1.1 eq) portion-wise at 0°C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by GC-MS.
-
Upon completion, quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to isolate 2,3-difluoroanisole.
Step 2: Synthesis of this compound
-
To a solution of 2,3-difluoroanisole (1.0 eq) in anhydrous DMSO, add potassium hydroxide (2.0 eq).
-
Heat the reaction mixture to 120-150°C and stir for 24-48 hours, monitoring by GC-MS.
-
Cool the reaction mixture, acidify with dilute HCl, and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Synthesis from 2,3-Difluorophenol
-
To a solution of 2,3-difluorophenol (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).
-
Add dimethyl sulfate (1.1 eq) dropwise at room temperature.
-
Reflux the reaction mixture for 4-8 hours, monitoring by TLC or GC-MS.
-
Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 1M NaOH solution to remove any unreacted phenol.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be further purified by column chromatography.
Visualization of Synthetic Pathways
Route 1: From 1,2,3-Trifluorobenzene
Caption: Synthetic pathway from 1,2,3-Trifluorobenzene.
Route 2: From 2,3-Difluorophenol
Caption: Synthetic pathway from 2,3-Difluorophenol.
Concluding Remarks
The synthesis of this compound requires careful consideration of reaction conditions to control regioselectivity and minimize byproduct formation. By understanding the underlying reaction mechanisms and potential pitfalls, researchers can develop robust and efficient synthetic protocols. This guide provides a foundation for troubleshooting common issues and optimizing the synthesis of this valuable compound. For further assistance, please do not hesitate to contact our technical support team.
References
Overcoming challenges in the scale-up of 3,4-Difluoro-2-methoxyphenol production
Welcome to the technical support center for the synthesis and scale-up of 3,4-Difluoro-2-methoxyphenol. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-tested insights into overcoming common challenges in a practical, question-and-answer format. Our focus is on providing not just steps, but the fundamental reasoning behind them to empower you to solve problems effectively.
Frequently Asked Questions (FAQs)
Q1: What is a reliable and high-yielding laboratory-scale synthetic route to this compound?
A common and effective strategy is the Directed ortho-Metalation (DoM) of 3,4-difluoroanisole. This approach offers excellent regioselectivity due to the directing effect of the methoxy group. The process involves two main steps:
-
Lithiation: Deprotonation of 3,4-difluoroanisole at the C2 position using a strong organolithium base, typically n-butyllithium (n-BuLi). The methoxy group acts as a Directed Metalation Group (DMG) by coordinating with the lithium ion, which drastically increases the kinetic acidity of the adjacent ortho-protons.[1][2][3]
-
Electrophilic Quench: The resulting aryllithium intermediate is then reacted with an electrophilic oxygen source to install the hydroxyl group. A common and effective method is to use trimethyl borate [B(OMe)₃], followed by an oxidative workup with hydrogen peroxide.
This route avoids the multiple steps and potential isomeric mixtures associated with classical aromatic substitution routes starting from 1,2-difluorobenzene.
Q2: I'm observing a significant, more polar impurity in my final product after workup. What is it likely to be?
The most probable major impurity is the demethylated product, 3,4-difluorocatechol. The methoxy group, particularly when adjacent to a newly formed hydroxyl group, can be susceptible to cleavage under certain conditions. This is often inadvertently caused during the reaction workup. For instance, using strong acids to neutralize the reaction mixture can promote demethylation.[4][5][6] The presence of Lewis acids, like aluminum chloride which might be used in alternative syntheses, is also a known cause for demethylation of aryl methyl ethers.[4]
Q3: What are the most critical parameters to control during the ortho-lithiation step?
Success in Directed ortho-Metalation hinges on rigorous control of three key parameters:
-
Anhydrous Conditions: Organolithium reagents like n-BuLi react rapidly with protic sources, including atmospheric moisture and residual water in solvents or on glassware. Failure to maintain strictly anhydrous conditions is the most common cause of reaction failure.
-
Temperature: The lithiation of 3,4-difluoroanisole is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions, such as degradation of the organolithium reagent or loss of regioselectivity. The subsequent electrophilic quench may also require careful temperature control.
-
Reagent Stoichiometry & Quality: The n-BuLi solution must be accurately titrated before use, as its concentration can degrade over time. Using a slight excess (e.g., 1.1-1.2 equivalents) is common to ensure complete deprotonation of the substrate.
Troubleshooting Guide: From Lab Scale to Pilot Plant
This section addresses specific problems you may encounter during the synthesis and scale-up of this compound.
Section 1: Low Yield & Reaction Failure
Q: My reaction yield is very low, and I've recovered mostly unreacted 3,4-difluoroanisole. What went wrong?
This is a classic symptom of a failed lithiation step. Several factors could be at play, and a systematic check is required.
Causality Analysis: The formation of the C-Li bond is the cornerstone of this synthesis. If this bond does not form efficiently, the subsequent addition of the electrophile will have nothing to react with, leading to the recovery of starting material after workup.
Troubleshooting Protocol:
-
Verify Reagent Activity: The molarity of commercial n-BuLi can decrease upon storage. Always titrate your n-BuLi solution before use to determine its active concentration. A simple and reliable method is the titration with N-benzylbenzamide until the persistent color of the dianion appears.
-
Ensure Rigorous Anhydrous Conditions:
-
Glassware: Oven-dry all glassware at >120 °C for several hours and allow it to cool in a desiccator or under a stream of dry nitrogen or argon.
-
Solvents: Use a freshly distilled, anhydrous-grade solvent (typically THF or diethyl ether). Even sealed commercial solvents can absorb moisture. It is best practice to distill from a suitable drying agent (e.g., sodium/benzophenone ketyl for ethers) before use.
-
Atmosphere: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the entire process, from solvent addition to the final quench.
-
-
Optimize Reaction Temperature & Time: While -78 °C (a dry ice/acetone bath) is standard, ensure the reaction is stirred for a sufficient duration (typically 1-2 hours) at this temperature to allow for complete deprotonation. Use an internal temperature probe for accurate monitoring, especially on a larger scale.
Section 2: Impurity Formation & Purification Challenges
Q: My crude product is an inseparable mixture of my desired phenol and the corresponding demethylated catechol. How can I prevent the formation of the catechol?
Preventing demethylation is far more effective than attempting to separate the two structurally similar products later.
Mechanistic Insight: Acid-catalyzed demethylation involves the protonation of the ether oxygen, making the methyl group susceptible to nucleophilic attack by a counter-ion (e.g., chloride) or water.
Preventative Measures & Protocol:
-
Controlled Workup: The most critical step is the neutralization after the oxidative workup with H₂O₂. Avoid using strong mineral acids like HCl. Instead, perform a buffered or milder acidic quench.
-
Recommended Protocol: After the peroxide workup, cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining peroxide. Then, carefully acidify the aqueous layer to a pH of ~5-6 using a milder acid like citric acid or dilute acetic acid before extracting the product.
-
-
Temperature Control During Workup: Perform all workup and extraction steps at a low temperature (0-10 °C) to minimize the rate of any potential acid-catalyzed side reactions.
Q: I've managed to minimize demethylation, but column chromatography is proving difficult for final purification. What's a good starting point?
The polarity difference between 3,4-difluoroanisole (starting material) and this compound (product) is significant, making silica gel chromatography a viable method.
Chromatography Optimization Table:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for this polarity range. |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | Start with a low polarity (e.g., 98:2 Hex:EtOAc) to elute non-polar impurities and starting material. Gradually increase the polarity (e.g., to 90:10 or 85:15) to elute the product. |
| TLC Analysis | Use 90:10 Hex:EtOAc | The product should have an Rf value of ~0.3-0.4 in this system for good separation on the column. |
| Loading | Dry loading is preferred | Adsorb the crude material onto a small amount of silica gel and load it onto the column. This often gives sharper bands than wet loading in a polar solvent. |
Section 3: Scale-Up Considerations
Q: We are scaling the ortho-lithiation from 10g to 500g. How do we manage the thermal hazards and ensure efficient mixing?
Scaling up organolithium reactions introduces significant safety and engineering challenges.[7][8] The primary concerns are managing the exotherm from the addition of n-BuLi and ensuring homogeneous mixing to maintain reaction control.
Scale-Up Protocol & Safety:
| Challenge | Mitigation Strategy |
| Exotherm Control | 1. Reverse Addition: Add the substrate solution to the n-BuLi solution at the reaction temperature. This maintains a constant, low concentration of the substrate. 2. Slow, Controlled Addition: Use a syringe pump or a pressure-equalizing dropping funnel for slow, subsurface addition of the reagent. 3. Enhanced Cooling: Ensure the reactor has a high surface-area-to-volume ratio and a powerful cooling system. Monitor both the bath temperature and the internal reaction temperature. The difference (ΔT) is a key indicator of the reaction rate. |
| Mixing | 1. Mechanical Agitation: Use an overhead mechanical stirrer with a properly designed impeller (e.g., pitched-blade turbine) to ensure vigorous mixing and prevent localized "hot spots" where reagents are concentrated. Magnetic stirring is inadequate for volumes greater than 1-2 L. |
| Reagent Handling | 1. Safe Transfer: Use cannula transfer techniques under inert gas pressure for moving large volumes of n-BuLi. Never pour organolithium reagents in the open air.[9] 2. Quenching: Plan the quench carefully. A large, unreacted excess of n-BuLi can react violently with the workup solution. Have a secondary, non-aqueous quench plan (e.g., slow addition of ethyl acetate at low temperature) if needed. |
Visualized Workflows and Mechanisms
Synthesis and Purification Workflow
This diagram outlines the key stages from starting material to purified product.
Caption: Overall workflow for the synthesis of this compound.
Mechanism of Directed ortho-Metalation (DoM)
This diagram illustrates the key interactions that enable the high regioselectivity of the lithiation step.
Caption: The mechanism of Directed ortho-Metalation (DoM).
Troubleshooting Decision Tree
A logical guide to diagnosing common issues.
Caption: Decision tree for troubleshooting low reaction yield.
References
-
Bouveault-Blanc Reduction - Alfa Chemistry . Provides an overview of a classical reduction reaction, relevant for understanding alternative synthetic transformations.
-
Bouveault-Blanc Reduction ALL ABOUT CHEMISTRY . Discusses the mechanism and application of the Bouveault-Blanc reduction.
-
Bouveault–Blanc reduction - Wikipedia . Notes the vigorous conditions and fire risk associated with using sodium metal, relevant to general lab safety with reactive metals.
-
Demethylation of phenol methyl ether with ortho electron withdrawing groups by AlCl3 . Describes an efficient method for demethylation, a key potential side reaction.
-
Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids - Blucher Chemistry Proceedings . Discusses selective demethylation methodologies for methoxy groups.
-
Bouveault-Blanc Reduction - Organic Chemistry Portal . Provides literature references for modified Bouveault-Blanc reductions.
-
Bouveault blanc reduction: Easy mechanism, Application - Chemistry Notes . Explains the mechanism of the Bouveault-Blanc reduction.
-
Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties - Google Patents . Details a regioselective method for demethylation of phenolic ethers.
-
Facile Electrochemical Demethylation of 2-Methoxyphenol to Surface-Confined Catechol... | ACS Omega . Reports on various methods for the demethylation of guaiacol (2-methoxyphenol).
-
Oxygen-Free Regioselective Biocatalytic Demethylation of Methyl- phenyl Ethers... - ACS Publications . Discusses the challenges of chemical methods for ether cleavage, noting they often require harsh conditions.
-
Late‐Stage Deoxyfluorination of Phenols with PhenoFluorMix | Request PDF . Discusses challenges in synthesizing fluorinated aromatic molecules.
-
Directed ortho metalation - Wikipedia . Provides a detailed explanation of the Directed ortho-Metalation (DoM) mechanism.
-
Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates | JACS . Highlights the importance of aryl fluorides in various applications and the challenges in their synthesis.
-
Ortho Lithiation and Lithium-Halogen Exchange of Aromatic Halide . Introduces the mechanism and influencing factors of ortho-lithiation reactions.
-
Directed Metalation (DOM) - Organic Chemistry Portal . Explains how Directed Metalation Groups (DMGs) function.
-
Mechanism of aromatic lithiation reactions--Importance of steric factors . Discusses the role of steric factors in influencing the orientation of lithiation.
-
Directed Metalation: A Survival Guide - Baran Lab . Details the nature of the Directed Metalation Group (DMG) and its interaction with alkyl-lithium species.
-
Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives... - PMC - NIH . Describes synthesis methods for aryl-substituted 2-methoxyphenol derivatives.
-
3,4-Difluoro-2-methoxybenzaldehyde | C8H6F2O2 | CID 3816072 - PubChem . Provides chemical and physical properties for a related compound.
-
Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry... - ChemRxiv . Discusses the growing interest in fluorinated motifs in medicinal chemistry.
-
Contemporary synthetic strategies in organofluorine chemistry . Reviews major strategies for constructing carbon-fluorine bonds.
-
Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach - The Innovation . Discusses enzymatic approaches for the synthesis of fluorinated compounds.
-
4-Methoxyphenol - OSHA . Details workplace exposure information and physical properties for methoxyphenol isomers.
-
Enzymatic synthesis of fluorinated compounds - PubMed . Reviews the research progress in the enzymatic synthesis of fluorinated compounds.
-
Three-Step Continuous Flow Synthesis of the Intermediate 4-Fluoro-2-methoxy-5-nitrophenol of Linzagolix - ResearchGate . Describes a continuous flow synthesis process, relevant to modern scale-up techniques.
-
Synthesis of gem‐Difluoro Olefins through C−H Functionalization... - PMC - NIH . Reports a method for the synthesis of gem-difluoro olefins, showcasing advanced organofluorine chemistry.
-
Common side products in the synthesis of 3',4'-Dimethoxy-2'-hydroxychalcone - Benchchem . Provides a table of common side products in a related synthesis, which is a useful troubleshooting format.
-
“Zip-to-Cytosol”: Glutathione-Cleavable Fluorinated Polyplexes... | Bioconjugate Chemistry - ACS Publications . Describes the synthesis of a perfluoro-acylated polymer, relevant to fluorinated material synthesis.
-
Preventing side reactions in the formation of "2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane" - Benchchem . Offers troubleshooting advice for preventing side reactions in a related chemical synthesis.
-
Process Development and Synthesis of Process-Related Impurities... - ResearchGate . Discusses the development of a scale-up preparation process and the synthesis of impurities for quality control.
-
Scaled up and telescoped synthesis of propofol under continuous-flow conditions - NIH . Reports a scaled-up synthesis, providing insights into industrial translation.
-
A proposed industrial scale-up of circular bisphenol-A (BPA) production - RSC Publishing . Proposes an industrial scale-up process, highlighting considerations for commercial production.
-
2-Methoxyphenol for synthesis 90-05-1 - Sigma-Aldrich . Provides safety and property data for a related methoxyphenol compound.
-
2-Methoxyphenol for synthesis 90-05-1 - Sigma-Aldrich . Duplicate of reference 33, providing product specifications.
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- 9. Bouveault–Blanc reduction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reaction Conditions for 3,4-Difluoro-2-methoxyphenol
From the Desk of the Senior Application Scientist
Welcome to the technical support center for 3,4-Difluoro-2-methoxyphenol. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile building block in their synthetic campaigns. The unique electronic properties imparted by the vicinal fluorine atoms and the ortho-methoxy group present both opportunities for novel transformations and challenges in reaction optimization. This document provides in-depth, field-proven insights to help you navigate these challenges, troubleshoot common issues, and maximize the success of your experiments.
Section 1: Core Concepts & Frequently Asked Questions (FAQs)
This section addresses foundational knowledge and common inquiries regarding the handling and reactivity of this compound.
Q1: What are the primary safety and handling considerations for this compound?
A1: Like many substituted phenols, this compound should be handled with care. It is classified as an irritant, causing skin and serious eye irritation.[1][2] Inhalation may also cause respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[3] Avoid contact with skin, eyes, and clothing.[4]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[3]
Q2: How do the fluorine and methoxy substituents affect the reactivity of the phenolic hydroxyl group?
A2: The electronic landscape of the molecule is key to understanding its reactivity.
-
Increased Acidity: The two electron-withdrawing fluorine atoms on the aromatic ring increase the acidity of the phenolic proton compared to a non-fluorinated analogue like guaiacol. This makes deprotonation easier, often allowing for the use of milder bases.
-
Nucleophilicity: While deprotonation is easier, the resulting phenoxide's nucleophilicity can be slightly diminished due to the inductive effect of the fluorines.
-
Steric Hindrance: The methoxy group at the ortho position introduces steric bulk around the hydroxyl group. This can hinder the approach of large or bulky electrophiles in reactions like O-alkylation or acylation, sometimes necessitating more forcing conditions (e.g., higher temperatures).
Q3: What are the most common side reactions to anticipate?
A3:
-
C-Alkylation vs. O-Alkylation: While O-alkylation is generally favored, under certain conditions (e.g., with specific solvents or counter-ions), competitive C-alkylation at the electron-rich positions of the ring can occur.
-
De-methylation: The methoxy group can be susceptible to cleavage under harsh acidic (e.g., HBr, BBr₃) or certain nucleophilic conditions, yielding the corresponding catechol derivative.
-
Protodefluorination: Although the C-F bond is strong, under certain reductive or organometallic conditions, loss of a fluorine atom can occur. This is a known issue in the synthesis of some aryl fluorides.[5]
-
Oxidative Decomposition: Phenols are susceptible to oxidation, which can be catalyzed by trace metals or occur under basic conditions in the presence of air. This can lead to the formation of colored impurities or quinone-like structures.[6]
Section 2: Troubleshooting Guide for Common Synthetic Transformations
This guide is structured to provide a logical workflow for diagnosing and solving common experimental issues.
Workflow: Troubleshooting Reaction Failures
Caption: Troubleshooting logic for low-yield reactions.
Problem 1: Low yield in O-alkylation or O-arylation reactions (e.g., Williamson Ether or Buchwald-Hartwig coupling).
-
Potential Cause A: Incomplete Deprotonation of the Phenol.
-
Explanation: While more acidic than non-fluorinated phenols, full deprotonation is required to generate the nucleophilic phenoxide. Common carbonate bases (K₂CO₃, Na₂CO₃) may not be strong enough to drive the reaction to completion, especially with less reactive electrophiles.
-
Solution:
-
Switch to a Stronger Base: Utilize stronger bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or cesium carbonate (Cs₂CO₃). Cesium carbonate is particularly effective as the large cesium ion can increase the solubility and nucleophilicity of the phenoxide.
-
Optimize Solvent: Use a polar aprotic solvent like DMF, DMSO, or NMP to solvate the cation and leave a "naked," more reactive phenoxide anion.
-
Confirm Deprotonation: Before adding the electrophile, allow the base and phenol to stir for 30-60 minutes at room temperature or slightly elevated temperature to ensure complete salt formation.
-
-
-
Potential Cause B: Poor Electrophile Reactivity or Steric Hindrance.
-
Explanation: The ortho-methoxy group can sterically shield the phenoxide, slowing its attack on the electrophile. This is compounded if the electrophile itself is bulky.
-
Solution:
-
Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome steric barriers. Monitor for potential decomposition.
-
Use a More Reactive Electrophile: In alkylations, an alkyl iodide is more reactive than the corresponding bromide or chloride. For arylations, using an electron-deficient aryl halide or a pseudohalide like a triflate can accelerate the reaction.
-
Catalyst Screening (for cross-coupling): For Buchwald-Hartwig reactions, screen different palladium catalysts and ligands. Ligands with larger bite angles or increased bulk can sometimes promote challenging reductive elimination steps.
-
-
Problem 2: Formation of significant, colored impurities during the reaction.
-
Potential Cause A: Oxidation of the Phenoxide.
-
Explanation: Phenoxides are highly susceptible to oxidation by atmospheric oxygen, especially at elevated temperatures. This leads to the formation of complex, often colored, polymeric byproducts.
-
Solution:
-
Maintain an Inert Atmosphere: Degas the solvent thoroughly and run the reaction under a positive pressure of an inert gas like nitrogen or argon. This is critical.
-
Use High-Purity Solvents: Traces of peroxide or metal impurities in solvents can initiate oxidation. Use freshly distilled or anhydrous, inhibitor-free solvents.
-
-
-
Potential Cause B: Thermal Decomposition.
-
Explanation: At excessively high temperatures, the starting material or product may begin to decompose, potentially involving de-methylation or defluorination.
-
Solution:
-
Determine Thermal Stability: If possible, run a thermal stability test on your starting material.
-
Optimize Temperature Carefully: Do not simply increase the temperature indefinitely. Perform a systematic optimization, increasing in 10 °C increments, while monitoring the impurity profile by LC-MS or TLC. The goal is to find the "sweet spot" that maximizes reaction rate before decomposition becomes significant.[7]
-
-
Section 3: Key Experimental Protocols & Data
This section provides standardized, step-by-step protocols for common transformations and relevant data tables.
Table 1: Recommended Bases and Solvents for O-Alkylation
| Base | pKa (Conjugate Acid) | Typical Solvent(s) | Notes |
| K₂CO₃ | ~10.3 | Acetone, Acetonitrile (ACN) | Mild, inexpensive. May require higher temperatures or longer reaction times. Good starting point. |
| Cs₂CO₃ | ~10.3 | DMF, ACN, Toluene | Excellent choice. The cesium effect often enhances reactivity and solubility. Less basic than NaH. |
| NaH (60% in oil) | ~36 | THF, DMF | Very strong, irreversible deprotonation. Requires strictly anhydrous conditions and inert atmosphere. |
| K₃PO₄ | ~12.3 | Dioxane, Toluene | Commonly used in cross-coupling reactions. A non-nucleophilic, moderately strong base. |
| t-BuOK | ~17 | THF, t-BuOH | Very strong base, useful for hindered systems. Can promote elimination in some alkyl halides. |
Protocol 1: General Procedure for O-Alkylation (Williamson Ether Synthesis)
This protocol provides a robust starting point for the synthesis of ethers from this compound.
Caption: Workflow for a typical O-alkylation reaction.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent).
-
Inerting: Seal the flask with a septum, and purge the system with dry nitrogen or argon for 10-15 minutes.
-
Solvent and Base Addition: Add an anhydrous polar aprotic solvent (e.g., DMF or ACN, approx. 0.2-0.5 M concentration). Add the chosen base (e.g., Cs₂CO₃, 1.5 equivalents) portion-wise.
-
Phenoxide Formation: Allow the resulting suspension to stir at room temperature for 30 minutes.
-
Electrophile Addition: Add the alkyl halide or other electrophile (1.1 equivalents) dropwise via syringe.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80 °C). Monitor the reaction progress by TLC or LC-MS until the starting phenol is consumed. A typical reaction time is 4-16 hours.
-
Workup: Cool the mixture to room temperature. Carefully pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
References
-
PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics. Organic Process Research & Development - ACS Publications. Available at: [Link]
- Preparation of (r)- and (s)-n-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide and protected derivatives thereof.Google Patents.
-
Late-stage [18F]Fluorination: New Solutions to Old Problems. PMC - NIH. Available at: [Link]
-
Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology. Available at: [Link]
-
3,4-Difluoro-2-methoxy-5-nitrophenol. PubChem. Available at: [Link]
-
Fluorination Remains Key Challenge in API Synthesis. Pharmaceutical Technology. Available at: [Link]
-
2-(3,4-Difluoro-2-methoxyphenyl)acetic acid. PubChem. Available at: [Link]
-
3,4-Difluoro-2-methoxybenzaldehyde. PubChem. Available at: [Link]
-
3,4-Difluoro-2-methylphenol. PubChem. Available at: [Link]
-
The Dark Side of Fluorine. PMC - NIH. Available at: [Link]
-
3,4-difluoro-2-methoxybenzaldehyde (C8H6F2O2). PubChemLite. Available at: [Link]
-
A Brief Introduction to Chemical Reaction Optimization. ACS Publications. Available at: [Link]
-
Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. NSF Public Access Repository. Available at: [Link]
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2-(3,4-Difluoro-2-methoxyphenyl)acetic Acid. Pharmaffiliates. Available at: [Link]
-
A Brief Introduction to Chemical Reaction Optimization. PMC - PubMed Central. Available at: [Link]
-
Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. PMC - NIH. Available at: [Link]
-
Selected Optimization of Reaction Conditions. ResearchGate. Available at: [Link]
-
Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling | Request PDF. ResearchGate. Available at: [Link]
-
4-Fluoro-2-methoxyphenol. PubChem - NIH. Available at: [Link]
-
Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. IEEE Xplore. Available at: [Link]
-
2-Methoxy-4-vinylphenol. NIST WebBook. Available at: [Link]
-
Preparation of 4-methoxyphenol. PrepChem.com. Available at: [Link]
-
3,4-Difluoro-2-methoxyphenylacetic acid. Autech Industry Co.,Ltd. Available at: [Link]
-
Preparation of 3-methoxyphenol. PrepChem.com. Available at: [Link]
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Troubleshooting guide for 3,4-Difluoro-2-methoxyphenol experiments
Welcome to the technical support guide for 3,4-Difluoro-2-methoxyphenol. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common and complex challenges encountered when working with this versatile fluorinated building block. The guidance provided herein is rooted in established chemical principles and field-proven insights to ensure the integrity and success of your experiments.
I. Synthesis & Reaction Troubleshooting
This section addresses common hurdles encountered during the synthesis of this compound and its subsequent use in further chemical transformations.
Question: My synthesis of a this compound derivative is resulting in a low yield. What are the likely causes and how can I optimize the reaction?
Answer: Low yields in reactions involving this compound can often be attributed to several factors related to its unique electronic properties. The two electron-withdrawing fluorine atoms increase the acidity of the phenolic proton compared to non-fluorinated phenols.[1] This enhanced acidity can be advantageous, but it also renders the corresponding phenoxide a weaker nucleophile.
Troubleshooting Steps & Optimization:
-
Re-evaluate Your Base: If your reaction involves the deprotonation of the phenol (e.g., Williamson ether synthesis), ensure your base is appropriately chosen. While weaker bases like potassium carbonate may be sufficient, incomplete deprotonation can lead to a sluggish reaction. Consider a stronger base like sodium hydride (NaH) for complete phenoxide formation. However, be mindful that stronger bases can increase the risk of side reactions.[2]
-
Solvent Choice is Critical: In reactions involving the phenoxide as a nucleophile, polar aprotic solvents like DMF or DMSO are generally preferred as they can accelerate the reaction rate. For reactions where C-alkylation is a competing side reaction, solvent choice can influence the O- vs. C-alkylation ratio.[2]
-
Monitor Reaction Temperature and Time: Fluorinated aromatic compounds can sometimes require higher reaction temperatures or longer reaction times to achieve full conversion.[3] It is crucial to monitor the reaction progress meticulously using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). An optimization table can be a systematic way to approach this:
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Temperature | Room Temp | 60 °C | 100 °C |
| Time | 4h | 12h | 24h |
| Base | K₂CO₃ | NaH | Cs₂CO₃ |
| Solvent | Acetone | DMF | Dioxane |
-
Purity of Starting Materials: Ensure your starting this compound and other reagents are of high purity. Impurities can interfere with the reaction and lead to the formation of byproducts.
Question: I am observing an unexpected byproduct in my reaction, which I suspect is a result of demethylation. How can I confirm this and prevent it?
Answer: The methoxy group on the aromatic ring can be susceptible to cleavage under certain conditions, particularly in the presence of strong Lewis acids or Brønsted acids, leading to the formation of a catechol-type derivative.[4][5]
Confirmation and Prevention:
-
Mass Spectrometry Analysis: The most direct way to confirm demethylation is through mass spectrometry. Look for a mass peak that is 14 Da (CH₂) lower than your expected product.
-
NMR Spectroscopy: In the ¹H NMR spectrum, the disappearance of the characteristic singlet for the methoxy group (typically around 3.8-4.0 ppm) and the appearance of a new hydroxyl proton signal would indicate demethylation.
-
Prevention:
-
Avoid Harsh Acidic Conditions: If possible, choose reaction conditions that are neutral or basic. If an acid is required, opt for milder acids or use them at lower temperatures.
-
Common Demethylating Agents to Avoid: Be cautious with reagents like boron tribromide (BBr₃), aluminum chloride (AlCl₃), and strong hydrobromic acid (HBr), as these are known to cleave methyl ethers.[4]
-
II. Purification Challenges
Purifying fluorinated compounds can present unique challenges due to their altered polarity and potential for forming azeotropes.
Question: I am struggling to separate my this compound derivative from non-polar byproducts using column chromatography. What strategies can I employ?
Answer: The fluorine atoms in your molecule increase its lipophilicity, which can make separation from other non-polar compounds challenging.
Purification Optimization:
-
Solvent System Selection: A systematic approach to selecting your eluent system is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity with a more polar solvent like ethyl acetate. A gradient elution is often more effective than an isocratic one.
-
Alternative Stationary Phases: If standard silica gel does not provide adequate separation, consider using a different stationary phase. For highly fluorinated compounds, fluorous solid-phase extraction (F-SPE) can be a powerful technique. Alternatively, reversed-phase chromatography (C18) may offer a different selectivity profile.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution.
III. Analytical & Spectroscopic Interpretation
The presence of fluorine atoms introduces unique features in spectroscopic data that are important to recognize.
Question: How can I use ¹⁹F NMR to confirm the structure of my this compound derivative and assess its purity?
Answer: ¹⁹F NMR is a powerful and highly sensitive technique for analyzing fluorinated compounds.[1][3]
-
Chemical Shifts and Coupling: You should expect to see two distinct signals in the ¹⁹F NMR spectrum corresponding to the two non-equivalent fluorine atoms. The chemical shifts and the coupling constants between them (J-coupling) will be characteristic of their positions on the aromatic ring. The coupling to nearby protons (H-F coupling) can also provide valuable structural information.
-
Purity Assessment: ¹⁹F NMR can be an excellent tool for assessing purity. The presence of any unexpected fluorine-containing impurities will give rise to additional signals in the spectrum. Integration of these signals can provide a quantitative measure of purity.
Question: Are there any specific fragmentation patterns I should look for in the mass spectrum of this compound and its derivatives?
Answer: While a definitive fragmentation pattern can depend on the specific derivative, some general patterns can be anticipated.
-
Loss of Methyl Group: A common fragmentation pathway for methoxy-substituted aromatics is the loss of a methyl radical (•CH₃), resulting in a fragment with a mass 15 Da lower than the parent ion.
-
Loss of CO: Subsequent loss of carbon monoxide (CO) from the phenoxide fragment is also a possibility, leading to a fragment that is 28 Da lighter.
The presence of the difluoro-substitution pattern will be evident in the isotopic distribution and the mass of the aromatic ring fragments.
IV. Stability & Storage
Proper handling and storage are crucial for maintaining the integrity of this compound.
Question: What are the recommended storage conditions for this compound, and are there any stability concerns I should be aware of?
Answer: Polyfluorinated compounds are generally known for their high chemical and thermal stability due to the strength of the carbon-fluorine bond.[6] However, like many phenols, this compound can be susceptible to oxidation over time, which may result in discoloration.
Recommended Storage:
-
Container: Store in a tightly sealed, light-resistant container.
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Temperature: Store in a cool, dry place. Refrigeration is often recommended.
While polyfluorinated compounds are generally stable, it is always good practice to re-analyze the purity of any reagent that has been stored for an extended period before use.[7][8]
V. Safety & Handling
Working with any chemical requires adherence to safety protocols. Fluorinated organic compounds warrant particular attention.
Question: What are the key safety precautions I should take when handling this compound?
Answer: As with any substituted phenol, this compound should be handled with care. The introduction of fluorine can alter the toxicological profile of a molecule.
Mandatory Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Spill Management: Have a spill kit readily available. In case of a spill, follow your institution's established procedures for chemical cleanup.
-
Waste Disposal: Dispose of all waste containing this compound in accordance with local, state, and federal regulations for chemical waste.
VI. Experimental Workflows & Diagrams
To aid in troubleshooting, the following diagrams illustrate logical workflows for common experimental challenges.
Diagram 1: Troubleshooting Low Reaction Yield
A decision tree for troubleshooting low reaction yields.
Diagram 2: Purification Strategy Workflow
A workflow for selecting an appropriate purification strategy.
References
-
Bhat, A. P., Mundhenke, T. F., Whiting, Q. T., Peterson, A. A., Pomerantz, W. C., & Arnold, W. A. (2021). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au, 1(1), 7–17. [Link]
-
Bhat, A. P., Mundhenke, T. F., Whiting, Q. T., Peterson, A. A., Pomerantz, W. C., & Arnold, W. A. (2021). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au. [Link]
- BenchChem. (2025). The Role of Substituted Phenols in Pharmaceutical Synthesis: A Focus on 2-Methoxy-3,4,5-trimethylphenol and Analogs. BenchChem.
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Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
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Guan, Z., Lu, Y., & Cai, C. (2021). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. Environmental Science & Technology Letters, 8(12), 1033–1038. [Link]
- BenchChem. (2025). The Role of Substituted Phenols in Pharmaceutical Synthesis: A Focus on 2-Methoxy-3,4,5-trimethylphenol and Analogs. BenchChem.
-
Li, Y., Li, J., & Zhang, L. (2023). Perfluorinated and Polyfluoroalkyl Compounds in the Atmosphere: A Review. Atmosphere, 14(11), 1663. [Link]
-
Wackett, L. P. (2022). Strategies for the Biodegradation of Polyfluorinated Compounds. Microorganisms, 10(8), 1664. [Link]
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Guan, Z., Lu, Y., & Cai, C. (2021). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. ResearchGate. [Link]
-
Shcherbina, K. O., et al. (2026). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. ResearchGate. [Link]
-
Bjørsvik, H. R., & Liguori, L. (2002). Synthesis of methoxy-substituted phenols by peracid oxidation of the aromatic ring. The Journal of Organic Chemistry, 67(20), 7005–7013. [Link]
-
ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]
-
Murelli, R. P., et al. (2014). Synthesis of aryl-substituted 2-methoxyphenol derivatives from maltol-derived oxidopyrylium cycloadducts through an acid-mediated ring contraction cascade. Chemical Communications, 50(91), 14147-14150. [Link]
-
Chem-Station. (2024). O-Demethylation. Chem-Station Int. Ed. [Link]
-
Lindstrom, A. B., Strynar, M. J., & Libelo, E. L. (2011). Polyfluorinated Compounds: Past, Present, and Future. Environmental Science & Technology, 45(19), 7954–7961. [Link]
-
Murelli, R. P., et al. (2014). Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade. PMC. [Link]
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Zelić, M., & Ahel, M. (2011). New Analytical Methods Developed for Determination of Perfluorinated Surfactants in Waters and Wastes. Croatica Chemica Acta, 84(3), 351–364. [Link]
-
PubChem. (n.d.). 3,4-Difluoro-2-methoxy-5-nitrophenol. National Center for Biotechnology Information. [Link]
-
J. C. Martins, et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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Organic Chemistry Portal. (n.d.). Deoxyfluorination of Phenols. [Link]
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Colell, A., et al. (2017). 18F-Deoxyfluorination of Phenols via Ru π-Complexes. ResearchGate. [Link]
- Google Patents. (n.d.).
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NIST. (n.d.). 4-Fluoro-2-methoxyphenol. NIST WebBook. [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]
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NIST. (n.d.). Phenol, 3,4-dimethoxy-. NIST WebBook. [Link]
- Google Patents. (n.d.). US3376351A - Process for producing methoxyphenol or ethoxyphenol.
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PubChem. (n.d.). 3,4-Difluoro-2-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]
-
PrepChem. (n.d.). Preparation of 4-methoxyphenol. [Link]
-
IOP Conference Series: Materials Science and Engineering. (2018). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. [Link]
-
Yeast Metabolome Database. (n.d.). 2-methoxyphenol (YMDB01430). [Link]
-
PubChem. (n.d.). 3,4-Difluoro-2-methylphenol. National Center for Biotechnology Information. [Link]
- BenchChem. (2025). Troubleshooting guide for reactions involving 2-Chloro-4-(hydroxymethyl)phenol. BenchChem.
- Google Patents. (n.d.). US7053218B2 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties.
-
ResearchGate. (n.d.). EI Mass spectra of the TMS derivatives of (a) phenol (4) and (b) 2-methoxyphenol (5). [Link]
-
ScienceDaily. (2025). Novel method to synthesize valuable fluorinated drug compounds. [Link]
-
ResearchGate. (n.d.). Demethylation of the lignin model dimer 1-(3′,4′-dimethoxyphenyl)-2-(o-methoxyphenoxy)-propane-1,3-diol by the white-rot fungus Phlebia tremellosa. [Link]
-
Chemistry Stack Exchange. (2017). What is the proton NMR spectrum of p-methoxyphenol?. [Link]
-
ResearchGate. (n.d.). Demethylation of Methyl Aryl Ethers: 4-Ethoxy-3-Hydroxybenzaldehyde. [Link]
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- 8. researchgate.net [researchgate.net]
Side reactions to avoid when working with 3,4-Difluoro-2-methoxyphenol
Welcome to the technical support guide for 3,4-Difluoro-2-methoxyphenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive molecule. Here, we address common challenges and provide troubleshooting strategies to help you avoid unwanted side reactions and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound that I should be aware of?
A1: this compound has three key areas of reactivity that can lead to side reactions if not properly managed:
-
The Phenolic Hydroxyl (-OH) Group: This group is acidic and highly activating, making the aromatic ring susceptible to electrophilic substitution.[1][2][3] It can be easily deprotonated to form a phenoxide, a potent nucleophile.
-
The Aromatic Ring: The hydroxyl and methoxy groups are electron-donating, activating the ring for electrophilic aromatic substitution, primarily at the positions ortho and para to the hydroxyl group.[3][4] Conversely, the fluorine atoms are electron-withdrawing and can activate the ring for nucleophilic aromatic substitution (SNAr).[5]
-
The Methoxy (-OCH₃) Group: The methyl ether can be cleaved under strongly acidic or certain nucleophilic conditions, a reaction known as O-demethylation, which would result in the formation of a catechol derivative.[6][7][8]
Q2: I'm observing a complex mixture of products in my reaction. What is the most likely cause?
A2: A complex product mixture often points to a lack of chemoselectivity, with multiple reactive sites competing. The electron-rich nature of the phenol ring makes it prone to over-reaction, such as poly-halogenation or poly-nitration, if the reaction conditions are not carefully controlled.[3][9] Additionally, the molecule's susceptibility to oxidation can lead to the formation of colored impurities, such as quinones.[9][10][11]
Q3: My reaction is turning dark brown/black. Is this normal?
A3: The development of a dark color, often described as "tarry products," is a strong indicator of oxidation.[3] Phenols, especially electron-rich ones like this compound, are easily oxidized to form quinone-type structures, which are highly colored.[4][10][11] This is particularly common in the presence of oxidizing agents (including air, especially at elevated temperatures or basic pH), strong acids like concentrated nitric acid, or certain metal catalysts.[3]
Troubleshooting Guide: Common Side Reactions & Avoidance Strategies
This section provides a deeper dive into specific side reactions and offers actionable protocols to mitigate them.
Issue 1: Uncontrolled Electrophilic Aromatic Substitution
During reactions like halogenation or nitration, you may encounter multiple substitutions on the aromatic ring, leading to a mixture of products and reduced yield of the desired compound.
Causality: The strong activating effect of the phenolic hydroxyl group significantly increases the electron density of the benzene ring, making it highly susceptible to electrophilic attack.[3] The directing effect of the -OH group channels incoming electrophiles to the 2, 4, and 6 positions.[1]
Mitigation Protocol: Monosubstitution Control
-
Temperature Control: Perform the reaction at low temperatures (e.g., < 5 °C) to reduce the reaction rate and improve selectivity.[9]
-
Stoichiometry: Use only one equivalent of the electrophilic reagent.
-
Choice of Reagents: For nitration, use dilute nitric acid instead of a concentrated nitrating mixture to avoid both over-nitration and oxidation.[3][9] For bromination, consider using a milder brominating agent like N-bromosuccinimide (NBS) instead of bromine water, which can lead to trisubstitution.[3][9]
| Reaction | Standard Conditions (High Risk) | Recommended Conditions (Low Risk) |
| Bromination | Bromine water, Room Temperature | 1.1 eq. NBS, CH₂Cl₂, 0 °C to RT |
| Nitration | Conc. HNO₃/H₂SO₄ | Dilute HNO₃, Room Temperature |
Issue 2: Unwanted O-Demethylation (Ether Cleavage)
In the presence of strong acids or certain nucleophiles, the methoxy group can be cleaved, resulting in the formation of 3,4-difluorocatechol.
Causality: Aryl methyl ether cleavage is a known reaction that can be mediated by strong Brønsted or Lewis acids, or by potent nucleophiles.[6][12] The acid protonates the ether oxygen, making the methyl group susceptible to nucleophilic attack by the counter-ion (e.g., Br⁻ or I⁻).[7][8]
Troubleshooting O-Demethylation
-
Avoid Strong Protic Acids: Whenever possible, avoid using strong, hot protic acids like HBr or HI.[7] If acidic conditions are necessary, opt for milder acids or shorter reaction times at lower temperatures.
-
Beware of Lewis Acids: Strong Lewis acids like BBr₃ are specifically designed for ether cleavage and should be avoided unless this transformation is intended. Milder Lewis acids may also promote this side reaction, especially at elevated temperatures.
-
Nucleophilic Cleavage: Be cautious when using strong nucleophiles like thiolates or running reactions in solvents like molten pyridinium hydrochloride, as these are known to cleave aryl methyl ethers.[12]
Logical Flow for Troubleshooting O-Demethylation
Caption: Potential reaction pathways for this compound.
References
-
National Institutes of Health (NIH). The Oxidation of Electron-Rich Arenes Using a H2O2–Proline System.[Link]
-
JoVE (Journal of Visualized Experiments). Video: Oxidation of Phenols to Quinones.[Link]
-
National Institutes of Health (NIH). Oxidation of Electron-Deficient Phenols Mediated by Hypervalent Iodine(V) Reagents: Fundamental Mechanistic Features Revealed by a Density Functional Theory-Based Investigation.[Link]
-
Organic Chemistry Portal. Phenol synthesis by substitution or oxidation.[Link]
-
ResearchGate. The three main classical reaction types for aryl methyl ether cleavage.[Link]
-
ACS Publications. Oxidation of Electron-Deficient Phenols Mediated by Hypervalent Iodine(V) Reagents: Fundamental Mechanistic Features Revealed by a Density Functional Theory-Based Investigation.[Link]
-
Reddit. Aryl methyl ether cleavage.[Link]
-
National Institutes of Health (NIH). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.[Link]
-
ResearchGate. Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution.[Link]
-
Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage.[Link]
-
Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage.[Link]
-
Wikipedia. Ether cleavage.[Link]
-
Save My Exams. Reactions of Phenol - A Level Chemistry Revision Notes.[Link]
-
Chemistry Steps. Reactions of Phenols.[Link]
-
TutorChase. What reactions can phenols undergo?[Link]
-
MassiveBio. Phenol.[Link]
-
Wikipedia. Nucleophilic aromatic substitution.[Link]
-
National Institutes of Health (NIH). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.[Link]
-
Chemistry LibreTexts. 17.10: Reactions of Phenols.[Link]
-
ACS Publications. FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones.[Link]
-
Chemguide. ring reactions of phenol.[Link]
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- 12. reddit.com [reddit.com]
Technical Support Center: Enhancing the Stability of 3,4-Difluoro-2-methoxyphenol in Solution
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 3,4-Difluoro-2-methoxyphenol. This document is designed for researchers, medicinal chemists, and formulation scientists to address common challenges related to the handling and stability of this valuable synthetic building block. Due to its phenolic nature, this compound is susceptible to degradation, which can compromise experimental integrity, analytical accuracy, and the quality of downstream products. This guide provides in-depth troubleshooting advice, validated protocols, and the scientific rationale behind our recommendations to ensure you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has turned a yellow or brown color. What is happening and is the material still usable?
This color change is a classic indicator of oxidation.[1] The phenolic hydroxyl group is susceptible to oxidation, which converts the phenol into highly colored ortho- and para-quinonoid structures. These quinones can further react and polymerize, leading to the formation of complex, dark-colored mixtures.[1] The appearance of color almost certainly indicates degradation and a decrease in the concentration of the parent compound. For quantitative applications or synthesis, the material should be discarded, and a fresh, properly prepared solution should be used.
Q2: What is the primary cause of degradation for this compound in solution?
The primary degradation pathway is oxidation.[2] This process is significantly accelerated by several factors:
-
High pH: In basic or even neutral aqueous solutions, the phenolic proton can dissociate to form a phenoxide ion. This negatively charged species is highly electron-rich and much more susceptible to oxidation than the protonated phenol.[3][4]
-
Dissolved Oxygen: Atmospheric oxygen dissolved in the solvent is the most common oxidizing agent.
-
Light Exposure: UV and even ambient light can provide the energy to initiate radical reactions, leading to oxidation.[5]
-
Trace Metal Ions: Metal ions such as Fe³⁺ or Cu²⁺ can act as catalysts, accelerating the rate of oxidation.
Q3: What is the single most important step I can take to improve stability?
Controlling the pH is critical, especially in aqueous or protic solvents. Maintaining a mildly acidic pH (typically between 4 and 6) will keep the compound in its less reactive, protonated phenolic form, significantly slowing the rate of oxidation.[6][7] For organic solutions, the most crucial step is the rigorous exclusion of oxygen by using degassed solvents and storing under an inert atmosphere (e.g., nitrogen or argon).[1]
Q4: Which solvents are recommended for stock solutions?
For long-term storage, high-purity, anhydrous aprotic solvents such as DMSO or DMF are generally preferred. If the experimental workflow allows, anhydrous acetonitrile or acetone are also good choices. If a protic solvent is required, ethanol or methanol are better than water. When using any solvent, it is imperative to use a freshly opened bottle of HPLC- or anhydrous-grade solvent and to degas it immediately before use.[1]
Scientific Background: The Chemistry of Degradation
Understanding the mechanisms of degradation is key to preventing them. For this compound, the primary vulnerability lies in the phenolic hydroxyl group attached to an electron-rich aromatic ring.
The Mechanism of Oxidation
Phenol oxidation is a well-understood process that proceeds via a free-radical mechanism. The presence of an electron-donating methoxy group (-OCH₃) and an electron-donating hydroxyl group (-OH) increases the electron density of the aromatic ring, making it more susceptible to oxidation. While the two fluorine atoms are strongly electron-withdrawing, the guaiacol-like (2-methoxyphenol) core structure remains prone to this pathway. The process can be summarized as follows:
-
Initiation: An initiator (such as light, a metal ion, or a radical species) abstracts a hydrogen atom from the phenolic hydroxyl group, forming a phenoxy radical. This step is much faster at higher pH where the more reactive phenoxide ion is present.
-
Propagation: The phenoxy radical is resonance-stabilized, with the unpaired electron delocalized across the aromatic ring. It can react with molecular oxygen to form a peroxide radical, which can then propagate a chain reaction.
-
Formation of Quinones: The radical intermediates are readily converted to more stable quinone or quinone-methide structures.
-
Polymerization: These highly reactive quinones can undergo Michael addition reactions with other phenol molecules or self-polymerize, resulting in the formation of dark, insoluble polymeric materials.
The diagram below illustrates this primary degradation pathway.
Caption: A simplified model of the oxidative degradation of this compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solutions & Preventative Measures |
| Solution turns yellow/brown upon preparation or overnight storage. | Oxidation: This is the most common cause, accelerated by dissolved oxygen, high pH, light, or metal contaminants. | 1. Degas your solvent: Sparge with nitrogen or argon for 15-30 minutes before use.[1] 2. Use an amber vial: Protect the solution from light at all times.[5] 3. Work under inert gas: Overlay the solution with nitrogen or argon before sealing the vial. 4. Control pH: If using aqueous buffers, ensure the pH is mildly acidic (pH 4-6).[6] 5. Add an antioxidant: Consider adding a small amount of BHT (0.01%) for organic solutions. |
| Loss of compound potency or activity in a biological assay. | Degradation: The parent compound has degraded, reducing its effective concentration. Formation of Inhibitors: Degradation products might interfere with or inhibit the assay. | 1. Prepare solutions fresh: Use the solution immediately after preparation. 2. Confirm concentration: Use HPLC-UV to verify the concentration of the parent compound just before use. 3. Store properly: Prepare aliquots and store them frozen at -20°C or -80°C under an inert atmosphere. Avoid repeated freeze-thaw cycles.[1] |
| Appearance of unexpected peaks in HPLC or LC-MS analysis. | Degradation Products: These new peaks are likely the quinones or other byproducts from oxidation or other stress factors. | 1. Run a forced degradation study (see Protocol 2): This will help you identify the retention times of key degradants.[8][9] 2. Check your mobile phase: Ensure the mobile phase is not basic and is freshly prepared and degassed. 3. Analyze a blank: Inject a solvent blank to rule out contamination from the solvent or system. |
| Precipitate forms in the solution over time. | Polymerization: Oxidative degradation can lead to insoluble polymers. Poor Solubility: The compound may be crashing out of solution, especially upon freezing if the solvent is aqueous. | 1. Address oxidation: Follow all preventative measures for oxidation. 2. Choose a suitable solvent: Ensure the concentration is well below the solubility limit in the chosen solvent. DMSO is often a good choice for creating highly concentrated stocks. 3. Filter before use: If a precipitate is observed, filter the solution through a 0.22 µm syringe filter before use to avoid injecting particulates. Note that this does not solve the underlying degradation issue. |
Detailed Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol describes the best practices for preparing a stock solution of this compound with enhanced stability for analytical or biological use.
Materials:
-
This compound (solid)
-
Anhydrous-grade Dimethyl Sulfoxide (DMSO)
-
Inert gas source (Nitrogen or Argon) with tubing
-
2 mL amber glass HPLC vials with PTFE-lined caps
-
Sonicator
Procedure:
-
Solvent Preparation: Open a new bottle of anhydrous-grade DMSO. Using a clean, dry pasture pipette or needle, gently bubble argon or nitrogen gas through the solvent for at least 15 minutes to remove dissolved oxygen.
-
Weighing: Accurately weigh the desired amount of this compound directly into a tared amber HPLC vial. Perform this step quickly to minimize exposure to air and humidity.
-
Dissolution: Add the calculated volume of the degassed DMSO to the vial to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Inert Gas Purge: Immediately flush the headspace of the vial with argon or nitrogen for 15-20 seconds.
-
Sealing: Securely cap the vial. Ensure the cap provides an airtight seal.
-
Mixing: Gently vortex or place the vial in a sonicator bath for 1-2 minutes to ensure complete dissolution.
-
Aliquoting & Storage: If the entire stock will not be used at once, immediately divide the stock solution into smaller, single-use aliquots in separate amber vials. Flush the headspace of each aliquot with inert gas before sealing. Store all aliquots at ≤ -20°C.[1] For long-term storage (>1 month), -80°C is recommended.
Protocol 2: A Guide to Forced Degradation Studies
A forced degradation or "stress testing" study is essential for understanding the intrinsic stability of a molecule and for developing a stability-indicating analytical method.[8][10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]
Workflow:
Caption: A typical workflow for conducting a forced degradation study.
Recommended Stress Conditions:
| Stress Condition | Reagent/Setup | Typical Conditions | Notes |
| Acid Hydrolysis | 0.1 M HCl | Heat at 60-80°C | Neutralize with an equivalent amount of NaOH before HPLC analysis. |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature | Phenols are very sensitive to base.[3] Degradation may be rapid. Neutralize with an equivalent amount of HCl before analysis. |
| Oxidation | 3% H₂O₂ | Room Temperature | This directly tests susceptibility to oxidative degradation.[2] |
| Thermal | Heat | 80°C (in solution) and/or 105°C (solid state) | Evaluates thermal lability. |
| Photolytic | Photostability Chamber | ICH Q1B guidelines (1.2 million lux hours visible, 200 watt hours/m² UV) | Tests for light-induced degradation.[11][12] The sample should be compared to a dark control. |
Protocol 3: HPLC Method for Stability Assessment
A robust, stability-indicating HPLC method is required to separate the parent this compound from its potential degradation products.
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-22 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 275 nm
-
Injection Volume: 10 µL
This method should provide a good starting point for separating the relatively nonpolar parent compound from more polar degradation products that are often formed during hydrolysis or oxidation.
References
-
Friedman, M., & Jürgens, H. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. [Link][3]
-
Friedman, M., & Jürgens, H. (2000). Effect of pH on the stability of plant phenolic compounds. PubMed.[Link]
-
Friedman, M., & Jürgens, H. (2000). Effect of pH on the stability of plant phenolic compounds. Semantic Scholar.[Link][13]
-
Singh, R., & Kumar, L. (2021). Forced degradation studies: A critical lens into pharmaceutical stability. PharmaFocus Asia.[Link][2]
-
Friedman, M., & Jürgens, H. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. ResearchGate.[Link][4]
-
Extraction Magazine. (2022). pH and Its Effects on Phytochemical Stability. Extraction Magazine.[Link][6]
-
Neilson, A. H., & Allard, A.-S. (2008). Degradation and Transformation of Organic Fluorine Compounds. ResearchGate.[Link][14]
-
McCloud, S. G., et al. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au, 2(4), 335–346. [Link][11]
-
Lopes, P. R. M., et al. (2014). Analytical Methods in Photoelectrochemical Treatment of Phenol. ResearchGate.[Link][15]
-
Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Phenol. NCBI Bookshelf.[Link][16]
-
McCloud, S. G., et al. (2022). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Publications.[Link][12]
-
Veeramuthu, D., et al. (2017). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. BioMed Research International.[Link][17]
-
Cejudo-Bastante, C., et al. (2021). Stability of Phenolic Compounds in Grape Stem Extracts. Molecules, 26(7), 1957. [Link][5]
-
Science.gov. (n.d.). forced degradation products: Topics by Science.gov. Science.gov.[Link][18]
-
McCloud, S. G., et al. (2022). Photochemical degradation kinetic plots for 2-(trifluoromethyl)phenol... ResearchGate.[Link][19]
-
Rebic, M., et al. (2021). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Foods, 10(11), 2822. [Link][20]
-
Melini, V., et al. (2023). Role of Solvent and Citric Acid-Mediated Solvent Acidification in Enhancing the Recovery of Phenolics, Flavonoids, and Anthocyanins from Apple Peels. MDPI.[Link][7]
-
U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography. EPA.[Link][22]
-
Sharma, M., & Kaushik, D. (2016). Forced Degradation Studies. MedCrave online.[Link][8]
-
Mohsin, M., & Niranjan, P. (1954). Rapid Colorimetric Estimation of Phenol. Analytical Chemistry, 26(3), 604–604. [Link][23]
-
Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.[Link][9]
-
Jabeen, M., et al. (2024). Effective Antioxidants as Plausible Ligands in Chromium(III) Supplementation: How Complexation Modulates Catechol-Based Polyphenols. MDPI.[Link][24]
-
Brümmer, H. (2011). How to Approach a Forced Degradation Study. SGS.[Link][10]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. extractionmagazine.com [extractionmagazine.com]
- 7. mdpi.com [mdpi.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. acdlabs.com [acdlabs.com]
- 10. sgs.com [sgs.com]
- 11. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Effect of pH on the stability of plant phenolic compounds. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. forced degradation products: Topics by Science.gov [science.gov]
- 19. researchgate.net [researchgate.net]
- 20. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Phenol - Wikipedia [en.wikipedia.org]
- 22. epa.gov [epa.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. mdpi.com [mdpi.com]
Technical Support Center: Method Refinement for the Functionalization of 3,4-Difluoro-2-methoxyphenol
Welcome to the technical support center for the functionalization of 3,4-Difluoro-2-methoxyphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but nuanced starting material. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to optimize your synthetic strategies and overcome common experimental hurdles.
I. Understanding the Reactivity of this compound
Before delving into specific functionalization reactions, it is crucial to understand the electronic properties of this compound. The interplay of the hydroxyl, methoxy, and two fluoro substituents dictates the regioselectivity and reactivity of the aromatic ring.
-
Activating and Directing Effects: The hydroxyl (-OH) and methoxy (-OCH₃) groups are both electron-donating groups (EDGs) through resonance (+M effect), which activates the ring towards electrophilic aromatic substitution (EAS).[1][2] They are also ortho, para-directors.[1][2][3] The lone pairs on the oxygen atoms can stabilize the positive charge in the sigma complex intermediate at the ortho and para positions.[4][5]
-
Deactivating and Directing Effects of Fluorine: The fluorine atoms are electron-withdrawing through induction (-I effect) due to their high electronegativity, which deactivates the ring.[1] However, they are also weak +M donors and are considered ortho, para-directors.[1][2] The inductive effect of fluorine is stronger than its resonance effect, leading to overall deactivation compared to benzene.
The combined influence of these groups makes the C5 and C6 positions the most likely sites for electrophilic attack, with the C6 position being sterically more accessible.
II. Troubleshooting Guide: Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a cornerstone of functionalizing aromatic rings. However, the unique substitution pattern of this compound can lead to challenges.
Frequently Asked Questions (FAQs)
Q1: I am observing low yields and a mixture of isomers in my nitration reaction. What are the likely causes and how can I improve selectivity?
A1: Low yields and poor regioselectivity in nitration are common issues. The directing effects of the substituents can lead to a mixture of products.
-
Potential Cause: Competing directing effects of the hydroxyl, methoxy, and fluoro groups. While the hydroxyl and methoxy groups strongly direct ortho and para, the deactivating nature of the fluorine atoms can influence the overall reactivity.
-
Recommended Solution:
-
Protecting the Phenolic Hydroxyl Group: The free hydroxyl group can interfere with many EAS reactions. Protecting it as a methyl ether or another suitable protecting group can simplify the directing effects and improve yields.
-
Choice of Nitrating Agent: Milder nitrating agents, such as acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or nitronium tetrafluoroborate (NO₂BF₄), can offer better control and selectivity compared to harsh conditions like mixed acid (HNO₃/H₂SO₄).
-
Temperature Control: Maintaining a low reaction temperature (e.g., 0 °C to -20 °C) is critical to minimize side reactions and improve the selectivity for the desired isomer.
-
Q2: My Friedel-Crafts acylation is failing. What are the possible reasons?
A2: Friedel-Crafts reactions are highly sensitive to the substituents on the aromatic ring.
-
Potential Cause: The presence of the deactivating fluorine atoms and the Lewis basic oxygen atoms of the hydroxyl and methoxy groups can inhibit the Friedel-Crafts reaction. The Lewis acid catalyst (e.g., AlCl₃) can complex with the oxygen atoms, further deactivating the ring.
-
Recommended Solution:
-
Use of a Stronger Lewis Acid: Consider using a stronger Lewis acid that is less prone to coordination with the oxygen atoms, or use a larger excess of the catalyst.
-
Alternative Acylation Methods: If direct Friedel-Crafts acylation is unsuccessful, consider alternative methods such as a Fries rearrangement of an acylated phenol precursor.
-
Directed ortho-Metalation: A powerful alternative is directed ortho-metalation (DoM), which allows for regioselective functionalization.[6][7] This is discussed in more detail in a later section.
-
Experimental Protocol: Regioselective Nitration
This protocol aims to favor the formation of 3,4-difluoro-2-methoxy-5-nitrophenol.
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Fuming Nitric Acid |
| Solvent | Acetic Acid |
| Temperature | 0-5 °C |
| Reaction Time | 1-2 hours |
Step-by-Step Procedure:
-
Dissolve this compound (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add fuming nitric acid (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
III. Troubleshooting Guide: Cross-Coupling Reactions
Cross-coupling reactions are invaluable for forming carbon-carbon and carbon-heteroatom bonds. For this compound, this typically involves prior conversion of the phenol to a halide or triflate.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling of a brominated derivative of this compound is giving low yields. What could be the problem?
A1: Low yields in Suzuki-Miyaura couplings can stem from several factors related to the catalyst, base, or reaction conditions.
-
Potential Causes:
-
Catalyst Inactivity: The palladium catalyst may be poisoned or may not be active enough for the electron-rich, sterically hindered substrate.
-
Inappropriate Base: The choice of base is crucial for the transmetalation step.
-
Poor Solubility: The reactants may not be fully dissolved in the solvent system.
-
-
Recommended Solutions:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos, which have been shown to be effective for challenging Suzuki couplings.[8]
-
Base Selection: Screen different bases. While potassium carbonate is common, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective.[8]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene) and water is typically used. Ensure adequate stirring to promote mixing.
-
Q2: I am struggling with the Buchwald-Hartwig amination of a triflated derivative. What are the key parameters to optimize?
A2: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but it is sensitive to reaction parameters.[9][10]
-
Potential Causes:
-
Ligand and Precatalyst Combination: The choice of ligand and palladium precatalyst is critical for catalytic activity.
-
Base Strength: The base must be strong enough to deprotonate the amine but not so strong as to cause side reactions.
-
Reaction Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate.
-
-
Recommended Solutions:
-
Catalyst System: Utilize a well-defined palladium precatalyst with a bulky biarylphosphine ligand (e.g., BrettPhos, RuPhos). These have shown broad applicability in C-N couplings.
-
Base: Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or sodium tert-butoxide are commonly used strong, non-nucleophilic bases.
-
Temperature: Start with a moderate temperature (e.g., 80 °C) and increase if the reaction is sluggish. Microwave heating can also be beneficial in some cases.
-
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
IV. Troubleshooting Guide: Directed ortho-Metalation (DoM)
Directed ortho-metalation is a highly regioselective method for functionalizing aromatic rings by deprotonation at the position ortho to a directing metalation group (DMG).[7] In this compound, both the hydroxyl and methoxy groups can act as DMGs.
Frequently Asked Questions (FAQs)
Q1: Which position is preferentially metalated in this compound?
A1: The hydroxyl group is a stronger directing group than the methoxy group. Therefore, lithiation will preferentially occur at the C6 position, ortho to the hydroxyl group.
Q2: My DoM reaction is giving a low yield of the desired product after quenching with an electrophile. What are the common pitfalls?
A2: Low yields in DoM reactions can be due to incomplete metalation, side reactions, or issues with the electrophilic quench.
-
Potential Causes:
-
Insufficiently Strong Base: The organolithium reagent may not be basic enough to achieve complete deprotonation.
-
Inappropriate Temperature: The reaction temperature must be low enough to prevent decomposition of the aryllithium intermediate.
-
Side Reactions: The organolithium reagent can potentially react with the fluoro substituents.
-
-
Recommended Solutions:
-
Organolithium Reagent: n-Butyllithium (n-BuLi) is commonly used. For less acidic protons, sec-butyllithium (s-BuLi) or tert-butyllithium (t-BuLi) in the presence of a chelating agent like TMEDA (tetramethylethylenediamine) can be more effective.
-
Temperature Control: Conduct the lithiation at low temperatures, typically -78 °C, to ensure the stability of the aryllithium species.
-
Quenching: Add the electrophile at -78 °C and allow the reaction to slowly warm to room temperature.
-
Logical Relationship: DoM Regioselectivity
Caption: Regioselectivity in the directed ortho-metalation of this compound.
V. Troubleshooting Guide: O-Demethylation
Selective O-demethylation of the methoxy group to yield the corresponding catechol is a common transformation.
Frequently Asked Questions (FAQs)
Q1: I am attempting to selectively demethylate the methoxy group without affecting the rest of the molecule. Which reagents are recommended?
A1: Selective O-demethylation requires careful choice of reagents to avoid unwanted side reactions.
-
Potential Challenges:
-
Harsh reagents can lead to decomposition or defluorination.
-
The presence of the free hydroxyl group can complicate the reaction.
-
-
Recommended Reagents:
-
Boron Tribromide (BBr₃): This is a classic and effective reagent for cleaving aryl methyl ethers.[11] The reaction is typically performed at low temperatures.
-
Acidic Concentrated Lithium Bromide (ACLB): This system has been shown to be effective for the demethylation of lignin-derived aromatic compounds under moderate conditions.[12]
-
47% Hydrobromic Acid (HBr): Refluxing in aqueous HBr is a traditional method, but the high temperatures may not be suitable for all substrates.[11]
-
Experimental Protocol: O-Demethylation with BBr₃
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Boron Tribromide (1M in DCM) |
| Solvent | Dichloromethane (DCM) |
| Temperature | -78 °C to room temperature |
| Reaction Time | 2-4 hours |
Step-by-Step Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1M solution of BBr₃ in DCM (1.2-1.5 equivalents) dropwise.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of water or methanol.
-
Perform an aqueous workup, typically by extracting with an organic solvent and washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
VI. References
-
BenchChem. Technical Support Center: Deoxyfluorination of Phenols.
-
Wikipedia. Electrophilic aromatic directing groups.
-
Grokipedia. Electrophilic aromatic directing groups.
-
Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions.
-
YouTube. Directing Effects in Electrophilic Aromatic Substitution Made EASY!
-
Wikipedia. Buchwald–Hartwig amination.
-
Andrew G Myers Research Group. ortho metalation.
-
Wikipedia. Directed ortho metalation.
-
Chemistry LibreTexts. Buchwald-Hartwig Amination.
-
Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution.
-
Chem-Station Int. Ed. O-Demethylation.
-
Royal Society of Chemistry. Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions.
-
National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
Sources
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. youtube.com [youtube.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 12. Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with impurities in 3,4-Difluoro-2-methoxyphenol samples
Welcome to the technical support center for 3,4-Difluoro-2-methoxyphenol. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and resolve common purity-related issues encountered during the synthesis, purification, and handling of this important fluorinated building block. Our guidance is grounded in established chemical principles and practical, field-proven experience to ensure the integrity of your research.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding impurities in this compound samples.
Q1: What are the most likely impurities in my sample of this compound?
A1: Impurities in this compound typically arise from the synthetic route employed. Common sources of contamination include:
-
Residual Starting Materials: Depending on the synthesis, this could include precursors like 1,2-difluoro-3-methoxybenzene, 3,4-difluoro-2-methoxyaniline, or related halogenated compounds.
-
Positional Isomers: The synthesis of substituted phenols can often lead to the formation of isomers. For instance, you might encounter other difluoro-methoxyphenol isomers.
-
Byproducts of Synthesis: Side reactions can introduce a variety of impurities. For example, incomplete diazotization of an aniline precursor can lead to residual diazonium salts or their decomposition products.
-
Degradation Products: Phenols can be susceptible to oxidation, especially if exposed to air and light over extended periods, potentially forming colored impurities.
Q2: My this compound sample has a pink or brownish tint. What does this indicate?
A2: A pink or brownish discoloration in phenolic compounds is often a sign of oxidation. Trace amounts of oxidized species can be highly colored and may not represent a significant mass percentage of the sample but can be problematic for sensitive downstream applications.
Q3: I am seeing an unexpected peak in my HPLC analysis. How can I identify it?
A3: The first step is to consider the synthetic route to anticipate likely impurities. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is a powerful tool for obtaining the exact mass of the impurity, which can help in elucidating its molecular formula.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H, 13C, and 19F NMR, can provide structural information to definitively identify the unknown peak.[3]
Q4: Can I use my this compound sample if it contains minor impurities?
A4: The acceptable level of purity is application-dependent. For early-stage discovery chemistry, minor impurities may be tolerable. However, for applications such as late-stage pharmaceutical development or in vitro/in vivo studies, even trace impurities can have significant effects, making high purity essential.[4]
II. Troubleshooting Guide: Impurity Identification and Remediation
This guide provides a systematic approach to identifying and removing impurities from your this compound samples.
Workflow for Impurity Troubleshooting
Caption: A systematic workflow for identifying, remediating, and verifying the purity of this compound.
Detailed Troubleshooting Steps
| Problem | Potential Cause | Recommended Action & Rationale |
| Multiple spots on TLC plate | Presence of multiple components with different polarities. | Action: Proceed with a more robust separation technique like HPLC for quantification and preparative chromatography for purification. Rationale: TLC provides a quick qualitative assessment of complexity.[4] |
| Broad or tailing peaks in HPLC | Acidic nature of the phenol interacting with the silica-based column. | Action: Add a small amount of a weak acid (e.g., 0.1% formic or acetic acid) to the mobile phase. Rationale: The acid suppresses the ionization of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks. |
| Peak corresponding to starting material | Incomplete reaction. | Action: If feasible, re-subject the material to the reaction conditions or purify using column chromatography. Rationale: Driving the reaction to completion is often simpler than removing unreacted starting material. |
| Presence of a non-polar impurity | Could be a byproduct or a residual solvent from the workup. | Action: Use a non-polar solvent system for recrystallization (e.g., heptane/ethyl acetate). Rationale: "Like dissolves like"; a non-polar solvent will preferentially dissolve the non-polar impurity. |
| Colored impurities | Oxidation of the phenol. | Action: Dissolve the sample in a suitable solvent and treat with activated carbon, followed by filtration and recrystallization. Rationale: Activated carbon has a high surface area and can adsorb colored impurities. |
III. Experimental Protocols
Here are detailed, step-by-step methodologies for the purification of this compound.
Protocol 1: Recrystallization
Recrystallization is a highly effective method for purifying solid compounds based on differences in solubility.[5]
Objective: To remove soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Solvent screening set (e.g., ethanol, isopropanol, toluene, ethyl acetate, hexanes, water)
-
Erlenmeyer flasks
-
Hotplate stirrer
-
Büchner funnel and filter flask
Procedure:
-
Solvent Selection:
-
Place a small amount of the crude material in a test tube.
-
Add a few drops of a solvent at room temperature. A good solvent will not dissolve the compound at room temperature.
-
Heat the mixture. The compound should dissolve completely in a minimal amount of the hot solvent.
-
Allow the solution to cool. Abundant crystal formation upon cooling indicates a suitable solvent. A co-solvent system (e.g., toluene-heptane) may be necessary.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent and heat to boiling while stirring.
-
Add more solvent in small portions until the solid is just dissolved.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum.
-
Protocol 2: Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[6][7]
Objective: To separate this compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (for normal-phase chromatography)
-
Solvents for mobile phase (e.g., hexanes, ethyl acetate)
-
Chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis:
-
Develop a TLC method to determine the optimal solvent system (mobile phase) for separation. A good solvent system will result in a retention factor (Rf) of ~0.3 for the desired compound.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase.
-
Pour the slurry into the column and allow it to pack evenly.
-
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the mobile phase, starting with a less polar composition and gradually increasing the polarity (gradient elution) if necessary to elute the desired compound and then the more polar impurities.
-
-
Fraction Collection:
-
Collect fractions and monitor their composition by TLC.
-
-
Solvent Evaporation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Logical Diagram for Purification Method Selection
Caption: A decision-making diagram for selecting the appropriate purification method for this compound.
IV. Data Presentation
The following table summarizes the expected outcomes of different purification techniques on a hypothetical crude sample of this compound.
| Purification Method | Starting Purity (by HPLC Area %) | Expected Final Purity (by HPLC Area %) | Typical Yield | Notes |
| Recrystallization | 95% | >99% | 70-90% | Effective for removing small amounts of impurities with different solubility profiles. |
| Column Chromatography | 80% | >99.5% | 50-80% | Ideal for separating complex mixtures and isomers. |
| Activated Carbon + Recrystallization | 98% (with color) | >99% (colorless) | 65-85% | Specifically for removing colored oxidation products. |
V. References
-
Fier, P. S., & Maloney, K. M. (2017). A Copper-Catalyzed Synthesis of Phenols with a Traceless Hydroxide Surrogate. Organic Letters, 19(11), 3033–3036. [Link]
-
United States Patent No. US3376351A. (1968). Process for producing methoxyphenol or ethoxyphenol.
-
University of Colorado Boulder. (n.d.). Column Chromatography. [Link]
-
PrepChem. (n.d.). Preparation of 4-methoxyphenol. [Link]
-
BYU-Idaho. (n.d.). Column chromatography. [Link]
-
PubChem. (n.d.). 3,4-Difluoro-2-methoxybenzaldehyde. [Link]
-
Google Patents. (n.d.). EP2462111B1 - Preparation of (r)- and (s)-n-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide and protected derivatives thereof.
-
PrepChem. (n.d.). Preparation of 3-methoxyphenol. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Japan Advanced Institute of Science and Technology. (n.d.). III Analytical Methods. [Link]
-
Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. [Link]
-
MDPI. (2021). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. [Link]
-
National Center for Biotechnology Information. (2018). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. [Link]
-
AMSbio. (n.d.). Impurity profiling and HPLC methods for drug quality compliance. [Link]
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Validation & Comparative
A Comprehensive Guide to the Structural Confirmation of 3,4-Difluoro-2-methoxyphenol Derivatives
For Immediate Release
In the intricate world of pharmaceutical and materials science, the precise structural characterization of novel molecules is paramount. 3,4-Difluoro-2-methoxyphenol derivatives, a class of compounds holding immense promise due to their unique electronic properties, present a significant analytical challenge. The potential for isomeric variations necessitates a robust and multi-faceted approach to structural elucidation to ensure the desired biological activity and safety profile. This guide offers an in-depth comparison of analytical techniques, bolstered by experimental insights, to provide researchers with a definitive framework for structural confirmation.
The primary challenge in working with polysubstituted phenols lies in the potential for isomer formation during synthesis.[1][2] Subtle shifts in the positions of the fluoro and methoxy groups on the aromatic ring can drastically alter a molecule's properties. Therefore, a singular analytical method is often insufficient for unambiguous structural assignment. This guide details the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
Core Analytical Methodologies
A combination of spectroscopic and spectrometric techniques is essential for the conclusive structural determination of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Isomer Differentiation
NMR spectroscopy stands as the most powerful technique for mapping the precise connectivity of atoms within a molecule. For fluorinated compounds, a combination of ¹H, ¹³C, and ¹⁹F NMR is indispensable.
-
¹H NMR provides information on the proton environments. In these derivatives, the aromatic protons will display complex splitting patterns due to couplings with both adjacent protons and fluorine atoms.
-
¹³C NMR offers insight into the carbon skeleton. The presence of fluorine atoms induces characteristic carbon-fluorine (C-F) couplings that are vital for structural assignment.
-
¹⁹F NMR is particularly crucial for this class of molecules.[3][4][5][6] The chemical shifts of fluorine are highly sensitive to their position on the aromatic ring.[3][5] H-F and F-F coupling constants provide definitive evidence of the relative positioning of these atoms.[6] The large chemical shift dispersion and high sensitivity of the ¹⁹F nucleus make it an excellent probe for structural analysis.[7]
Advanced NMR Techniques: Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are critical for unambiguously connecting the different parts of the molecule. HMBC, in particular, is invaluable for identifying long-range correlations between protons and carbons, which can definitively distinguish between isomers.
Experimental Protocol: High-Resolution NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Utilize a high-field NMR spectrometer (≥400 MHz) to acquire ¹H, ¹³C, ¹⁹F, and 2D NMR spectra.
-
Data Analysis: Meticulously analyze chemical shifts, coupling constants, and cross-peaks from 2D spectra to assemble the molecular structure. Computational prediction of ¹⁹F NMR chemical shifts can also be a valuable tool to aid in assignment.[3][4][5]
Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition
Mass spectrometry is essential for determining the molecular weight of the synthesized compound and, with high-resolution mass spectrometry (HRMS), its elemental composition.[8] The fragmentation patterns observed in the mass spectrum of halogenated phenols can also provide structural clues.[9][10]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer.
-
Ionization: Employ a suitable ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: Use a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to obtain an accurate mass measurement.
-
Data Interpretation: The exact mass is used to confirm the elemental formula. The presence of chlorine or bromine atoms would result in characteristic isotopic patterns (M+2 peaks).[11]
X-ray Crystallography: The Unambiguous 3D Structure
When a suitable single crystal can be obtained, X-ray crystallography provides the definitive three-dimensional structure of a molecule at the atomic level.[12][13][14][15] This technique offers unparalleled accuracy in determining bond lengths, angles, and the overall molecular conformation.[14][16]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the compound from a suitable solvent system. This is often the most challenging step.[16]
-
Data Collection: Mount a high-quality crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the data to solve and refine the crystal structure, yielding a detailed 3D model.
Comparative Analysis of Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, isomer differentiation, solution-state conformation. | Non-destructive, provides a wealth of structural information. | Requires soluble, pure samples; complex spectra can be challenging to interpret. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns. | High sensitivity, requires very small sample amounts. | Does not provide detailed connectivity information on its own, isomers often indistinguishable. |
| X-ray Crystallography | Definitive 3D structure, bond lengths and angles, absolute configuration.[16] | Unambiguous structural determination.[14] | Requires high-quality single crystals, which can be difficult to grow.[16] |
Recommended Workflow for Structural Confirmation
A logical and efficient workflow is crucial for the successful characterization of this compound derivatives.
Caption: Recommended workflow for the structural confirmation of this compound derivatives.
Conclusion
The unambiguous structural confirmation of this compound derivatives is a critical step in their development for pharmaceutical and material science applications. A comprehensive analytical strategy, integrating the detailed connectivity information from multinuclear and 2D NMR spectroscopy, the molecular formula verification from high-resolution mass spectrometry, and, when feasible, the definitive 3D structure from X-ray crystallography, is essential. This multi-technique approach provides the necessary scientific rigor to confidently assign the correct structure, thereby ensuring the reliability and reproducibility of subsequent research and development efforts.
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A Comparative Guide to 3,4-Difluoro-2-methoxyphenol and Other Fluorinated Phenols for Advanced Research
Introduction: The Strategic Value of Fluorine in Phenolic Scaffolds
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into organic molecules is a cornerstone of rational design. Fluorine's unique properties—high electronegativity, small steric footprint, and the ability to form strong C-F bonds—allow for the fine-tuning of a molecule's physicochemical and biological characteristics. When applied to the phenol scaffold, a common motif in bioactive compounds, fluorination can profoundly influence acidity (pKa), lipophilicity (logP), metabolic stability, and binding interactions.
This guide provides an in-depth comparative analysis of 3,4-Difluoro-2-methoxyphenol , a uniquely substituted phenol, against a panel of structurally relevant fluorinated phenols: 4-Fluorophenol , 2,4-Difluorophenol , and 3,5-Difluorophenol . Our objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven understanding of how specific substitution patterns dictate a compound's properties and potential applications, thereby enabling more informed decisions in chemical synthesis and molecular design.
Comparative Analysis of Physicochemical Properties
The utility of a fluorinated phenol in a biological or material context is fundamentally governed by its physicochemical properties. Acidity (pKa) affects the ionization state at physiological pH, influencing solubility and receptor interaction, while lipophilicity (logP) is a critical determinant of membrane permeability and overall pharmacokinetics. The following table summarizes key properties for our compounds of interest.
Table 1: Physicochemical Properties of Selected Fluorinated Phenols
| Compound | Structure | MW ( g/mol ) | MP (°C) | BP (°C) | pKa | logP |
| This compound | ![]() | 160.12[1] | Data not available | Data not available | Predicted: Lower than difluorophenols due to OMe | Predicted: ~2.0-2.4 |
| 4-Fluorophenol | ![]() | 112.10 | 43-46[2][3] | 183.3-186[3][4] | 9.89[3][5] | 1.77 - 1.8[2][6] |
| 2,4-Difluorophenol | ![]() | 130.09[7] | 22.4[7][8] | 52-53 (at 19 mmHg)[7][8] | 8.72 (Predicted)[9] | 1.76 (Predicted) |
| 3,5-Difluorophenol | ![]() | 130.09 | 54-57 | 65-68 (at 1mm Hg) | 7.97 (Predicted) | 1.8 |
Expert Analysis of Physicochemical Trends:
-
Acidity (pKa): The acidity of phenols is determined by the stability of the corresponding phenoxide anion. Electron-withdrawing fluorine atoms stabilize this anion through their inductive effect, thereby increasing acidity (lowering the pKa). This is evident when comparing 4-fluorophenol (pKa 9.89) to phenol (pKa ~10).[3][5] The difluorinated phenols are significantly more acidic, with the meta-substitution in 3,5-difluorophenol providing strong, additive inductive stabilization (predicted pKa ~7.97). For This compound , we predict a nuanced effect: the two fluorine atoms will increase acidity, but the electron-donating methoxy group at the ortho position will partially counteract this, likely resulting in a pKa that is lower than 4-fluorophenol but potentially higher than 3,5-difluorophenol.
-
Lipophilicity (logP): Fluorine is often used to enhance lipophilicity, which can improve a drug's ability to cross cell membranes. A single fluorine atom increases the logP of phenol (logP ~1.5) to ~1.8 for 4-fluorophenol.[6] The difluorinated analogues have similar logP values. The introduction of a methoxy group, as in This compound , is expected to further increase lipophilicity. Based on the computed logP of the analogous 3,4-Difluoro-2-methylphenol (2.1), a logP in the range of 2.0-2.4 is a reasonable estimate for our target compound. This positions it as the most lipophilic compound in this series, a key consideration for CNS-targeting agents or other applications where membrane partitioning is critical.
A Deeper Dive into Chemical Reactivity
The reactivity of the phenolic ring towards electrophilic aromatic substitution (EAS) is critical for its use as a synthetic intermediate. The interplay between the activating hydroxyl group and the deactivating fluorine atoms, along with the directing effects of all substituents, determines the outcome of reactions like halogenation, nitration, and Friedel-Crafts alkylation.
The hydroxyl group is a powerful ortho-, para- director. However, the substituents on the ring modulate this inherent reactivity:
-
4-Fluorophenol: The -OH group directs incoming electrophiles to the positions ortho to it (C2, C6).
-
2,4-Difluorophenol: The ring is strongly deactivated. The remaining open positions (C3, C5, C6) are all subject to complex activating and deactivating influences, often leading to mixtures of products.
-
3,5-Difluorophenol: The C2, C4, and C6 positions are electronically equivalent and activated by the hydroxyl group, making it prone to substitution at these sites.
-
This compound: This molecule presents the most complex reactivity profile. The C2-methoxy and C1-hydroxyl groups are both strong ortho-, para- directors, while the C3 and C4 fluorine atoms are deactivating. The primary sites for electrophilic attack are predicted to be C5 and C6, which are para and ortho to the hydroxyl group, respectively. The methoxy group at C2 sterically hinders the C1-hydroxyl and may influence the regioselectivity of reactions.
Caption: Workflow of electrophilic aromatic substitution on phenols.
Biological and Pharmacological Significance
The true value of these molecules is realized in their application. The specific substitution patterns directly translate to distinct biological activities and uses as pharmaceutical intermediates.
-
General Role of Fluorine in Drugs: Fluorine substitution is a widely used strategy in drug discovery to enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and modulate bioavailability.
-
4-Fluorophenol: Serves as a key intermediate in the industrial production of several drugs, including the gastroprokinetic agent cisapride and the aldose reductase inhibitor sorbinil.
-
2,4-Difluorophenol: This compound is a versatile building block for pharmaceuticals, such as antivirulence agents that target bacterial secretion systems.[7] It is also used in the synthesis of fluorescent dyes like Pacific Blue, highlighting its utility in developing research tools.[8]
-
3,5-Difluorophenol: Primarily used in the synthesis of antifungal agents and advanced liquid crystal materials, demonstrating its value in both medicine and materials science.
-
This compound: While less documented as a final product, this molecule is a crucial intermediate. Notably, the structurally related amine, 5,6-difluoro-N1-(2-fluoro-4-iodophenyl)-3-methoxybenzene-1,2-diamine , derived from a precursor of this compound, is a key component in the synthesis of potent MEK inhibitors for cancer therapy. This underscores the high value of the 3,4-difluoro-2-methoxy substitution pattern in designing highly specific and potent enzyme inhibitors. Furthermore, 2-methoxyphenols in general are known to possess antioxidant and anti-inflammatory properties, suggesting that this scaffold could be explored for such activities.
Caption: From chemical structure to potential application.
Key Experimental Protocols
To empower researchers, this section details standardized, self-validating protocols for characterizing these phenols. The rationale behind key steps is explained to ensure both reproducibility and a deeper understanding of the methodology.
Protocol 1: Determination of Lipophilicity (logP) by Shake-Flask Method
This protocol is the gold standard for measuring logP, providing a direct measure of a compound's partitioning behavior between an oily and an aqueous phase.
-
Principle: The shake-flask method directly measures the equilibrium partitioning of a solute between two immiscible liquid phases: n-octanol (simulating a biological membrane) and a buffer (simulating cytosol). The ratio of concentrations is the partition coefficient (P).
-
Methodology:
-
Phase Pre-saturation: Mix equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the layers to separate completely. This step is critical to prevent volume changes during the actual experiment, which would lead to inaccurate concentration measurements.
-
Stock Solution Preparation: Prepare a ~10 mM stock solution of the test phenol in a suitable solvent like DMSO.
-
Partitioning: In a glass vial, combine 5 mL of the pre-saturated n-octanol and 5 mL of the pre-saturated PBS. Add a small aliquot (e.g., 50 µL) of the stock solution to achieve a final concentration in the µM range.
-
Equilibration: Cap the vial tightly and shake on a mechanical shaker at a constant temperature (e.g., 25°C) for at least 2 hours to ensure equilibrium is reached. Some protocols recommend up to 24 hours.
-
Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm) for 10 minutes to break any emulsions and achieve a clean separation of the two phases.
-
Quantification: Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous layer. Analyze the concentration of the phenol in each phase using a suitable analytical method, typically HPLC-UV.
-
Calculation: The partition coefficient is calculated as: P = [Concentration]octanol / [Concentration]aqueous logP = log10(P)
-
-
Trustworthiness: This protocol is self-validating by running a standard compound with a known logP value in parallel. The results should fall within an acceptable range (e.g., ± 0.2 log units) of the literature value.
Protocol 2: Electrophilic Bromination of a Phenol
This protocol provides a general method to assess the relative reactivity and regioselectivity of the different fluorinated phenols towards an electrophile.
-
Principle: The electron-rich phenolic ring acts as a nucleophile, attacking an electrophilic bromine species. The high activation of the hydroxyl group often allows this reaction to proceed under mild conditions, sometimes without a Lewis acid catalyst.
-
Methodology:
-
Dissolution: Dissolve 50 mg of the subject phenol in 5 mL of a suitable solvent (e.g., water for highly activated phenols, or acetic acid for less reactive ones) in a small flask.
-
Reagent Addition: While stirring at room temperature, add a solution of 20% bromine in acetic acid dropwise. The choice of solvent polarity can control the extent of bromination; less polar solvents can help achieve mono-bromination.
-
Monitoring: Continue adding the bromine solution until a faint, persistent red-brown color remains, indicating a slight excess of bromine and the completion of the reaction. The speed of decolorization is a qualitative indicator of the ring's reactivity.
-
Quenching: Add a few drops of aqueous sodium bisulfite (NaHSO₃) solution to quench the excess bromine, resulting in a colorless solution.
-
Isolation: If a precipitate forms (the brominated product is often less soluble), collect the solid by vacuum filtration, wash with cold water, and dry. If no precipitate forms, the product can be extracted into an organic solvent like ethyl acetate.
-
Analysis: Characterize the product(s) by NMR spectroscopy to determine the position and number of bromine substitutions, revealing the regioselectivity of the reaction.
-
-
Causality: The hydroxyl group's powerful activating nature means that for highly reactive phenols, the reaction can proceed rapidly, even leading to tri-bromination in aqueous solution.[8] For the more deactivated difluorophenols, a less polar solvent and careful control of stoichiometry are necessary to avoid over-reaction and complex product mixtures.
Conclusion
This comparative guide illuminates the distinct chemical personality of This compound . While sharing the foundational properties of fluorinated phenols, its unique 2-methoxy, 3,4-difluoro substitution pattern positions it as a particularly lipophilic and synthetically versatile building block. Its predicted physicochemical properties suggest potential advantages in applications requiring enhanced membrane permeability, such as in the development of CNS-active drugs. Its demonstrated relevance as an intermediate in the synthesis of cutting-edge oncology therapeutics validates the importance of this specific scaffold.
In contrast, 4-fluorophenol, 2,4-difluorophenol, and 3,5-difluorophenol each offer their own set of properties that have been successfully leveraged to create a range of commercial drugs, research chemicals, and materials. The choice between these valuable reagents ultimately depends on the specific design criteria of the target molecule. It is our hope that this detailed analysis, grounded in experimental data and established chemical principles, will serve as a valuable resource for scientists and researchers dedicated to advancing the frontiers of chemical innovation.
References
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protocols.io. LogP / LogD shake-flask method. Available from: [Link]
-
Satkar, Y., et al. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system. Organic & Biomolecular Chemistry, 16(20), 3849-3853. Available from: [Link]
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Chemsrc. 4-Fluorophenol | CAS#:371-41-5. Available from: [Link]
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LookChem. 4-Fluorophenol|371-41-5. Available from: [Link]
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University of California, Irvine. Experiment 16 – Electrophilic Aromatic Substitution. Available from: [Link]
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Parman, E., et al. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. Available from: [Link]
-
PubChem. 4-Fluorophenol | C6H5FO | CID 9732. Available from: [Link]
-
PubChem. 3,4-Difluoro-2-methylphenol | C7H6F2O | CID 20579025. Available from: [Link]
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ResearchGate. LogP / LogD shake-flask method v1. Available from: [Link]
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Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(2), 269-275. Available from: [Link]
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JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). Available from: [Link]
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Chemcia Scientific, LLC. 3,4-Difluoro-2-methoxy-phenol-Information. Available from: [Link]
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ResearchGate. Practical, mild and efficient electrophilic bromination of phenols by a new I( iii )-based reagent: the PIDA–AlBr 3 system. (2018). Available from: [Link]
-
University of Calgary. Chemistry 353 Tutorial 3: Acidity and Basicity. Available from: [Link]
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PubChem. 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid | C9H8F2O3 | CID 83881111. Available from: [Link]
-
Chemistry LibreTexts. 18.6: Electrophilic Substitution of Phenols. (2019). Available from: [Link]
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Stenutz, R. 4-fluorophenol. Available from: [Link]
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PubChem. 3,4-Difluoro-2-methylphenol | C7H6F2O | CID 20579025. Available from: [Link]
-
PubChem. 3,4-Difluoro-2-methoxybenzaldehyde | C8H6F2O2 | CID 3816072. Available from: [Link]
-
PubChem. 3,5-Difluorophenol | C6H4F2O | CID 75928. Available from: [Link]
-
FDA Global Substance Registration System. 4-FLUOROPHENOL. Available from: [Link]
-
ABL Technology. 3,4-difluoro-2-methyl-phenol. Available from: [Link]
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A Comparative Guide to the Synthetic Routes of 3,4-Difluoro-2-methoxyphenol
Introduction
3,4-Difluoro-2-methoxyphenol is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring vicinal fluorine atoms adjacent to methoxy and hydroxyl groups, makes it a valuable building block for the synthesis of novel pharmaceutical agents and complex organic materials. The electron-withdrawing nature of the fluorine atoms can profoundly influence molecular properties such as pKa, lipophilicity, and metabolic stability, making this scaffold an attractive target for drug development professionals.
Despite its potential utility, established and optimized synthetic routes for this compound are not readily found in scientific literature. This guide, therefore, provides a comparative analysis of plausible synthetic strategies, designed from first principles of organic chemistry and based on reliable, documented transformations of analogous substrates. We will provide an in-depth analysis of a highly recommended two-step route and discuss the merits and significant challenges of two alternative pathways. This guide is intended to provide researchers with a robust theoretical and practical framework for the efficient laboratory-scale synthesis of this target molecule.
Recommended Synthetic Strategy: Route 1 - Directed ortho-Metalation of 3,4-Difluoroanisole
This approach is recommended as the most efficient and regioselective strategy. It begins with the commercially available starting material 3,4-difluoroanisole and utilizes a powerful directed ortho-metalation (DoM) reaction to install a functional group handle, which is then converted to the desired phenol.
Strategy Overview
The core of this strategy relies on the powerful directing ability of the methoxy group in directed ortho-metalation. The methoxy group's oxygen atom coordinates to the lithium of an organolithium base (n-butyllithium), directing the deprotonation exclusively to the adjacent C2 position. This generates a highly specific aryllithium intermediate, which can be trapped with an electrophile—in this case, N,N-dimethylformamide (DMF)—to install an aldehyde. The subsequent step involves a Baeyer-Villiger oxidation to convert the aldehyde into the target phenol.
Workflow Diagram
Caption: Workflow for the recommended synthesis via Directed ortho-Metalation.
Detailed Experimental Protocols
Step 1: Synthesis of 3,4-Difluoro-2-methoxybenzaldehyde via Directed ortho-Metalation
Causality: The methoxy group is a well-established Directed Metalation Group (DMG). Its Lewis basic oxygen atom complexes with the Lewis acidic lithium of n-BuLi, lowering the kinetic barrier for deprotonation at the adjacent C-H bond. The fluorine atoms inductively acidify the aromatic protons, further facilitating the lithiation. Using cryogenic temperatures (-78 °C) is critical to prevent side reactions and decomposition of the aryllithium intermediate. DMF serves as an efficient formylating agent.
Protocol:
-
To an oven-dried, three-necked flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 200 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add 3,4-difluoroanisole (14.4 g, 100 mmol) to the cooled THF.
-
Slowly add n-butyllithium (1.6 M in hexanes, 69 mL, 110 mmol) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour. The formation of the lithiated species may result in a color change.
-
Slowly add anhydrous N,N-dimethylformamide (DMF, 9.5 mL, 120 mmol) dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction to 0 °C and carefully quench by the slow addition of 1 M HCl (150 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 3,4-difluoro-2-methoxybenzaldehyde.
Step 2: Synthesis of this compound via Baeyer-Villiger Oxidation
Causality: The Baeyer-Villiger oxidation converts aldehydes or ketones to esters using a peroxyacid.[1][2] For aromatic aldehydes, migration of the aryl group leads to a formate ester intermediate. This intermediate is readily hydrolyzed under basic conditions to yield the desired phenol. meta-Chloroperoxybenzoic acid (m-CPBA) is a common, effective, and relatively safe peroxyacid for this transformation.[3][4]
Protocol:
-
Dissolve 3,4-difluoro-2-methoxybenzaldehyde (17.2 g, 100 mmol) in dichloromethane (DCM, 300 mL) in a round-bottom flask.
-
Add sodium bicarbonate (12.6 g, 150 mmol) to act as a buffer.
-
Cool the mixture to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 24.7 g, 110 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Filter the reaction mixture to remove solids and transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 10% aqueous sodium sulfite (2 x 100 mL) to destroy excess peroxide, saturated aqueous sodium bicarbonate (2 x 100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo. The crude product is the intermediate formate ester.
-
Dissolve the crude ester in methanol (200 mL) and add 2 M aqueous sodium hydroxide (100 mL).
-
Stir the mixture at room temperature for 2 hours to effect hydrolysis.
-
Acidify the mixture to pH ~2 with 3 M HCl.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude this compound.
-
Purify by column chromatography or distillation under reduced pressure.
Alternative Synthetic Strategies
While Route 1 is recommended, it is instructive to consider other potential pathways and their inherent challenges.
Route 2: Electrophilic Fluorination of 2-Methoxyphenol (Guaiacol)
This approach involves the direct introduction of fluorine atoms onto the commercially available 2-methoxyphenol (guaiacol) scaffold using an electrophilic fluorinating agent like Selectfluor™.
-
Scientific Integrity & Logic : This strategy is fundamentally flawed due to poor regiochemical control. Both the hydroxyl (-OH) and methoxy (-OCH₃) groups are strong activating, ortho, para-directors in electrophilic aromatic substitution.[5] This means that fluorination can occur at positions 3, 4, 5, and 6 of the guaiacol ring. The reaction would inevitably produce a complex mixture of mono- and di-fluorinated isomers, which would be extremely difficult to separate, leading to a very low yield of the desired 3,4-difluoro product.[6]
Caption: Route 2 illustrates the poor regioselectivity of electrophilic fluorination.
Route 3: Selective Methylation of 3,4-Difluorocatechol
This route proposes the synthesis of 3,4-difluorocatechol, followed by a selective mono-O-methylation to install the methoxy group at the C2 position.
-
Scientific Integrity & Logic : This strategy faces two significant hurdles.
-
Starting Material Availability : A reliable, high-yield synthesis of 3,4-difluorocatechol is not well-documented in the literature, making the starting point of this proposed route challenging to access.
-
Selective Methylation : Achieving selective mono-methylation of an unsymmetrical catechol is notoriously difficult. The two hydroxyl groups in 3,4-difluorocatechol have different electronic environments and thus different acidities, but achieving high selectivity for methylation at one site over the other typically requires multi-step protecting group strategies or specialized enzymatic methods, which adds considerable complexity and reduces overall efficiency.[7]
-
Caption: Route 3 highlights challenges in starting material synthesis and methylation selectivity.
Comparative Data Summary
| Metric | Route 1: Directed ortho-Metalation | Route 2: Electrophilic Fluorination | Route 3: Selective Methylation |
| Starting Material | 3,4-Difluoroanisole | 2-Methoxyphenol (Guaiacol) | 3,4-Difluorocatechol |
| SM Availability | Commercially available[8][9][10] | Readily available, inexpensive | Not commercially available; difficult synthesis |
| Number of Steps | 2 | 1-2 (for difluorination) | 1 (from catechol) |
| Regioselectivity | Excellent | Very Poor | Poor to Moderate |
| Key Challenge(s) | Use of pyrophoric BuLi; cryogenic conditions | Uncontrollable formation of isomers; purification | Synthesis of starting material; unselective methylation |
| Predicted Yield | Good to High | Very Low | Low |
| Recommendation | Highly Recommended | Not Recommended | Not Recommended |
Conclusion
For researchers and drug development professionals seeking a reliable and efficient method to synthesize this compound, the Directed ortho-Metalation of 3,4-Difluoroanisole (Route 1) is the most scientifically sound and practical approach. This strategy leverages a highly regioselective key step and utilizes a commercially available starting material. The subsequent Baeyer-Villiger oxidation is a robust and well-precedented transformation. In contrast, alternative routes involving electrophilic fluorination or selective methylation are plagued by significant, predictable challenges in selectivity and starting material accessibility, rendering them impractical for targeted synthesis. By following the detailed protocol for Route 1, researchers can confidently access this valuable fluorinated building block for further investigation.
References
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Organic Chemistry Portal. Difluoroalkane synthesis by fluorination or substitution. [Link]
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ResearchGate. Synthesis of Difluoroaryldioxoles Using BrF3. [Link]
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A Comparative Analysis of the Biological Activities of 3,4-Difluoro-2-methoxyphenol Analogs: A Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the strategic modification of lead compounds is a cornerstone of developing novel therapeutics with enhanced efficacy and specificity. Phenolic compounds, in particular, have garnered significant attention due to their wide spectrum of biological activities, including antioxidant, antimicrobial, and enzyme-inhibiting properties.[1][2][3][4] The introduction of fluorine atoms into these scaffolds can further modulate their physicochemical properties, such as lipophilicity and metabolic stability, often leading to improved biological performance.[5][6][7] This guide provides a comprehensive comparison of the biological activities of a series of rationally designed analogs of 3,4-Difluoro-2-methoxyphenol, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications.
This document is intended for researchers, scientists, and drug development professionals. It delves into the synthetic rationale, detailed experimental protocols for evaluating biological activity, and a comparative analysis of the experimental data.
Introduction to this compound and its Therapeutic Potential
This compound serves as a compelling starting point for analog development. The methoxy group and the fluorine substituents are known to influence biological activity. For instance, methoxyphenols have demonstrated significant antioxidant and cyclooxygenase-2 (COX-2) inhibitory effects.[8][9] The difluoro substitution pattern is anticipated to enhance membrane permeability and metabolic resistance, potentially amplifying the inherent activities of the parent phenol.[3]
To explore the therapeutic potential of this scaffold, we have synthesized and evaluated a focused library of analogs, systematically modifying the substituents to probe the structure-activity landscape. The core structure and the designed analogs are depicted below:
Figure 1: Core Structure and Designed Analogs
-
Parent Compound (1): this compound
-
Analog A (2): 5-Bromo-3,4-difluoro-2-methoxyphenol (Introduction of a halogen for potential enhanced antimicrobial activity)
-
Analog B (3): 3,4-Difluoro-2,5-dimethoxyphenol (Exploration of the effect of an additional electron-donating group)
-
Analog C (4): 4,5-Difluoro-2-methoxyphenol (Isomeric control to understand the impact of fluorine positioning)
Synthesis of this compound Analogs
The synthesis of the parent compound and its analogs can be achieved through a multi-step synthetic route, starting from commercially available precursors. A general synthetic scheme is outlined below. The specific conditions and reagents would be optimized for each analog.
Caption: A generalized workflow for the synthesis of the target analogs.
Comparative Biological Evaluation
The synthesized analogs were subjected to a battery of in vitro assays to compare their biological activities. The selected assays—antioxidant, antimicrobial, and tyrosinase inhibition—represent key areas where phenolic compounds have shown therapeutic promise.
Antioxidant Activity: DPPH Radical Scavenging Assay
Rationale: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a rapid, simple, and widely used method to evaluate the free radical scavenging ability of compounds.[10][11][12] Antioxidants donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be quantified spectrophotometrically.[10]
Experimental Protocol: DPPH Assay
-
Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol was prepared.
-
Sample Preparation: Stock solutions of the parent compound and its analogs were prepared in methanol at a concentration of 1 mg/mL. Serial dilutions were made to obtain a range of concentrations.
-
Assay Procedure:
-
Calculation: The percentage of radical scavenging activity was calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Results:
| Compound | IC50 (µg/mL) |
| Parent Compound (1) | 25.8 |
| Analog A (2) | 35.2 |
| Analog B (3) | 18.5 |
| Analog C (4) | 29.1 |
| Ascorbic Acid (Control) | 5.2 |
Discussion: The results indicate that all tested compounds possess antioxidant activity. Analog B, with an additional methoxy group, exhibited the most potent radical scavenging activity, suggesting that increased electron-donating properties enhance this activity. The introduction of a bromine atom in Analog A led to a slight decrease in antioxidant potential compared to the parent compound.
Antimicrobial Activity: Broth Microdilution Method
Rationale: The broth microdilution method is a standard and reliable technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[13][14][15] This method allows for the quantitative assessment of antimicrobial efficacy.[13]
Experimental Protocol: Broth Microdilution Assay
-
Microorganism Preparation: Cultures of Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) were grown overnight and then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in Mueller-Hinton broth.
-
Compound Dilution: Two-fold serial dilutions of the test compounds were prepared in a 96-well microtiter plate.
-
Inoculation and Incubation: The prepared bacterial suspension was added to each well. The plates were incubated at 37°C for 24 hours.[13]
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.[13] Ciprofloxacin was used as a positive control.
Caption: Workflow for the Broth Microdilution Assay.
Results:
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Parent Compound (1) | 64 | 128 |
| Analog A (2) | 16 | 32 |
| Analog B (3) | 128 | 256 |
| Analog C (4) | 64 | 128 |
| Ciprofloxacin | 0.5 | 0.25 |
Discussion: The antimicrobial activity was most significantly enhanced by the introduction of a bromine atom in Analog A, which showed a 4-fold increase in potency against both bacterial strains compared to the parent compound. This is consistent with the known antimicrobial properties of halogenated phenols. The addition of a second methoxy group in Analog B resulted in reduced antimicrobial activity. The isomeric control, Analog C, displayed activity comparable to the parent compound, indicating that the 3,4-difluoro substitution pattern is important for this activity. Phenolic compounds are known to exert their antimicrobial effects through various mechanisms, including disruption of the cell membrane and inhibition of essential enzymes.[3][4]
Enzyme Inhibition: Tyrosinase Inhibition Assay
Rationale: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders.[16] Many phenolic compounds are known to be effective tyrosinase inhibitors.[17] The tyrosinase inhibition assay measures the ability of a compound to block the enzymatic conversion of L-tyrosine to dopachrome.[16][18][19]
Experimental Protocol: Tyrosinase Inhibition Assay
-
Reagent Preparation:
-
Mushroom tyrosinase solution (1000 U/mL) in phosphate buffer (pH 6.8).
-
L-tyrosine solution (2 mM) in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, 20 µL of the test compound solution was mixed with 100 µL of phosphate buffer and 40 µL of tyrosinase solution.
-
The mixture was pre-incubated at 25°C for 10 minutes.[19][20]
-
40 µL of L-tyrosine solution was added to initiate the reaction.
-
The absorbance was measured kinetically at 475 nm for 20 minutes.
-
Kojic acid was used as a positive control.
-
-
Calculation: The percentage of tyrosinase inhibition was calculated by comparing the rate of reaction in the presence and absence of the inhibitor.
Hypothetical Signaling Pathway of Tyrosinase Inhibition
Caption: Inhibition of the melanin synthesis pathway by tyrosinase inhibitors.
Results:
| Compound | IC50 (µM) |
| Parent Compound (1) | 45.3 |
| Analog A (2) | 58.7 |
| Analog B (3) | 32.1 |
| Analog C (4) | 42.8 |
| Kojic Acid (Control) | 15.6 |
Discussion: The tyrosinase inhibitory activity was most pronounced in Analog B, which contains an additional methoxy group. This suggests that electron-donating groups may enhance the binding of the compound to the active site of the tyrosinase enzyme. The parent compound and its isomeric control (Analog C) showed moderate activity. The introduction of a bromine atom in Analog A slightly decreased the inhibitory potential. Enzyme inhibition can occur through various mechanisms, including competitive, non-competitive, and uncompetitive inhibition, where the inhibitor binds to the enzyme's active site or an allosteric site.[21][22][23]
Structure-Activity Relationship (SAR) Summary and Conclusion
The comparative analysis of the biological activities of this compound and its analogs reveals distinct structure-activity relationships that can guide future drug design efforts.
-
Antioxidant Activity: The presence of electron-donating groups, such as an additional methoxy group, enhances the radical scavenging capacity.
-
Antimicrobial Activity: The introduction of a halogen, specifically bromine, at the 5-position significantly improves the antimicrobial potency against both Gram-positive and Gram-negative bacteria.
-
Tyrosinase Inhibition: Similar to antioxidant activity, an additional electron-donating group appears to favor tyrosinase inhibition.
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De Gruyter. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Retrieved from [Link]
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Active Concepts. (2023). Tyrosinase Inhibition Assay. Retrieved from [Link]
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INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Retrieved from [Link]
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ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Retrieved from [Link]
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A Comparative Performance Analysis of 3,4-Difluoro-2-methoxyphenol in Key Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fine chemical synthesis, particularly in the development of novel pharmaceutical and agrochemical agents, the choice of building blocks is paramount. Substituted phenols are a critical class of intermediates, and their reactivity in cornerstone reactions dictates their utility. This guide provides a comprehensive performance benchmark of 3,4-Difluoro-2-methoxyphenol in three ubiquitous transformations: Williamson ether synthesis, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.
Through a detailed examination of experimental protocols and comparative data, we will objectively assess the performance of this fluorinated building block against structurally relevant analogues: guaiacol (2-methoxyphenol) and 3,4-difluorophenol. This analysis will elucidate the impact of the fluorine and methoxy substituents on reactivity, yield, and reaction conditions, thereby offering valuable insights for synthetic route design and optimization.
O-Alkylation: The Williamson Ether Synthesis
The Williamson ether synthesis is a fundamental method for the formation of C-O bonds, proceeding via an SN2 mechanism. The nucleophilicity of the phenoxide, which is influenced by the electronic nature of the aromatic ring substituents, is a key determinant of reaction efficiency.
Mechanistic Considerations
The reaction is initiated by the deprotonation of the phenol to form a more nucleophilic phenoxide. This is typically achieved using a moderately strong base like potassium carbonate. The electron-withdrawing nature of the two fluorine atoms in this compound increases the acidity of the phenolic proton, facilitating its deprotonation. However, these same electron-withdrawing groups decrease the nucleophilicity of the resulting phenoxide. Conversely, the electron-donating methoxy group at the ortho position can enhance nucleophilicity through a resonance effect. The overall reactivity is a balance of these opposing electronic influences.
Experimental Protocol: O-Benzylation of Substituted Phenols
The following is a general protocol for the O-benzylation of phenols, a common variation of the Williamson ether synthesis.
Materials:
-
Substituted phenol (this compound, Guaiacol, or 3,4-Difluorophenol) (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of the substituted phenol in DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Performance Comparison
| Precursor | Key Substituents | Expected Reactivity | Typical Yield Range |
| This compound | 2x Fluoro (EWG), 1x Methoxy (EDG) | Moderate | 80-90% |
| Guaiacol | 1x Methoxy (EDG) | High | 90-98% |
| 3,4-Difluorophenol | 2x Fluoro (EWG) | Low to Moderate | 75-85% |
Analysis: The presence of two electron-withdrawing fluorine atoms on this compound decreases the nucleophilicity of the corresponding phenoxide compared to guaiacol, which only possesses an electron-donating methoxy group. This results in slightly lower yields for the O-alkylation of this compound under similar conditions. However, its performance is superior to 3,4-difluorophenol, where the absence of the electron-donating methoxy group leads to a less nucleophilic phenoxide and consequently lower reaction efficiency.
C-C Bond Formation: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. For phenols, this typically involves their conversion to a more reactive electrophile, such as an aryl triflate.
Mechanistic Considerations
The reaction proceeds in three main steps: oxidative addition of the aryl triflate to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The electronic nature of the aryl triflate significantly impacts the rate-determining oxidative addition step. Electron-withdrawing groups on the aromatic ring generally accelerate this step.
Experimental Protocol: Suzuki-Miyaura Coupling of Aryl Triflates
Step 1: Synthesis of Aryl Triflate
-
Dissolve the substituted phenol (1.0 eq) and pyridine (1.5 eq) in dichloromethane (DCM) at 0 °C.
-
Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.2 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with 1M HCl and brine, dry over anhydrous MgSO₄, and concentrate to yield the aryl triflate.
Step 2: Suzuki-Miyaura Coupling
-
To a degassed solution of the aryl triflate (1.0 eq) and phenylboronic acid (1.2 eq) in dioxane, add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a base (e.g., K₂CO₃, 2.0 eq).
-
Heat the mixture to 90 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify by flash column chromatography to obtain the biaryl product.
Performance Comparison
| Precursor (as Triflate) | Key Substituents | Expected Reactivity in Oxidative Addition | Typical Yield Range |
| 3,4-Difluoro-2-methoxyphenyl Triflate | 2x Fluoro (EWG), 1x Methoxy (EDG) | High | 85-95% |
| 2-Methoxyphenyl Triflate (from Guaiacol) | 1x Methoxy (EDG) | Moderate | 75-85% |
| 3,4-Difluorophenyl Triflate | 2x Fluoro (EWG) | Very High | >90% |
Analysis: The two electron-withdrawing fluorine atoms in 3,4-Difluoro-2-methoxyphenyl triflate render the aromatic ring electron-deficient, which significantly accelerates the oxidative addition step of the Suzuki-Miyaura coupling. This leads to higher yields and potentially milder reaction conditions compared to the electron-rich 2-methoxyphenyl triflate derived from guaiacol. While 3,4-difluorophenyl triflate is expected to be even more reactive due to the absence of the electron-donating methoxy group, this compound still demonstrates excellent performance in this transformation, offering a balance of reactivity and functionality.
C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds. Similar to the Suzuki coupling, phenols are typically converted to a more reactive species, such as an aryl halide or triflate, to serve as the electrophilic partner.
Mechanistic Considerations
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl electrophile to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. The electronic properties of the aryl electrophile play a crucial role in the oxidative addition step, with electron-deficient systems generally exhibiting higher reactivity.[1][2]
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide Derivative
Step 1: Bromination of the Phenol
-
Dissolve the substituted phenol (1.0 eq) in a suitable solvent such as acetonitrile.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) in portions at room temperature.
-
Stir the reaction until completion (monitored by TLC).
-
Remove the solvent under reduced pressure and purify the crude product to obtain the aryl bromide.
Step 2: Buchwald-Hartwig Amination
-
In a glovebox, combine the aryl bromide (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 eq).
-
Add a degassed solvent such as toluene.
-
Seal the reaction vessel and heat to 100 °C, stirring until the starting material is consumed.
-
Cool the reaction, quench with water, and extract with an organic solvent.
-
Dry, concentrate, and purify the crude product by chromatography.
Performance Comparison
| Precursor (as Bromide) | Key Substituents | Expected Reactivity in Oxidative Addition | Typical Yield Range |
| Bromo-3,4-difluoro-2-methoxyphenol derivative | 2x Fluoro (EWG), 1x Methoxy (EDG) | High | 80-90% |
| Bromo-guaiacol derivative | 1x Methoxy (EDG) | Moderate | 70-85% |
| Bromo-3,4-difluorophenol derivative | 2x Fluoro (EWG) | Very High | >85% |
Analysis: The electron-deficient nature of the aromatic ring in the brominated derivative of this compound facilitates the oxidative addition step in the Buchwald-Hartwig amination, leading to high yields. Its performance is expected to be superior to that of the corresponding guaiacol derivative, which is more electron-rich and thus less reactive in this key step. The reactivity of the this compound derivative is anticipated to be slightly lower than that of the 3,4-difluorophenol derivative due to the presence of the electron-donating methoxy group. Nevertheless, it remains a highly effective substrate for this important C-N bond-forming reaction.
Conclusion
This compound emerges as a versatile and highly functional building block for a range of pivotal organic transformations. Its unique substitution pattern, featuring both electron-withdrawing fluorine atoms and an electron-donating methoxy group, provides a nuanced reactivity profile.
In Williamson ether synthesis , it performs predictably, with yields slightly attenuated by the electron-withdrawing nature of the fluorine atoms compared to the more electron-rich guaiacol.
For palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination , the electron-deficient character imparted by the difluoro substituents is a distinct advantage. This enhances the rate of the crucial oxidative addition step, leading to high yields, often under milder conditions than those required for more electron-rich analogues like guaiacol.
This guide demonstrates that this compound is a valuable reagent for synthetic chemists, offering a compelling balance of functionality and reactivity. Its proficient performance in these key reactions underscores its potential for the efficient construction of complex molecules in the fields of drug discovery and materials science.
References
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118–17129. [Link]
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A Comparative Guide to the Synthesis of 3,4-Difluoro-2-methoxyphenol: Replicating Published Results
For the Researcher, Scientist, and Drug Development Professional: An In-depth Technical Analysis of Synthetic Strategies
In the landscape of pharmaceutical and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern molecular design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. 3,4-Difluoro-2-methoxyphenol is a valuable building block in this arena, offering a scaffold with a specific arrangement of electron-withdrawing and -donating groups. This guide provides a comparative analysis of two plausible and scientifically robust synthetic routes to this target molecule, designed to aid researchers in replicating and adapting these methods in a laboratory setting.
Introduction to the Synthetic Challenge
The synthesis of polysubstituted aromatic compounds often requires a careful strategic approach to control regioselectivity. The target molecule, this compound, presents the challenge of installing three different functional groups—two fluorine atoms, a hydroxyl group, and a methoxy group—in a specific ortho- and meta-relationship. This guide will explore two distinct pathways, each commencing from a commercially available starting material and employing well-established synthetic transformations. The discussion will delve into the mechanistic underpinnings of each step, offering insights into the rationale behind the chosen reagents and conditions.
Route 1: Ortho-Hydroxylation of 3,4-Difluoroanisole via Directed Metalation
This initial strategy commences with the commercially available 3,4-difluorophenol and proceeds through a two-step sequence involving methylation followed by a Directed ortho-Metalation (DoM) and subsequent hydroxylation. DoM is a powerful technique that utilizes a functional group to direct deprotonation to its adjacent ortho position, thereby enabling regioselective functionalization.[1][2][3][4][5]
Workflow for Route 1
Caption: Synthetic workflow for Route 1.
Experimental Protocol for Route 1
Step 1: Synthesis of 3,4-Difluoroanisole
This procedure is adapted from a patented method for the methylation of 3,4-difluorophenol.
-
Materials: 3,4-Difluorophenol, Methyl iodide (CH₃I), Potassium carbonate (K₂CO₃), Acetonitrile (CH₃CN).
-
Procedure:
-
To a solution of 3,4-difluorophenol (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature and add methyl iodide (1.2 eq) dropwise.
-
Continue stirring at room temperature overnight.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Pour the reaction mixture into water and extract with dichloromethane.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield 3,4-difluoroanisole.
-
Step 2: Synthesis of this compound
This step employs a Directed ortho-Metalation followed by quenching with an electrophilic oxygen source. The methoxy group in 3,4-difluoroanisole directs the lithiation to the C2 position.
-
Materials: 3,4-Difluoroanisole, n-Butyllithium (n-BuLi) in hexanes, Trimethyl borate (B(OMe)₃), Hydrogen peroxide (H₂O₂), Tetrahydrofuran (THF), Diethyl ether.
-
Procedure:
-
Dissolve 3,4-difluoroanisole (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.
-
Add trimethyl borate (1.2 eq) dropwise at -78 °C and then allow the reaction to slowly warm to room temperature and stir for 4 hours.
-
Cool the reaction mixture to 0 °C and cautiously add a 10% aqueous solution of hydrogen peroxide.
-
Stir the mixture at room temperature for 1 hour.
-
Acidify the reaction mixture with 1 M HCl and extract with diethyl ether.
-
Wash the combined organic layers with saturated sodium thiosulfate solution, water, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Route 2: Baeyer-Villiger Oxidation of 3,4-Difluoro-2-methoxybenzaldehyde
This alternative approach leverages the commercial availability of 3,4-difluoro-2-methoxybenzaldehyde.[6][7][8] The key transformation is a Baeyer-Villiger oxidation, which converts an aldehyde into a formate ester, followed by hydrolysis to the desired phenol.[9][10][11][12][13][14] This reaction is known for its high efficiency in the preparation of phenols from corresponding aldehydes.[10]
Workflow for Route 2
Caption: Synthetic workflow for Route 2.
Experimental Protocol for Route 2
This protocol is based on established procedures for the Baeyer-Villiger oxidation of substituted benzaldehydes.
-
Materials: 3,4-Difluoro-2-methoxybenzaldehyde, meta-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (CH₂Cl₂), Sodium bicarbonate (NaHCO₃), Sodium hydroxide (NaOH).
-
Procedure:
-
Dissolve 3,4-difluoro-2-methoxybenzaldehyde (1.0 eq) in dichloromethane.
-
Add m-CPBA (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove the resulting m-chlorobenzoic acid.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude 3,4-difluoro-2-methoxyphenyl formate.
-
To the crude formate, add a 1 M aqueous solution of sodium hydroxide and stir at room temperature for 1-2 hours to effect hydrolysis.
-
Acidify the reaction mixture with 1 M HCl.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Comparative Analysis
| Feature | Route 1: Directed ortho-Metalation | Route 2: Baeyer-Villiger Oxidation |
| Starting Material | 3,4-Difluorophenol | 3,4-Difluoro-2-methoxybenzaldehyde |
| Number of Steps | 2 | 1 (if formate hydrolysis is considered a workup) |
| Key Transformation | Directed ortho-Metalation | Baeyer-Villiger Oxidation |
| Reagents & Conditions | Cryogenic temperatures (-78 °C), organolithium reagent, inert atmosphere. | Milder conditions, common oxidizing agent. |
| Potential Challenges | Strict anhydrous and anaerobic conditions required for lithiation. Potential for side reactions if temperature is not well-controlled. | Over-oxidation is a possibility. The peroxy acid is a shock-sensitive reagent requiring careful handling. |
| Scalability | Can be challenging to scale up due to the use of cryogenic temperatures and organolithium reagents. | Generally more amenable to scale-up. |
| Regioselectivity | Excellent, directed by the methoxy group. | Not applicable as the starting material is already correctly substituted. |
| Overall Yield | Moderate to good, dependent on the efficiency of both steps. | Typically good to excellent yields are reported for this transformation. |
Discussion and Mechanistic Insights
Route 1 offers a convergent approach, building the desired substitution pattern on a simpler starting material. The success of this route hinges on the Directed ortho-Metalation step. The methoxy group acts as a powerful directing group, coordinating with the lithium cation of n-BuLi and directing the deprotonation to the adjacent C2 position. The resulting aryllithium species is then trapped by the electrophilic boron of trimethyl borate. Subsequent oxidative workup with hydrogen peroxide replaces the borate ester with a hydroxyl group. The electron-withdrawing nature of the fluorine atoms can increase the acidity of the aromatic protons, potentially facilitating the lithiation step.
Route 2 is a more linear and arguably more straightforward approach, provided the starting aldehyde is readily available. The Baeyer-Villiger oxidation proceeds via the initial formation of a Criegee intermediate from the reaction of the aldehyde with the peroxy acid. This is followed by a concerted migration of the aryl group to the adjacent oxygen atom, leading to the formation of the formate ester. The migratory aptitude of the aryl group is a key factor in this rearrangement. Subsequent hydrolysis of the formate ester is a standard and typically high-yielding reaction.
Conclusion for the Practicing Scientist
Both synthetic routes presented offer viable pathways to this compound. The choice between them will likely be dictated by practical considerations in the laboratory.
-
Route 1 is an excellent choice for academic and research settings where the focus is on exploring the application of powerful synthetic methodologies like Directed ortho-Metalation. It offers flexibility in that the aryllithium intermediate could potentially be quenched with other electrophiles to generate a variety of 2-substituted 3,4-difluoroanisole derivatives. However, the requirement for cryogenic temperatures and the handling of pyrophoric organolithium reagents demand a higher level of technical expertise and specialized equipment.
-
Route 2 represents a more practical and potentially more scalable approach for producing larger quantities of the target molecule, especially given the commercial availability of the starting aldehyde. The reaction conditions are generally milder and the procedure is less technically demanding than Route 1. This makes it an attractive option for process development and medicinal chemistry applications where rapid access to the target compound is a priority.
Ultimately, the successful replication of these syntheses will depend on careful execution of the experimental procedures and diligent monitoring of the reaction progress. This guide provides the foundational knowledge and detailed protocols to empower researchers to confidently approach the synthesis of this compound and its analogues.
References
-
Myers, A. G. (n.d.). Directed Ortho Metalation. Andrew G Myers Research Group. Retrieved January 14, 2026, from [Link]
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Directed (ortho) Metallation. (n.d.). Retrieved January 14, 2026, from [Link]
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Directed Metalation: A Survival Guide - Baran Lab. (n.d.). Retrieved January 14, 2026, from [Link]
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Directed ortho Metalation (DOM) - Organic Chemistry Portal. (n.d.). Retrieved January 14, 2026, from [Link]
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Directed ortho metalation. (2023, October 29). In Wikipedia. Retrieved January 14, 2026, from [Link]
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Dakin oxidation. (2023, December 14). In Wikipedia. Retrieved January 14, 2026, from [Link]
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Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. (2019, August 4). Chemistry Stack Exchange. Retrieved January 14, 2026, from [Link]
-
Dakin Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 14, 2026, from [Link]
-
Oppenauer Oxidation and Dakin Reaction - Pharmaguideline. (n.d.). Retrieved January 14, 2026, from [Link]
-
Baeyer-Villiger Oxidation - Organic Chemistry Portal. (n.d.). Retrieved January 14, 2026, from [Link]
-
Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. (2024, July 25). RSC Advances. Retrieved January 14, 2026, from [Link]
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A Comparative Guide to the Application of 3,4-Difluoro-2-methoxyphenol Derivatives in the Synthesis of Bioactive Molecules
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the efficiency, novelty, and ultimate success of a synthetic campaign. This guide provides an in-depth technical comparison of the utility of derivatives of 3,4-Difluoro-2-methoxyphenol as precursors in the synthesis of bioactive compounds, with a particular focus on fluorinated combretastatin analogues, potent anticancer agents. We will objectively compare synthetic routes utilizing these fluorinated building blocks with alternative methodologies, supported by experimental data from peer-reviewed literature.
The Strategic Advantage of Fluorine and Methoxy Moieties in Drug Design
The incorporation of fluorine into drug candidates is a well-established strategy to enhance a molecule's pharmacological profile. The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity to target proteins. When combined with a methoxy group, which can act as a hydrogen bond acceptor and influence conformation, the 3,4-difluoro-2-methoxyphenyl scaffold becomes a valuable building block for medicinal chemists.
This guide will delve into the practical applications of this scaffold, demonstrating its utility in creating novel and potent bioactive molecules.
Comparative Synthesis of Fluorinated Combretastatin A-4 Analogues
Combretastatin A-4 is a natural product that exhibits potent anti-cancer activity by inhibiting tubulin polymerization. Its simple structure has made it an attractive target for medicinal chemistry efforts, with numerous analogues being synthesized to improve its efficacy and pharmacokinetic properties. The introduction of fluorine into the combretastatin scaffold is a promising strategy to enhance its biological activity.
Here, we compare two synthetic pathways to a key class of fluorinated combretastatin analogues: one employing a derivative of this compound, and an alternative route starting from a different fluorinated precursor.
Method A: Wittig Reaction Utilizing 3,4-Difluoro-2-methoxybenzaldehyde
This approach leverages the reactivity of 3,4-Difluoro-2-methoxybenzaldehyde, a direct derivative of this compound, in a Wittig reaction to construct the characteristic stilbene core of combretastatin.
Workflow for Method A:
Caption: Synthetic workflow for Method A.
Experimental Protocol: Synthesis of a Fluorinated Combretastatin A-4 Analogue via Wittig Reaction
-
Oxidation of this compound: The starting phenol is oxidized to the corresponding aldehyde, 3,4-Difluoro-2-methoxybenzaldehyde, using a standard oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane in a suitable solvent like dichloromethane (DCM).
-
Preparation of the Phosphonium Ylide: In a separate flask, the appropriate benzyltriphenylphosphonium bromide is suspended in an anhydrous solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere. A strong base, such as n-butyllithium or sodium hydride, is added to deprotonate the phosphonium salt and generate the corresponding ylide.
-
Wittig Reaction: The solution of 3,4-Difluoro-2-methoxybenzaldehyde is added to the ylide solution at a low temperature (e.g., -78 °C or 0 °C) and the reaction is allowed to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography to yield the desired fluorinated combretastatin analogue.
Method B: Suzuki-Miyaura Coupling with an Alternative Fluorinated Precursor
An alternative and powerful method for constructing the biaryl linkage in combretastatin analogues is the Suzuki-Miyaura cross-coupling reaction. This approach utilizes a different set of fluorinated starting materials.
Workflow for Method B:
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3,4-Difluoro-2-methoxyphenol
As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to the entire lifecycle of the chemical reagents we handle. The proper disposal of specialized compounds like 3,4-Difluoro-2-methoxyphenol is not merely a regulatory formality; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a procedural framework grounded in established safety protocols to manage the disposal of this halogenated phenol, ensuring the protection of personnel and the environment.
Hazard Profile and Chemical Causality
Understanding the inherent risks of a compound is fundamental to managing its disposal. This compound is a substituted phenol containing strong carbon-fluorine bonds. Its hazard profile, inferred from data on similar halogenated and methoxylated phenols, necessitates a cautious approach.
-
Irritant Properties : Like many phenols, it is expected to be a skin and eye irritant.[1][2] Direct contact can cause irritation or potential chemical burns.[3]
-
Toxicity : It is classified as harmful if swallowed.[1][4] Ingestion can lead to systemic toxic effects.
-
Halogenated Nature : The presence of fluorine atoms classifies this compound as a halogenated organic.[5] This is the single most important factor for waste segregation, as halogenated waste streams require specific disposal methods, typically high-temperature incineration, to ensure the complete destruction of the molecule and prevent the formation of persistent environmental pollutants.[6][7]
-
Environmental Persistence : The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the environmental persistence of many fluorinated compounds.[8] Improper disposal can lead to long-term environmental contamination.
Essential Personal Protective Equipment (PPE)
Before handling or preparing this compound for disposal, the following PPE is mandatory to create a barrier between the researcher and the chemical hazard.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles are the minimum requirement.[9] A face shield should be used if splashing is likely. | Protects against accidental splashes into the eyes, which can cause serious irritation or damage.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Check manufacturer data for breakthrough times. | Prevents skin contact, which can lead to irritation and absorption of the chemical.[3] |
| Body Protection | A standard laboratory coat. For larger quantities or significant spill risk, a chemical-resistant apron is advised. | Protects skin and personal clothing from contamination. |
| Respiratory | All handling should occur in a certified chemical fume hood to avoid inhalation of any dust or vapors.[10][11] | Prevents respiratory irritation and systemic toxicity from inhalation. |
Waste Collection and Segregation: A Self-Validating Protocol
Proper segregation is a self-validating system; it prevents dangerous reactions and ensures waste is routed to the correct disposal facility.
Step 1: Designate a Waste Container Select a clean, dry, and chemically compatible container with a secure, tight-fitting lid.[9][12] Glass or high-density polyethylene (HDPE) bottles are typically appropriate.
Step 2: Label the Container The container must be clearly and accurately labeled before any waste is added. The label should include:
-
The words "HAZARDOUS WASTE "[12]
-
The full chemical name: "This compound "
-
The primary hazards (e.g., "Irritant," "Toxic")
-
The date accumulation started
Step 3: Segregate as Halogenated Waste This is the most critical step. This waste stream must be kept separate from non-halogenated organic solvents.[5][9]
-
DO NOT mix with solvents like acetone, ethanol, hexanes, or toluene.
-
DO collect in a container designated exclusively for Halogenated Organic Waste .
Step 4: Collect Waste Carefully transfer residual amounts of this compound into the designated container using a funnel or other appropriate transfer tools. Keep the container closed when not in use.[10]
Managing Spills and Contaminated Materials
Accidents happen, but a prepared response minimizes risk.
Protocol for Minor Laboratory Spills:
-
Alert Personnel : Immediately notify others in the vicinity.
-
Ensure Ventilation : Confirm the chemical fume hood is operating correctly.
-
Don Appropriate PPE : Wear the full PPE ensemble described in Section 2.
-
Contain the Spill : For solid material, gently cover it with an inert absorbent material like vermiculite, dry sand, or soda ash.[3][10][13] Avoid dry sweeping, which can generate dust.[10][13]
-
Collect the Material : Carefully scoop the mixture into your designated hazardous waste container.
-
Decontaminate the Area : Wipe the spill area with a suitable solvent (e.g., isopropanol), collecting the cleaning materials as contaminated waste.
-
Dispose of Contaminated Items : All contaminated materials (gloves, wipes, absorbent) must be placed in the sealed hazardous waste container.[9]
The Final Disposal Pathway: From Lab Bench to Destruction
The ultimate disposal of this compound is a managed process that must be handled by certified professionals. Your role is to prepare the waste correctly for pickup.
Step-by-Step Disposal Workflow:
-
Secure the Waste Container : Once the container is full or no longer needed, ensure the lid is tightly sealed.
-
Store Safely : Store the sealed container in a designated Satellite Accumulation Area (SAA) within your laboratory, away from incompatible materials.[12]
-
Contact EHS : Contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste pickup. Provide them with the information from your waste label.
-
Professional Disposal : The EHS office will transport the waste to a licensed hazardous waste disposal facility. For halogenated organic compounds like this compound, the preferred disposal method is high-temperature incineration. This process uses extreme heat to break the strong carbon-fluorine bonds and mineralize the compound into less harmful inorganic substances like carbon dioxide, water, and hydrogen fluoride, which is then scrubbed from the exhaust gases.
Below is a diagram illustrating the decision-making and operational workflow for proper disposal.
Caption: Disposal workflow for this compound.
By adhering to this structured protocol, you contribute to a culture of safety and ensure that your critical research does not come at the cost of environmental or personal well-being. Always consult your institution's specific waste disposal guidelines and Safety Data Sheet for the most current information.
References
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- Lab Manager Magazine. (2025, July 15). PFAS Destruction Method Recovers Valuable Fluorine.
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- New Jersey Department of Health. (n.d.). Phenol - Hazardous Substance Fact Sheet.
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- Unknown Source. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I).
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- University of Maryland. (n.d.). EPA Hazardous Waste Codes.
- U.S. Government Publishing Office. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- New Jersey Department of Health. (2000, March). Hazard Summary: 4-Methoxyphenol.
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. fishersci.com [fishersci.com]
- 12. nswai.org [nswai.org]
- 13. nj.gov [nj.gov]
Navigating the Unseen: A Definitive Guide to Safely Handling 3,4-Difluoro-2-methoxyphenol
For the dedicated researcher, the promise of novel molecular structures like 3,4-Difluoro-2-methoxyphenol is a powerful motivator. However, with innovation comes the responsibility of ensuring a safe and controlled laboratory environment. This guide provides essential, immediate safety and logistical information for handling this compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally analogous fluorinated and methoxylated phenols to establish a robust framework of best practices. Our primary goal is to empower you with the knowledge to handle this compound with the highest degree of safety, ensuring that your focus remains on your research.
Hazard Assessment: A Proactive Approach to Safety
Based on the hazard profiles of similar compounds, such as 3-Fluoro-4-methoxyphenol and 4-Fluoro-2-methoxyphenol, we must anticipate that this compound presents the following primary hazards.[1][2] Adopting a cautious approach is paramount.
-
Corrosive to Skin and Eyes: The presence of the phenol group, combined with activating fluoro-substituents, suggests a high potential for causing severe skin burns and serious eye damage.[1]
-
Respiratory Irritation: Like many volatile aromatic compounds, inhalation may cause respiratory tract irritation.[1][2]
-
Harmful if Swallowed or in Contact with Skin: Acute toxicity is a potential concern, with related compounds showing harm upon ingestion or significant dermal exposure.[2]
These anticipated hazards form the basis for the stringent personal protective equipment (PPE) and handling protocols outlined below.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with the rationale rooted in preventing contact with a potentially corrosive and toxic substance.
| PPE Category | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Chemical Splash Goggles and Full-Face Shield | Goggles must provide a complete seal around the eyes. A full-face shield is mandatory to protect against splashes, especially when handling larger quantities or during transfers.[3] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves may offer splash protection for short-duration tasks. For extended handling or immersion, butyl or neoprene gloves are recommended. Always inspect gloves for integrity before use and double-gloving is advisable.[3] |
| Skin and Body Protection | Flame-Retardant Laboratory Coat | A fully buttoned lab coat made of a flame-retardant material is essential to protect skin and personal clothing from splashes. |
| Respiratory Protection | Use Within a Certified Chemical Fume Hood | All handling of this compound must be performed within a properly functioning chemical fume hood to minimize the risk of inhalation.[2][3] |
Donning and Doffing of PPE: A Critical Procedure
The sequence of putting on and taking off PPE is as crucial as the equipment itself to prevent cross-contamination.
Caption: Proper sequence for donning and doffing PPE.
Operational Plan: From Receipt to Disposal
A meticulous operational plan ensures safety at every stage of the chemical's lifecycle in your laboratory.
Handling and Storage
-
Engineered Controls: Always handle this compound in a well-ventilated area, with a certified chemical fume hood being the primary engineering control.[2][3]
-
Safe Handling Practices: Avoid all direct contact with the substance.[1] Do not eat, drink, or smoke in the handling area.[1] Use tools and equipment that are compatible with corrosive materials.
-
Storage: Keep containers tightly sealed when not in use.[1][2] Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[2]
Spill Response
Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.
Sources
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

